molecular formula C5H10O3 B1311134 (S)-2-Hydroxyvaleric acid CAS No. 41014-93-1

(S)-2-Hydroxyvaleric acid

Cat. No.: B1311134
CAS No.: 41014-93-1
M. Wt: 118.13 g/mol
InChI Key: JRHWHSJDIILJAT-BYPYZUCNSA-N
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Description

(S)-2-Hydroxyvaleric acid is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxypentanoic acid
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InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRHWHSJDIILJAT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O3
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DSSTOX Substance ID

DTXSID301016643
Record name (2S)-2-Hydroxypentanoic acid
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Molecular Weight

118.13 g/mol
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CAS No.

41014-93-1
Record name (2S)-2-Hydroxypentanoic acid
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Record name (S)-2-Hydroxyvaleric acid
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Record name (2S)-2-Hydroxypentanoic acid
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Record name (S)-2-hydroxyvaleric acid
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Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence and Sources of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of (S)-2-hydroxyvaleric acid, a chiral organic acid of growing interest in metabolic research and as a potential biomarker. The document details its presence in various biological systems, quantitative data, and the biosynthetic pathways from which it originates. Furthermore, it outlines detailed experimental protocols for its extraction, identification, and quantification.

Natural Occurrence of this compound

This compound, also known as (S)-2-hydroxypentanoic acid, is a naturally occurring metabolite found across different biological kingdoms, including animals, plants, and microorganisms. It is often found alongside its related isomer, 2-hydroxyisovaleric acid, which is a derivative of the branched-chain amino acid valine.

In Humans and Animals

This compound is a normal constituent of human biofluids, primarily detected in urine and plasma. Its endogenous presence is largely attributed to the metabolism of fatty acids and the catabolism of the essential amino acid L-valine[1][2][3][4]. Elevated levels of 2-hydroxyvaleric acid in urine have been associated with certain metabolic disorders, including lactic acidosis, Succinic Acidemia, and Multiple Carboxylase Deficiency, making it a potential biomarker for these conditions[5]. In healthy individuals, the concentration of 2-hydroxyisovaleric acid in urine is typically low[6]. One report provides a reference range of less than 2 mmol/mol of creatinine[6]. Studies in mice have also shown detectable levels of 2-hydroxyvaleric acid in blood plasma[7].

In Microorganisms

Several microbial species are known to produce 2-hydroxyvaleric acid and its isomers as part of their metabolic processes.

  • Klebsiella pneumoniae : Engineered strains of this bacterium have been shown to produce significant amounts of 2-hydroxyisovaleric acid from glucose. This production is achieved through the reduction of 2-ketoisovalerate, an intermediate in the valine biosynthesis pathway.

  • Saccharomyces cerevisiae : This yeast, widely used in fermentation, produces 2-hydroxyvaleric acid as a byproduct of the Ehrlich pathway, which is involved in the catabolism of amino acids like valine[6][8].

  • Streptomyces spp. : Various species of this bacterial genus, known for their production of a wide array of secondary metabolites, have been reported to produce 2-hydroxyisovaleric acid[9]. Some species possess α-keto ester reductases capable of converting α-keto acids to their corresponding 2-hydroxy acids.

  • Lactococcus lactis : This bacterium is also a known natural producer of 2-hydroxyisovaleric acid, albeit at very low levels.

In Plants

This compound has been identified in a number of plant species.

  • Solanum lycopersicum (Tomato) : This widely consumed fruit contains a variety of organic acids, and 2-hydroxyvaleric acid has been reported as one of its constituents[10][11]. The concentration and composition of organic acids in tomatoes can vary depending on the cultivar and stage of ripeness[2][12].

  • Aloe vera : The leaves of this succulent plant are a rich source of various organic compounds, and 2-hydroxyvaleric acid has been identified among them[13][14].

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly. The following tables summarize the available quantitative data.

SourceMatrixConcentrationMethod of AnalysisReference
Human
Healthy IndividualsUrine< 2 mmol/mol creatinineNot specified[6]
Animal
Mice (control diet)PlasmaRelative abundance reportedMetabolome analysis[7]
Mice (fed Citrus tumida peel)PlasmaReduced levels compared to controlMetabolome analysis[7]

Biosynthesis and Metabolic Pathways

This compound is primarily formed as a downstream metabolite of the L-valine degradation pathway. The key precursor is 2-ketoisovalerate.

Valine Catabolism in Humans and Animals

The catabolism of the branched-chain amino acid valine begins with its transamination to 2-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferase (BCAT)[2][15]. 2-Ketoisovalerate can then be oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase complex[4]. Alternatively, 2-ketoisovalerate can be reduced to 2-hydroxyisovaleric acid.

Valine Catabolism Valine Valine 2-Ketoisovalerate 2-Ketoisovalerate Valine->2-Ketoisovalerate BCAT Isobutyryl-CoA Isobutyryl-CoA 2-Ketoisovalerate->Isobutyryl-CoA BCKDH 2-Hydroxyisovaleric acid 2-Hydroxyisovaleric acid 2-Ketoisovalerate->2-Hydroxyisovaleric acid Reductase

Caption: Simplified pathway of L-valine catabolism leading to 2-hydroxyisovaleric acid.

Biosynthesis in Saccharomyces cerevisiae (Ehrlich Pathway)

In yeast, the catabolism of valine can proceed via the Ehrlich pathway. Valine is converted to 2-ketoisovalerate, which is then decarboxylated to isobutyraldehyde. The aldehyde can be oxidized to isobutyric acid or reduced to isobutanol. 2-Hydroxyisovaleric acid can be formed as a side product from 2-ketoisovalerate[6]. The enzymes involved in the reduction of 2-keto acids in yeast include various aldo-keto reductases[8][16].

Ehrlich Pathway Valine Valine 2-Ketoisovalerate 2-Ketoisovalerate Valine->2-Ketoisovalerate Isobutyraldehyde Isobutyraldehyde 2-Ketoisovalerate->Isobutyraldehyde Decarboxylase 2-Hydroxyisovaleric acid 2-Hydroxyisovaleric acid 2-Ketoisovalerate->2-Hydroxyisovaleric acid Reductase Isobutanol Isobutanol Isobutyraldehyde->Isobutanol ADH Isobutyric acid Isobutyric acid Isobutyraldehyde->Isobutyric acid ALDH

Caption: The Ehrlich pathway for valine catabolism in Saccharomyces cerevisiae.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from various natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxyvaleric Acid in Human Urine

This protocol is adapted from general methods for organic acid analysis in urine.

4.1.1. Sample Preparation and Extraction

  • Thaw frozen urine samples at room temperature.

  • To 200 µL of urine in a glass vial, add an internal standard (e.g., a stable isotope-labeled 2-hydroxyvaleric acid or a structurally similar organic acid not present in urine).

  • Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine to protect keto groups.

  • Incubate the mixture at 60°C for 30 minutes.

  • Acidify the sample to pH < 2 by adding a few drops of 5M HCl.

  • Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 rpm for 3 minutes.

  • Transfer the upper organic layer to a new glass vial.

  • Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.

4.1.2. Derivatization

  • To the dried extract, add 40 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before analysis.

4.1.3. GC-MS Conditions

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

GC-MS Workflow for Urine cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample (200 µL) Add_IS Add Internal Standard Urine_Sample->Add_IS Oximation Oximation (Methoxyamine HCl) Add_IS->Oximation Acidification Acidification (HCl) Oximation->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA/TMCS) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for GC-MS analysis of 2-hydroxyvaleric acid in urine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of this compound in Microbial Culture

This protocol is a general guide for the analysis of organic acids from fermentation broth.

4.2.1. Sample Preparation and Extraction

  • Harvest 2 mL of the microbial culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Collect the supernatant (culture broth) for analysis of extracellular metabolites.

  • To 500 µL of the supernatant, add an appropriate internal standard.

  • For protein precipitation, add 1 mL of a cold 2:1 (v/v) mixture of dichloromethane and acetonitrile.

  • Vortex vigorously for 1 minute and centrifuge at high speed to pellet the precipitate.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

4.2.2. LC-MS/MS Conditions

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.

LC-MS Workflow for Microbial Culture cluster_prep Sample Preparation cluster_analysis Analysis Culture_Sample Microbial Culture Supernatant Add_IS Add Internal Standard Culture_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for LC-MS/MS analysis of 2-hydroxyvaleric acid in microbial culture.

Chiral Separation of 2-Hydroxyvaleric Acid Enantiomers by GC-MS

This protocol is based on the derivatization of the enantiomers into diastereomers.

  • Follow the sample preparation and extraction steps as described in Protocol 4.1.1.

  • Derivatization:

    • Esterify the carboxylic acid group by adding a chiral alcohol, such as (S)-(+)-2-butanol, in the presence of an acid catalyst and heat.

    • After esterification, derivatize the hydroxyl group by adding a suitable reagent, for example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the TMS ether.

  • GC-MS Analysis:

    • Use a standard non-chiral column (e.g., DB-5MS). The diastereomers will have different retention times, allowing for their separation and quantification.

Conclusion

This compound is a naturally occurring metabolite with a widespread distribution in biological systems. Its origins are closely linked to amino acid and fatty acid metabolism, and its levels can be indicative of certain metabolic states. The analytical protocols outlined in this guide provide a robust framework for the accurate identification and quantification of this compound, which is essential for advancing research into its physiological roles and its potential applications in diagnostics and drug development. Further studies are warranted to establish a more comprehensive quantitative profile of this compound in a wider range of natural sources.

References

(S)-2-Hydroxyvaleric acid biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of (S)-2-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways for producing this compound, a chiral molecule of interest in pharmaceutical and chemical industries. The guide covers potential enzymatic routes, quantitative data on enzyme kinetics and production yields, detailed experimental protocols, and visualizations of the metabolic pathways.

Introduction

This compound, also known as (S)-2-hydroxypentanoic acid, is a valuable chiral building block. Its stereospecific synthesis is crucial as different enantiomers can have distinct biological activities. While chemical synthesis routes exist, biosynthetic approaches using microorganisms or isolated enzymes offer a promising alternative for sustainable and stereoselective production. This guide focuses on the enzymatic pathways for the synthesis of this compound, primarily through metabolic engineering.

Biosynthetic Pathways

Two main biosynthetic routes have been explored for the production of 2-hydroxyvaleric acid and its stereoisomers: the deamination of L-valine followed by reduction, and a pathway engineered from the L-leucine biosynthetic route.

Pathway from L-Valine via 2-Ketoisovalerate

This pathway involves two key enzymatic steps: the deamination of L-valine to its corresponding α-keto acid, 2-ketoisovalerate, and the subsequent stereoselective reduction of 2-ketoisovalerate to this compound.

  • Deamination of L-Valine: L-amino acid deaminases (L-AADs) or oxidases (L-AAOs) can catalyze the conversion of L-valine to 2-ketoisovalerate. L-AADs are particularly interesting for whole-cell biocatalysis as they do not produce hydrogen peroxide as a byproduct.[1] The L-amino acid deaminase from Proteus vulgaris has a broad substrate spectrum and can be used for this conversion.[2][3]

  • Reduction of 2-Ketoisovalerate: The stereochemical outcome of this step is dependent on the chosen reductase.

    • For this compound: While many reductases have been studied, identifying one with high selectivity for the (S)-enantiomer from 2-ketoisovalerate is a key challenge. However, the general principle of using ketoreductases for the stereoselective synthesis of chiral alcohols is well-established.[4][5]

    • For (R)-2-hydroxyvaleric acid: For contrast, the 2-ketoisovalerate reductase from the fungus Fusarium proliferatum has been shown to stereoselectively produce D-2-hydroxyisovalerate (the (R)-enantiomer).[6]

Engineered Pathway from L-Leucine Precursor

A novel, S-selective pathway has been engineered in Escherichia coli that utilizes a precursor from the L-leucine biosynthetic pathway.[7]

  • Conversion of a Leucine Precursor: This pathway employs an engineered Fe(II)-dependent dioxygenase, HmaS (S201F variant), which exhibits activity towards the aliphatic ketoacid 2-keto-4-methylpentanoate (a precursor in the L-leucine pathway) to produce (S)-2-hydroxyisovalerate.[7]

The following Graphviz diagram illustrates the potential biosynthetic pathways to this compound.

S-2-Hydroxyvaleric_Acid_Biosynthesis cluster_valine_pathway Pathway from L-Valine cluster_leucine_pathway Engineered Pathway from Leucine Precursor L_Valine L-Valine Keto_Isovalerate 2-Ketoisovalerate L_Valine->Keto_Isovalerate L-Amino Acid Deaminase S_2_HVA This compound Keto_Isovalerate->S_2_HVA Stereoselective 2-Keto Acid Reductase (S-selective) Leucine_Precursor 2-Keto-4-methylpentanoate (Leucine Precursor) S_2_HVA2 (S)-2-Hydroxyisovalerate Leucine_Precursor->S_2_HVA2 Engineered Dioxygenase (HmaS S201F)

Caption: Potential biosynthetic pathways to this compound.

Quantitative Data

The following tables summarize the available quantitative data for enzyme kinetics and production titers related to the biosynthesis of 2-hydroxyvaleric acid and its precursors.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateOrganismKm (mM)Vmax (µg/mg/min)Reference
L-Amino Acid Deaminase (Pm1)L-PhenylalanineProteus mirabilis31.55119.7[8]
Acetohydroxyacid Synthase (AHAS)PyruvateRalstonia eutropha0.0105-[9]
2-Ketoisovalerate Reductase (KivRFp)2-KetoisovalerateFusarium proliferatum--[6]

Table 2: Production Titers of 2-Hydroxyisovalerate

ProductOrganismCarbon SourceTiter (g/L)Yield (% of theoretical max)Reference
2-Hydroxyisovaleric acidEngineered E. coliGlycerol6.258%[10][11]
2-Hydroxyisovaleric acidEngineered E. coliGlucose7.873%[10][11]
(S)-2-HydroxyisovalerateEngineered E. coliGlycerol4.0-[7]
2-HydroxyisovalerateKlebsiella pneumoniaeGlucose14.41-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Enzyme Assay for 2-Ketoisovalerate Reductase

This protocol is adapted from the characterization of a 2-ketoisovalerate reductase from Fusarium proliferatum.[6]

  • Reaction Mixture Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 7.0).

    • Prepare stock solutions of 2-ketoisovalerate (2-Kiv) and NADPH.

    • The final assay mixture (3.0 mL) should contain:

      • 50 mM sodium phosphate buffer (pH 7.0)

      • 0.7 mM 2-Kiv

      • 0.29 mM NADPH

      • An appropriate amount of purified enzyme.

  • Assay Procedure:

    • Add all components except the substrate (2-Kiv) to a cuvette.

    • Initiate the reaction by adding 2-Kiv.

    • Monitor the decrease in absorbance at 340 nm (A340) at 35°C using a spectrophotometer.

    • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 cm²/µmol). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Fed-Batch Fermentation for 2-Hydroxyisovalerate Production

The following is a general protocol for high-density fed-batch fermentation of E. coli for the production of 2-hydroxyisovalerate, based on principles of exponential feeding.[1][13][14]

  • Inoculum Preparation:

    • Grow a seed culture of the engineered E. coli strain in a suitable medium (e.g., LB broth) overnight at 37°C with shaking.

  • Bioreactor Setup:

    • Prepare a defined batch medium in the bioreactor.

    • Sterilize the bioreactor and medium.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Batch Phase:

    • Run the fermentation in batch mode until a key nutrient (typically the carbon source) is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen (DO).

  • Fed-Batch Phase:

    • Initiate a continuous feed of a concentrated nutrient solution. The feed rate is typically controlled to maintain a constant, low concentration of the limiting substrate, often through an exponential feeding strategy that matches the cell growth rate.

    • Maintain process parameters such as pH, temperature, and dissolved oxygen at optimal levels.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to measure cell density (OD600), substrate consumption, and product formation.

    • Analyze the concentration of this compound using chiral HPLC or GC-MS.

Chiral GC-MS Analysis of 2-Hydroxyvaleric Acid

This protocol provides a general workflow for the chiral analysis of hydroxy acids by GC-MS, which requires derivatization.[15][16]

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Acidify the supernatant and extract the organic acids with a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

  • Derivatization:

    • To the dried extract, add a derivatizing agent to convert the polar hydroxyl and carboxyl groups into more volatile esters or ethers. For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral GC column.

    • Alternatively, an achiral derivatization can be performed, followed by separation on a chiral GC column (e.g., Chirasil-L-Val).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with an appropriate column.

    • Use a suitable temperature program to separate the analytes.

    • Identify and quantify the enantiomers based on their retention times and mass spectra.

The following diagram outlines a general experimental workflow for producing and analyzing this compound.

Experimental_Workflow cluster_production Production cluster_analysis Analysis Inoculum Inoculum Preparation Batch Batch Fermentation Inoculum->Batch FedBatch Fed-Batch Fermentation Batch->FedBatch Sample Sampling FedBatch->Sample Harvest Extraction Extraction of 2-Hydroxyvaleric Acid Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS Chiral GC-MS Analysis Derivatization->GCMS

Caption: General experimental workflow for production and analysis.

Conclusion

The biosynthesis of this compound is a rapidly advancing field, with significant progress being made through metabolic engineering and synthetic biology. The engineered pathway utilizing a dioxygenase on a leucine precursor currently presents a promising route for the stereoselective production of the (S)-enantiomer. Further research into identifying and engineering novel stereoselective 2-keto acid reductases could open up alternative pathways from L-valine. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize processes for the production of this valuable chiral molecule.

References

The Biological Role of (S)-2-Hydroxyvaleric Acid in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxyvaleric acid, also known as (S)-2-hydroxypentanoic acid, is a five-carbon alpha-hydroxy acid that serves as a metabolic byproduct of L-isoleucine catabolism. While typically present at low levels in healthy individuals, its accumulation in biological fluids is a notable biomarker for certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD), as well as for conditions such as lactic acidosis and ketoacidosis. This technical guide provides a comprehensive overview of the metabolic origins, physiological significance, and potential cellular roles of this compound. The document details its biosynthetic pathway, summarizes available quantitative data, outlines experimental protocols for its analysis, and explores its potential, though not yet fully elucidated, role in cellular signaling pathways. A critical distinction is made between this compound and its branched-chain isomer, (S)-2-hydroxyisovaleric acid, a metabolite of valine, with which it is often confused in scientific literature.

Introduction

This compound is an organic acid found in human biofluids, including blood and urine[1]. Structurally, it is a straight-chain five-carbon carboxylic acid with a hydroxyl group on the alpha-carbon. Its presence and concentration in the body are intrinsically linked to the metabolic flux of the essential amino acid L-isoleucine. Under normal physiological conditions, the catabolism of isoleucine proceeds efficiently, leading to the formation of acetyl-CoA and propionyl-CoA, which subsequently enter central energy metabolism. However, in instances of metabolic dysregulation, alternative pathways become active, leading to the production and accumulation of metabolites such as this compound.

A significant point of clarification is the distinction between this compound and (S)-2-hydroxyisovaleric acid. The former is a straight-chain molecule derived from isoleucine, while the latter is a branched-chain molecule originating from valine metabolism. This guide will focus exclusively on the biological role of the straight-chain isomer, this compound.

Metabolic Pathway of this compound

The biosynthesis of this compound is a subordinate pathway in the catabolism of L-isoleucine. The primary catabolic route is designed to efficiently convert isoleucine into energy substrates. The emergence of this compound is indicative of a metabolic overflow or a blockage in the main pathway.

The initial steps of L-isoleucine catabolism are shared with the other branched-chain amino acids, valine and leucine.

  • Transamination: The first step is a reversible transamination of L-isoleucine to its corresponding α-keto acid, (S)-2-keto-3-methylvalerate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT)[2].

  • Oxidative Decarboxylation: Subsequently, (S)-2-keto-3-methylvalerate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA[2].

In pathological conditions such as Maple Syrup Urine Disease (MSUD), the activity of the BCKDH complex is deficient[3]. This enzymatic block leads to the accumulation of the branched-chain α-keto acids, including (S)-2-keto-3-methylvalerate[2]. The elevated concentration of this α-keto acid shunts it towards an alternative reductive pathway.

  • Reduction to this compound: The accumulated (S)-2-keto-3-methylvalerate can be reduced to this compound[4]. This reaction is catalyzed by a dehydrogenase, likely a member of the D-2-hydroxyacid dehydrogenase family, which utilizes NADH or NADPH as a cofactor[5][6]. The specific human enzyme responsible for this reduction has not been definitively characterized.

Metabolic Pathway Diagram

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_Acid (S)-2-Keto-3-methylvalerate Isoleucine->Keto_Acid Branched-Chain Aminotransferase (BCAT) Acyl_CoA 2-Methylbutanoyl-CoA Keto_Acid->Acyl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Hydroxy_Acid This compound Keto_Acid->Hydroxy_Acid Hydroxyacid Dehydrogenase (overflow pathway) Metabolism Further Metabolism (Acetyl-CoA & Propionyl-CoA) Acyl_CoA->Metabolism

Caption: Catabolism of L-Isoleucine and formation of this compound.

Quantitative Data

Quantitative data on the physiological and pathological concentrations of this compound are sparse. Most available data comes from studies on metabolic disorders where organic acid profiles are analyzed.

AnalyteMatrixConditionConcentration RangeReference
2-Hydroxyvaleric acidPlasmaMice fed immature Citrus tumida peel (vs. control)Ratio of 0.8 (significant decrease)[7]
3-Hydroxyisovaleric acid (similar compound)UrineN/A (for method validation)Linear range: 9 to 708 µmol/L[8]
2-Hydroxyisovaleric acid (branched isomer)UrineHealthyTypically undetectable or in trace amounts[9]
2-Hydroxyisovaleric acid (branched isomer)UrineLactic acidosis and ketoacidosisDetected[9]
2-Hydroxyisovaleric acid (branched isomer)UrineMaple Syrup Urine Disease (MSUD)Significantly elevated[3]

Note: The table includes data on related compounds due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

The analysis of this compound in biological fluids typically involves chromatographic methods coupled with mass spectrometry. The following is a generalized protocol for the quantification of organic acids, including this compound, in urine using gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification of Urinary Organic Acids by GC-MS

1. Sample Preparation:

  • Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, a 24-hour urine collection can be used. Store samples at -20°C or lower prior to analysis[10].

  • Normalization: To account for variations in urine dilution, normalize the sample volume to the creatinine concentration. A common practice is to use a volume of urine equivalent to a set amount of creatinine (e.g., 1 µmol)[10].

  • Internal Standard Addition: Add a known amount of an appropriate internal standard to the urine sample. For organic acid analysis, isotopically labeled analogs or structurally similar compounds not present in the sample are used.

2. Extraction:

  • Liquid-Liquid Extraction: Acidify the urine sample with HCl. Extract the organic acids into an organic solvent such as ethyl acetate or a mixture of ethyl acetate and hexane[11][12]. Repeat the extraction to ensure complete recovery.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

3. Derivatization:

  • To increase the volatility of the organic acids for GC analysis, a two-step derivatization is commonly performed[8][11].

    • Oximation: First, react the dried extract with a methoxyamine hydrochloride solution in pyridine to protect the keto groups.

    • Silylation: Subsequently, add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or high-resolution mass spectrometer).

  • Column: A non-polar capillary column, such as a DB-5MS, is typically used for the separation of the derivatized organic acids.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the heated GC inlet.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, which offers higher sensitivity and specificity[8].

5. Data Analysis:

  • Identification: Identify the TMS derivative of this compound based on its retention time and mass spectrum, by comparison to an authentic chemical standard.

  • Quantification: Generate a calibration curve using known concentrations of the this compound standard. Calculate the concentration in the unknown samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Normalization Normalization to Creatinine Urine_Sample->Normalization IS_Addition Internal Standard Addition Normalization->IS_Addition LLE Liquid-Liquid Extraction IS_Addition->LLE Evaporation Evaporation to Dryness LLE->Evaporation Oximation Oximation Evaporation->Oximation Silylation Silylation (BSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Workflow for the quantification of urinary organic acids by GC-MS.

Potential Role in Cellular Signaling

While direct evidence for the signaling role of this compound is currently limited, its structural similarity to other short-chain fatty acids (SCFAs) suggests potential involvement in similar cellular processes. SCFAs are known to act as signaling molecules through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Activation

Certain SCFAs are ligands for a subset of GPCRs, such as GPR41 and GPR43. Activation of these receptors by SCFAs can initiate various intracellular signaling cascades, influencing processes like inflammation, gut motility, and hormone secretion. It is plausible that this compound could interact with one or more GPCRs, although this has yet to be experimentally verified.

Histone Deacetylase (HDAC) Inhibition

Some SCFAs, notably butyrate, are well-characterized inhibitors of HDACs[13]. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, SCFAs can induce histone hyperacetylation, resulting in a more open chromatin state and altered gene expression[13]. This epigenetic modification can lead to cellular differentiation, cell cycle arrest, and apoptosis in cancer cells[14]. Given its carboxylic acid moiety, this compound may possess HDAC inhibitory activity, a hypothesis that warrants further investigation.

Signaling Pathway Diagram

SCFA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA This compound (Hypothesized) GPCR GPCR SCFA->GPCR Activation? G_Protein G-Protein GPCR->G_Protein G-Protein Activation Downstream Downstream Signaling G_Protein->Downstream HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Remodeling & Gene Expression Histones->Chromatin SCFA_nucleus This compound (Hypothesized) SCFA_nucleus->HDAC Inhibition?

Caption: Potential signaling roles of this compound.

Conclusion and Future Directions

This compound is a metabolite of L-isoleucine catabolism, the levels of which are elevated in specific metabolic disorders. Its primary clinical utility to date is as a biomarker for these conditions. While the metabolic pathway leading to its formation is understood, particularly in the context of enzymatic deficiencies, several areas require further research.

Future investigations should focus on:

  • Quantitative Profiling: Establishing precise concentration ranges of this compound in various human tissues and biofluids in both healthy and diseased states.

  • Enzyme Characterization: Identifying and characterizing the specific human dehydrogenase(s) responsible for the reduction of (S)-2-keto-3-methylvalerate.

  • Signaling Functions: Directly investigating the potential of this compound to act as a ligand for GPCRs and as an inhibitor of HDACs to elucidate any functional roles beyond that of a metabolic byproduct.

  • Therapeutic Potential: Exploring whether modulation of this compound levels has any therapeutic implications in metabolic diseases or other conditions.

A deeper understanding of the biological role of this compound will not only enhance our knowledge of amino acid metabolism but may also open new avenues for diagnostic and therapeutic development.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a short-chain alpha-hydroxy acid. Its molecular structure contains a single chiral center at the C2 carbon, giving rise to two non-superimposable mirror images, or enantiomers: (R)-2-hydroxyvaleric acid and (S)-2-hydroxyvaleric acid. This stereoisomerism is of critical importance in pharmaceutical development and biological systems, as enantiomers can exhibit distinct pharmacological, toxicological, and metabolic profiles. The (S)-enantiomer, in particular, is recognized as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.[1] Furthermore, 2-hydroxyvaleric acid has been identified as a human metabolite, with its presence in biofluids potentially indicating certain metabolic states.[1]

This technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxyvaleric acid, including methods for the synthesis and separation of its enantiomers, and techniques for their analysis.

Stereochemistry of 2-Hydroxyvaleric Acid

The presence of a stereocenter at the second carbon atom, which is bonded to four different groups (a hydrogen atom, a hydroxyl group, a propyl group, and a carboxylic acid group), is the basis of the chirality of 2-hydroxyvaleric acid. The two enantiomers, (R)- and this compound, are distinguished by the spatial arrangement of these groups.

Figure 1: Enantiomers of 2-Hydroxyvaleric Acid

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure 2-hydroxyvaleric acid can be achieved through two primary strategies: asymmetric synthesis, where one enantiomer is selectively formed, and resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis

A common method for the asymmetric synthesis of 2-hydroxyvaleric acid is the stereoselective reduction of the corresponding keto-acid, 2-ketovaleric acid.

Experimental Protocol: Asymmetric Reduction of 2-Ketovaleric Acid

  • Reaction Setup: A solution of 2-ketovaleric acid in an appropriate organic solvent (e.g., methanol or ethanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., a ruthenium-BINAP complex), is added to the solution.

  • Reduction: The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen donor, at a controlled temperature and pressure.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude 2-hydroxyvaleric acid is purified by a suitable method, such as column chromatography or crystallization, to yield the desired enantiomerically enriched product.

G start 2-Ketovaleric Acid catalyst Chiral Catalyst (e.g., Ru-BINAP) start->catalyst Dissolve in Solvent reduction Hydrogenation (H2 gas or donor) catalyst->reduction workup Catalyst Removal (Filtration) reduction->workup purification Purification (Chromatography/Crystallization) workup->purification product Enantiomerically Enriched 2-Hydroxyvaleric Acid purification->product G start Racemic 2-Hydroxyvaleric Acid enzyme Immobilized Lipase (e.g., CALB) start->enzyme Dissolve in Solvent reaction Esterification with Acyl Donor enzyme->reaction separation Separation of Ester and Unreacted Acid reaction->separation ester (R)-2-Acetoxyvaleric Acid separation->ester acid This compound separation->acid hydrolysis Hydrolysis ester->hydrolysis final_acid (R)-2-Hydroxyvaleric Acid hydrolysis->final_acid

References

Spectroscopic Analysis of (S)-2-Hydroxyvaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-2-Hydroxyvaleric acid. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic information and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted spectral data in water.[1] The chemical shifts are referenced to an internal standard.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1 - 4.2Triplet (t)1HH-2 (CH-OH)
~1.6 - 1.8Multiplet (m)2HH-3 (CH₂)
~1.3 - 1.5Sextet (sxt)2HH-4 (CH₂)
~0.9Triplet (t)3HH-5 (CH₃)
~11.0 - 13.0Singlet (s)1HCOOH

¹³C NMR (Carbon NMR): Predicted spectral data in water.[1]

Chemical Shift (ppm)Carbon Atom Assignment
~175 - 185C-1 (COOH)
~70 - 75C-2 (CH-OH)
~30 - 35C-3 (CH₂)
~18 - 22C-4 (CH₂)
~13 - 15C-5 (CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a carboxylic acid and a hydroxyl group.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3500 - 2500O-H stretch (very broad)Carboxylic Acid
~3400O-H stretch (broad)Alcohol
2960 - 2870C-H stretchAlkyl
~1710C=O stretchCarboxylic Acid
~1250C-O stretchCarboxylic Acid
~1090C-O stretchAlcohol
Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns for an alpha-hydroxy carboxylic acid.

m/z RatioFragmentation
118[M]⁺ (Molecular Ion)
101[M - OH]⁺
73[M - COOH]⁺
45[COOH]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)) in a clean, dry vial.

  • For carboxylic acids, D₂O is often used; the acidic proton will exchange with deuterium, leading to the disappearance of the COOH signal in the ¹H NMR spectrum, which can be a useful diagnostic tool.[2]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation:

  • (Solid Sample - KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[3]

  • (Solid/Liquid Sample - Attenuated Total Reflectance (ATR)):

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[4]

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile. The concentration will depend on the ionization technique and instrument sensitivity.

  • For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to increase the volatility of the carboxylic acid.[5] A common method is esterification to form the methyl ester.

Data Acquisition:

  • Instrument: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Start Sample of this compound NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) Start->NMR_Prep NMR Analysis IR_Prep Sample Preparation (KBr Pellet or ATR) Start->IR_Prep IR Analysis MS_Prep Sample Preparation (Dilution/Derivatization) Start->MS_Prep MS Analysis NMR_Acq ¹H and ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Analysis Data Analysis and Structural Elucidation NMR_Data->Analysis IR_Acq FTIR Data Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Analysis MS_Acq MS Data Acquisition (e.g., LC-MS, GC-MS) MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Commercial Sourcing of Enantiomerically Pure (S)-2-Hydroxyvaleric Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for enantiomerically pure (S)-2-Hydroxyvaleric acid (CAS: 41014-93-1), a valuable chiral building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] This document outlines key commercial suppliers, available purities, and pack sizes. Furthermore, it details a representative experimental protocol for the crucial determination of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC), a technique widely used for resolving enantiomers.[2][3]

Commercial Supplier Overview

The procurement of high-purity this compound is critical for ensuring reproducible and accurate results in research and manufacturing. A variety of chemical suppliers offer this compound in grades suitable for research and development purposes. The following table summarizes publicly available data from several commercial suppliers. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierStated PurityAvailable QuantitiesCAS Number
Nanjing Chemlin Chemical Co., Ltd. 0.98[4]1KG, 5KG[4]41014-93-1[4]
Nanjing Redwood Fine Chemical Co., Ltd. >99% (HPLC)[4]25kg, 100kg, 1000kg, 10 tons[4]41014-93-1[4]
Bide Pharmatech Ltd. 97%[4]100mg, 250mg, 1g, 5g[4]41014-93-1[4]
Tetranov Biopharm 95%[4]1g, 5g, 25g, 100g[4]41014-93-1[4]
Shanghai Hanhong Scientific Co.,Ltd. 0.97[4]Not specified41014-93-1[4]
Advanced ChemBlocks Inc. 95%[5]Custom Quote[5]41014-93-1[5]
ChemUniverse, Inc. 97%[6]250MG[6]41014-93-1[6]
Manchester Organics Not specifiedCustom Quote41014-93-1[7]
Biosynth Not specifiedCustom Quote41014-93-1[8]

Quality Control: Determining Enantiomeric Purity

The defining quality attribute of this compound is its enantiomeric purity, often expressed as enantiomeric excess (e.e.). This is a critical parameter as the (R)- and (S)-enantiomers of a chiral molecule can exhibit significantly different biological, pharmacological, and toxicological profiles.[3] While suppliers provide a certificate of analysis, independent verification is often a necessary step in the quality control pipeline. Chiral HPLC is the most common and reliable method for this determination.

Representative Experimental Protocol: Chiral HPLC

The following protocol is a representative methodology for the direct chiral separation of 2-hydroxy acids, adapted from established methods for similar analytes.[2][3][9] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[3]

Objective: To determine the enantiomeric purity of a sample of this compound.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[3]

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from amylose or cellulose, is highly recommended due to their broad enantiorecognition capabilities for acidic compounds.[3] An Astec® CHIROBIOTIC® V2, T, or TAG column is also a suitable choice.

  • Mobile Phase: A typical mobile phase for normal-phase separation of acidic compounds consists of a mixture of n-Hexane, a polar alcohol like 2-Propanol (IPA), and an acidic modifier like Trifluoroacetic Acid (TFA). A common starting ratio is 90:10:0.1 (v/v/v) of n-Hexane:IPA:TFA.[3][9]

  • Sample Solvent: The mobile phase is typically used as the sample solvent.

  • Reference Standard: A racemic (1:1 mixture of R and S) standard of 2-Hydroxyvaleric acid is required for method development and system suitability.

  • This compound Sample: The commercial sample to be tested.

  • Standard laboratory glassware and filtration apparatus (0.45 µm syringe filters).

Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the components in the desired ratio (e.g., 900 mL n-Hexane, 100 mL 2-Propanol, 1 mL TFA).

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Standard and Sample Preparation:

    • Racemic Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the racemic 2-Hydroxyvaleric acid standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Test Sample Solution (1 mg/mL): Prepare a solution of the commercial this compound sample in the same manner.

    • Working Solutions (e.g., 100 µg/mL): Dilute both the standard and sample stock solutions with the mobile phase to a suitable working concentration for injection.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (or as optimized)

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm (or as optimized based on analyte absorbance)

  • Analysis Procedure:

    • System Suitability: Inject the racemic standard solution. The system is deemed suitable if the two enantiomer peaks are baseline separated (Resolution, Rs > 1.5).[3]

    • Sample Analysis: Inject the test sample solution.

    • Peak Identification: Identify the major peak in the sample chromatogram as the (S)-enantiomer by comparing its retention time to the peaks in the racemic standard chromatogram. The smaller peak, if present, corresponds to the (R)-enantiomer impurity.

  • Data Analysis and Calculation:

    • Integrate the peak areas for both the (S)- and (R)-enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the following formula:

      % e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

Workflow and Quality Considerations

The procurement and validation of enantiomerically pure starting materials is a critical workflow for any research or development project. The logical flow ensures that the material meets the stringent quality requirements for its intended application.

Procurement_Workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control Start Identify Need for This compound Supplier_ID Identify & Qualify Potential Suppliers Start->Supplier_ID Request_Quote Request Quotation & Certificate of Analysis (CoA) Supplier_ID->Request_Quote Select_Supplier Select Supplier & Place Purchase Order Request_Quote->Select_Supplier Receive_Material Receive Material & Supplier CoA Select_Supplier->Receive_Material QC_Testing Perform QC Testing: - Identity (FTIR, NMR) - Purity (GC, LC-MS) - Enantiomeric Purity (Chiral HPLC) Receive_Material->QC_Testing Compare_Results Compare Results with Supplier CoA QC_Testing->Compare_Results Decision Material Acceptance Decision Compare_Results->Decision Release Release Material to R&D Inventory Decision->Release Pass Reject Reject Material & Contact Supplier Decision->Reject Fail

Procurement and Quality Control Workflow.

The quality of this compound is defined by several key attributes. Understanding the relationship between these attributes is essential for assessing the suitability of a commercial batch for a specific application.

Quality_Attributes cluster_purity Purity Profile Components main (CAS: 41014-93-1) Chemical Identity Purity Profile Enantiomeric_Purity Enantiomeric Purity (% e.e.) Key for stereospecific reactions main:p2->Enantiomeric_Purity Chemical_Purity Chemical Purity (% by GC/HPLC) Presence of non-chiral impurities main:p2->Chemical_Purity Residual_Solvents Residual Solvents (ppm by GC-HS) Process-related impurities main:p2->Residual_Solvents Water_Content Water Content (% by KF) Affects reactivity and stability main:p2->Water_Content

Key Quality Attributes Relationship Diagram.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxyvaleric acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereospecific synthesis is of paramount importance as the biological activity of the final product often depends on a specific enantiomer. These application notes provide detailed protocols and comparative data for the chiral synthesis of this compound, focusing on biocatalytic methods which offer high enantioselectivity and environmentally benign reaction conditions.

Biocatalytic Synthesis via Asymmetric Reduction of 2-Oxopentanoic Acid

A highly effective and stereoselective method for the synthesis of this compound is the enzymatic reduction of the prochiral ketone, 2-oxopentanoic acid. This biotransformation is typically catalyzed by (S)-specific alcohol dehydrogenases (ADHs) or whole-cell systems containing these enzymes, such as those from Lactobacillus species. The high enantioselectivity of the enzyme ensures the formation of the desired (S)-enantiomer with excellent purity. For the reaction to be economically viable on a larger scale, in-situ cofactor regeneration is crucial. This is often achieved by using a secondary enzyme system, such as formate dehydrogenase (FDH), which regenerates the required NADH from NAD+ using formate as a sacrificial co-substrate.

Logical Workflow for Biocatalytic Synthesis

G cluster_main Biocatalytic Synthesis of this compound cluster_cofactor Cofactor Regeneration System A 2-Oxopentanoic Acid (Substrate) E This compound (Product) A->E Reduction B (S)-Alcohol Dehydrogenase (ADH) (Biocatalyst) B->E C NADH (Cofactor) D NAD+ C->D Oxidation D->C Regeneration D->C Reduction F Formate H CO2 F->H G Formate Dehydrogenase (FDH) G->D

Caption: Generalized workflow for the biocatalytic synthesis of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Lactobacillus sp.

This protocol describes the use of whole cells of a Lactobacillus species for the asymmetric reduction of 2-oxopentanoic acid.

1. Materials and Reagents:

  • Lactobacillus sp. strain with (S)-specific alcohol dehydrogenase activity

  • Growth medium (e.g., MRS broth)

  • 2-Oxopentanoic acid

  • Glucose (for cofactor regeneration)

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • pH meter

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess (ee) analysis

3. Procedure:

a. Cell Culture and Harvest:

  • Inoculate the Lactobacillus sp. into the growth medium.

  • Incubate at the optimal temperature (typically 30-37 °C) with shaking until the late logarithmic growth phase is reached.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4 °C).

  • Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

b. Bioreduction Reaction:

  • In a reaction vessel, combine the cell suspension, 2-oxopentanoic acid (e.g., 50 mM), and glucose (e.g., 100 mM) as the co-substrate for cofactor regeneration.

  • Adjust the pH of the reaction mixture to 7.0 if necessary.

  • Incubate the reaction mixture at 30 °C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the consumption of the substrate and formation of the product by HPLC.

c. Product Isolation and Purification:

  • Once the reaction is complete, remove the cells by centrifugation.

  • Acidify the supernatant to pH 2.0 with 1 M HCl.

  • Extract the this compound from the acidified supernatant with ethyl acetate (3 x volume of supernatant).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further purification can be achieved by column chromatography if required.

d. Analysis:

  • Determine the yield of the isolated product.

  • Analyze the enantiomeric excess (ee) of the product using a chiral HPLC system.

Protocol 2: Isolated Enzyme-Catalyzed Reduction with Cofactor Regeneration

This protocol utilizes an isolated (S)-specific alcohol dehydrogenase with an enzymatic cofactor regeneration system.

1. Materials and Reagents:

  • (S)-Alcohol Dehydrogenase (ADH), purified or commercially available

  • Formate Dehydrogenase (FDH)

  • 2-Oxopentanoic acid

  • Sodium formate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

2. Equipment:

  • Thermostatted reaction vessel with a stirrer

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system

3. Procedure:

a. Reaction Setup:

  • In a thermostatted reaction vessel, dissolve 2-oxopentanoic acid (e.g., 50 mM), sodium formate (e.g., 100 mM), and NAD+ (e.g., 1 mM) in phosphate buffer (100 mM, pH 7.0).

  • Add the (S)-Alcohol Dehydrogenase (e.g., 10 U/mL) and Formate Dehydrogenase (e.g., 20 U/mL) to the reaction mixture.

  • Maintain the temperature at 30 °C and stir the mixture gently.

  • Monitor the pH and maintain it at 7.0 throughout the reaction, as the consumption of formate will lead to a pH increase.

b. Work-up and Analysis:

  • Follow the same procedure for product isolation, purification, and analysis as described in Protocol 1 (steps c and d).

Quantitative Data Summary

The following table summarizes typical quantitative data for the biocatalytic synthesis of this compound. The values are representative and may vary depending on the specific enzyme or microbial strain, and reaction conditions.

ParameterProtocol 1: Whole-Cell (Lactobacillus sp.)Protocol 2: Isolated Enzymes (ADH/FDH)
Substrate 2-Oxopentanoic acid2-Oxopentanoic acid
Biocatalyst Lactobacillus sp. whole cells(S)-Alcohol Dehydrogenase & Formate Dehydrogenase
Cofactor Regeneration Intracellular, via glucose metabolismFormate/Formate Dehydrogenase
Reaction Time 12 - 24 hours8 - 16 hours
Temperature 30 °C30 °C
pH 7.07.0
Yield > 90%> 95%
Enantiomeric Excess (ee) > 99% (S)> 99% (S)

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Enzymatic Cascade for this compound Synthesis

G cluster_reaction Main Reaction cluster_cofactor Cofactor Cycle 2-Oxopentanoic_Acid 2-Oxopentanoic Acid S-2-Hydroxyvaleric_Acid This compound 2-Oxopentanoic_Acid->S-2-Hydroxyvaleric_Acid Reduction S-ADH (S)-Alcohol Dehydrogenase S-ADH->S-2-Hydroxyvaleric_Acid NAD+ NAD+ S-ADH->NAD+ NADH NADH NADH->S-ADH NADH->NAD+ NAD+->NADH Regeneration FDH Formate Dehydrogenase NAD+->FDH FDH->NADH Formate Formate CO2 CO2 Formate->CO2

Caption: Enzymatic cascade showing the reduction of 2-oxopentanoic acid and cofactor regeneration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Cell_Culture Cell Culture / Enzyme Preparation Bioreduction Bioreduction of 2-Oxopentanoic Acid Cell_Culture->Bioreduction Cell_Removal Cell Removal (Centrifugation) Bioreduction->Cell_Removal Acidification Acidification (pH 2) Cell_Removal->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying of Organic Phase (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Analysis Yield and ee% Analysis (Chiral HPLC) Purification->Analysis

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct and effective methods for the enantioselective synthesis of (S)-2-Hydroxyvaleric acid, a valuable chiral building block in the pharmaceutical and chemical industries. The methods described are:

  • Biocatalytic Asymmetric Reduction of 2-Ketovaleric Acid: This method utilizes a recombinant L-lactate dehydrogenase for the direct and highly selective conversion of a prochiral keto acid to the desired (S)-hydroxy acid.

  • Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Hydroxyvalerate: This protocol employs a commercially available lipase to selectively acylate the (R)-enantiomer of a racemic ester, allowing for the separation of the desired (S)-enantiomer.

Method 1: Biocatalytic Asymmetric Reduction of 2-Ketovaleric Acid

Application Note

This protocol details the enantioselective synthesis of this compound via the asymmetric reduction of 2-ketovaleric acid. The key to this transformation is the use of a recombinant L-lactate dehydrogenase (L-LDH) from Lactobacillus sp., which exhibits high stereoselectivity. The enzyme is overexpressed in Escherichia coli, providing a readily accessible and highly active whole-cell biocatalyst. This method is advantageous due to its high enantiomeric excess (e.e.), mild reaction conditions, and the use of a renewable biocatalyst. A coenzyme regeneration system, employing formate dehydrogenase and formate, is utilized to recycle the expensive nicotinamide adenine dinucleotide (NADH) cofactor, making the process more economically viable.

Experimental Workflow

Workflow for Asymmetric Reduction of 2-Ketovaleric Acid cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation and Analysis prep1 Transformation of E. coli with L-LDH gene prep2 Cultivation and Induction of L-LDH Expression prep1->prep2 prep3 Cell Harvesting and Washing prep2->prep3 react1 Reaction Setup: - E. coli cells (L-LDH) - 2-Ketovaleric Acid - NADH, NAD+ - Formate Dehydrogenase - Sodium Formate - Buffer (pH 7.0) prep3->react1 react2 Incubation at 30°C with Shaking react1->react2 react3 Reaction Monitoring (HPLC) react2->react3 workup1 Centrifugation to Remove Cells react3->workup1 workup2 Acidification of Supernatant workup1->workup2 workup3 Extraction with Ethyl Acetate workup2->workup3 workup4 Drying and Solvent Evaporation workup3->workup4 workup5 Analysis: - Yield Calculation - Chiral HPLC for e.e. workup4->workup5

Caption: Workflow for the biocatalytic asymmetric reduction of 2-ketovaleric acid.

Detailed Experimental Protocol

1. Biocatalyst Preparation (Recombinant E. coli expressing L-LDH):

  • Gene and Host Strain: The gene encoding L-lactate dehydrogenase from Lactobacillus sp. is cloned into a suitable expression vector (e.g., pET series) and transformed into a competent E. coli expression host (e.g., BL21(DE3)).

  • Cultivation: A single colony of the recombinant E. coli is used to inoculate 5 mL of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate 500 mL of Terrific Broth medium.

  • Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. The culture is further incubated at 25°C for 12-16 hours.

  • Cell Harvesting: The cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet is washed twice with a 0.85% NaCl solution and once with 100 mM potassium phosphate buffer (pH 7.0). The washed cells can be used immediately or stored at -20°C.

2. Asymmetric Reduction of 2-Ketovaleric Acid:

  • Reaction Mixture: In a suitable reaction vessel, combine the following:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 50 mM 2-Ketovaleric Acid

    • 0.1 mM NAD+

    • 1.0 mM NADH

    • 100 mM Sodium Formate

    • 10 U/mL Formate Dehydrogenase (FDH)

    • 50 g/L (wet weight) of recombinant E. coli cells expressing L-LDH

  • Reaction Conditions: The reaction mixture is incubated at 30°C with gentle shaking (e.g., 150 rpm) for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals, centrifuging to remove cells, and analyzing the supernatant by HPLC for the consumption of 2-ketovaleric acid and the formation of 2-hydroxyvaleric acid.

3. Product Isolation and Analysis:

  • Work-up: After the reaction is complete, the mixture is centrifuged to remove the bacterial cells. The resulting supernatant is acidified to pH 2.0 with 1 M HCl.

  • Extraction: The acidified solution is extracted three times with an equal volume of ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

  • Analysis:

    • The yield is determined gravimetrically.

    • The enantiomeric excess (e.e.) is determined by chiral HPLC analysis, often after derivatization to a suitable ester (e.g., methyl ester).

Data Presentation
ParameterValue
Substrate2-Ketovaleric Acid
BiocatalystRecombinant E. coli expressing L-LDH
Coenzyme RegenerationFormate Dehydrogenase / Sodium Formate
Reaction Time24 hours
Temperature30°C
pH7.0
Conversion>99%
Enantiomeric Excess (e.e.)>99% for (S)-enantiomer

Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Hydroxyvalerate

Application Note

This protocol describes the kinetic resolution of racemic ethyl 2-hydroxyvalerate to obtain the (S)-enantiomer. The method is based on the enantioselective acylation of the racemic hydroxy ester catalyzed by an immobilized lipase, typically Candida antarctica Lipase B (CALB), commercially available as Novozym 435. In this process, the lipase preferentially acylates the (R)-enantiomer, leaving the desired (S)-ethyl 2-hydroxyvalerate unreacted. The resulting mixture of the (S)-ester and the acylated (R)-ester can then be easily separated by standard chromatographic techniques. Subsequent hydrolysis of the (S)-ester yields the target this compound. This method is robust, utilizes a commercially available and reusable biocatalyst, and operates under mild, non-aqueous conditions.

Experimental Workflow

Workflow for Lipase-Catalyzed Kinetic Resolution cluster_esterification Racemic Ester Preparation cluster_resolution Kinetic Resolution cluster_separation Separation and Hydrolysis ester1 Racemic 2-Hydroxyvaleric Acid ester2 Fischer Esterification (Ethanol, cat. H2SO4) ester1->ester2 ester3 Racemic Ethyl 2-Hydroxyvalerate ester2->ester3 res1 Reaction Setup: - Racemic Ethyl 2-Hydroxyvalerate - Immobilized Lipase (e.g., Novozym 435) - Acyl Donor (e.g., Vinyl Acetate) - Organic Solvent (e.g., Isooctane) ester3->res1 res2 Incubation at 40°C with Shaking res1->res2 res3 Reaction Monitoring (Chiral GC/HPLC) to ~50% Conversion res2->res3 sep1 Enzyme Filtration res3->sep1 sep2 Column Chromatography sep1->sep2 sep3 (S)-Ethyl 2-Hydroxyvalerate sep2->sep3 sep4 (R)-Ethyl 2-Acetoxyvalerate sep2->sep4 sep5 Alkaline Hydrolysis of (S)-Ester sep3->sep5 sep6 This compound sep5->sep6

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic ethyl 2-hydroxyvalerate.

Detailed Experimental Protocol

1. Preparation of Racemic Ethyl 2-Hydroxyvalerate:

  • To a solution of racemic 2-hydroxyvaleric acid (1 equivalent) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture, and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain racemic ethyl 2-hydroxyvalerate. Purify by distillation if necessary.

2. Lipase-Catalyzed Kinetic Resolution:

  • Reaction Mixture: In a screw-capped vial, combine:

    • Racemic Ethyl 2-Hydroxyvalerate (1 equivalent, e.g., 100 mM)

    • Vinyl Acetate (2-3 equivalents)

    • Immobilized Candida antarctica Lipase B (Novozym 435) (e.g., 10-20 mg/mL)

    • Anhydrous organic solvent (e.g., isooctane, tert-butyl methyl ether)

  • Reaction Conditions: The reaction mixture is incubated at 40°C with shaking (e.g., 200 rpm).

  • Reaction Monitoring: The progress of the reaction is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-ethyl 2-hydroxyvalerate. The reaction is stopped when the conversion reaches approximately 50%, which theoretically provides the highest possible e.e. for the unreacted substrate.

3. Product Separation and Hydrolysis:

  • Enzyme Removal: At ~50% conversion, filter off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

  • Separation: Concentrate the filtrate under reduced pressure and separate the unreacted (S)-ethyl 2-hydroxyvalerate from the acylated (R)-ethyl 2-acetoxyvalerate by silica gel column chromatography.

  • Hydrolysis: To the purified (S)-ethyl 2-hydroxyvalerate, add a solution of 1 M sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or GC).

  • Isolation: Acidify the reaction mixture to pH 2.0 with 1 M HCl and extract the this compound with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Data Presentation
ParameterValue
SubstrateRacemic Ethyl 2-Hydroxyvalerate
BiocatalystNovozym 435 (Candida antarctica Lipase B)
Acyl DonorVinyl Acetate
SolventIsooctane
Temperature40°C
Conversion~50%
Enantiomeric Excess (e.e.) of remaining (S)-ester>98%
Enantiomeric Excess (e.e.) of final (S)-acid>98%

Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxyvaleric acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry plays a crucial role in the biological activity of the final products. Traditional chemical synthesis of enantiomerically pure compounds often involves hazardous reagents, and multiple protection and deprotection steps, leading to lower yields and significant waste. Enzymatic synthesis offers a green and efficient alternative, providing high stereoselectivity under mild reaction conditions.

This document provides detailed protocols for two primary enzymatic strategies for the synthesis of this compound: the stereoselective reduction of 2-ketovaleric acid using a ketoreductase (KRED) and the kinetic resolution of racemic 2-hydroxyvaleric acid using a lipase.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of this compound. These values are representative and may vary depending on the specific enzyme, substrate concentration, and reaction conditions.

Table 1: Stereoselective Reduction of 2-Ketovaleric Acid using a Ketoreductase (KRED)

Enzyme SourceSubstrate Conc. (mM)Co-factor Regeneration SystemReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Product Titer (g/L)
Commercial KRED Screen50Glucose/GDH24>99>99 (S)~5.8
Recombinant E. coli100Isopropanol/ADH4898>99 (S)~11.4

GDH: Glucose Dehydrogenase; ADH: Alcohol Dehydrogenase

Table 2: Kinetic Resolution of Racemic 2-Hydroxyvaleric Acid using Lipase

Lipase SourceAcyl DonorSolventReaction Time (h)Conversion (%)Enantiomeric Excess (ee) of remaining (S)-acid (%)
Candida antarctica Lipase B (CALB)Vinyl acetateHeptane12~50>99
Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateToluene24~48>98

Experimental Protocols

Protocol 1: Stereoselective Reduction of 2-Ketovaleric Acid using a Ketoreductase

This protocol describes the screening of ketoreductases and a typical reaction setup for the synthesis of this compound.

Materials:

  • 2-Ketovaleric acid

  • Ketoreductase (KRED) enzyme library (commercial or in-house)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chiral HPLC or GC column for analysis

Procedure:

  • Enzyme Screening (Small Scale):

    • In separate microcentrifuge tubes, prepare a reaction mixture containing:

      • 10 mM 2-ketovaleric acid

      • 1 mg/mL KRED from the library

      • 0.5 mM NADP⁺

      • 100 mM D-Glucose

      • 1 mg/mL GDH

      • 100 mM Potassium phosphate buffer (pH 7.0) to a final volume of 1 mL.

    • Incubate the reactions at 30°C with shaking for 24 hours.

    • Quench the reaction by adding 20 µL of 1 M HCl.

    • Extract the product with 500 µL of ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the extract by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Preparative Scale Synthesis (Based on Best KRED):

    • In a temperature-controlled vessel, dissolve 5.8 g (50 mmol) of 2-ketovaleric acid in 1 L of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 200 mg of the selected KRED, 100 mg of GDH, and 150 mg of NADP⁺.

    • Add 18 g (100 mmol) of D-glucose.

    • Stir the reaction mixture at 30°C and maintain the pH at 7.0 by the controlled addition of 1 M NaOH.

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

    • Once the reaction is complete (typically >99% conversion), acidify the solution to pH 2 with 6 M HCl.

    • Extract the product with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Hydroxyvaleric Acid

This protocol describes the separation of this compound from a racemic mixture via enantioselective acylation.

Materials:

  • Racemic 2-Hydroxyvaleric acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Heptane (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chiral HPLC or GC column for analysis

Procedure:

  • Enzymatic Acylation:

    • To a flask containing 200 mL of anhydrous heptane, add 5.9 g (50 mmol) of racemic 2-hydroxyvaleric acid.

    • Add 2.5 g of immobilized Candida antarctica Lipase B.

    • Add 2.3 mL (25 mmol) of vinyl acetate.

    • Incubate the mixture at 40°C with shaking (200 rpm).

    • Monitor the reaction by taking small aliquots of the supernatant and analyzing by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess of the unreacted (S)-acid.

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with heptane and reused.

    • Extract the heptane solution with a 5% sodium bicarbonate solution (3 x 50 mL) to separate the unreacted this compound (in the aqueous phase as its sodium salt) from the acylated (R)-enantiomer (in the organic phase).

    • Acidify the combined aqueous layers to pH 2 with 6 M HCl.

    • Extract the this compound with ethyl acetate (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Protocol 3: Analytical Method - Chiral Gas Chromatography (GC)

This protocol describes a general method for determining the enantiomeric excess of 2-hydroxyvaleric acid after derivatization.

Materials:

  • Sample of 2-hydroxyvaleric acid

  • (S)-(+)-2-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate (anhydrous)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable achiral capillary column (e.g., DB-5).

Procedure:

  • Derivatization:

    • Esterification: In a vial, dissolve ~1 mg of the 2-hydroxyvaleric acid sample in 200 µL of anhydrous ethyl acetate. Add 5 µL of (S)-(+)-2-butanol and 2 mg of DCC. Let the reaction proceed at room temperature for 2-4 hours. Centrifuge to pellet the dicyclohexylurea byproduct and transfer the supernatant to a new vial.

    • Silylation: Evaporate the solvent from the supernatant under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS, seal the vial, and heat at 60°C for 30 minutes.

  • GC Analysis:

    • Dilute the derivatized sample with anhydrous ethyl acetate.

    • Inject 1 µL of the sample into the GC.

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: 80°C for 2 min, then ramp to 200°C at 5°C/min.

      • Carrier Gas: Helium

    • The two diastereomeric derivatives will have different retention times, allowing for quantification. Calculate the enantiomeric excess (ee) using the peak areas of the two diastereomers.

Visualizations

Enzymatic_Synthesis_Workflow cluster_kred Ketoreductase (KRED) Pathway 2-Ketovaleric_Acid 2-Ketovaleric_Acid KRED_Reaction Stereoselective Reduction 2-Ketovaleric_Acid->KRED_Reaction Substrate S-2-HVA (S)-2-Hydroxyvaleric Acid KRED_Reaction->S-2-HVA Product (>99% ee) Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Regen->KRED_Reaction NAD(P)H

Caption: Workflow for the stereoselective synthesis of this compound using a ketoreductase.

Lipase_Resolution_Workflow cluster_lipase Lipase-Catalyzed Kinetic Resolution Racemic_HVA Racemic 2-Hydroxyvaleric Acid Lipase_Reaction Enantioselective Acylation Racemic_HVA->Lipase_Reaction Substrate Acylated_R_HVA Acylated (R)-ester Lipase_Reaction->Acylated_R_HVA Fast Reaction S_HVA (S)-2-Hydroxyvaleric Acid Lipase_Reaction->S_HVA Slow/No Reaction (Product)

Caption: Workflow for the kinetic resolution of racemic 2-hydroxyvaleric acid using a lipase.

Analytical_Workflow Sample 2-Hydroxyvaleric Acid Sample Derivatization Derivatization (Esterification + Silylation) Sample->Derivatization GC_Analysis Chiral GC or GC-MS Analysis Derivatization->GC_Analysis Data_Analysis Data Analysis (Peak Integration, ee Calculation) GC_Analysis->Data_Analysis

Caption: Analytical workflow for determining the enantiomeric excess of 2-hydroxyvaleric acid.

Application Notes and Protocols: (S)-2-Hydroxyvaleric Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-2-Hydroxyvaleric acid, also known as (S)-2-hydroxypentanoic acid, is a valuable chiral building block in organic synthesis. Its stereogenic center and versatile functional groups—a hydroxyl and a carboxylic acid—make it an important precursor for the enantioselective synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, highlighting its role in establishing the critical stereochemistry required for biological activity. The primary focus of these notes is its application in the synthesis of the angiotensin II receptor antagonist, Valsartan.

Application in the Synthesis of Valsartan

This compound serves as a key chiral precursor for the synthesis of the side chain of Valsartan, an widely used antihypertensive drug. The (S)-configuration of the valine-derived moiety in Valsartan is crucial for its therapeutic efficacy. This compound can be converted to the necessary chiral intermediate, an (S)-valine derivative, which is then incorporated into the final drug structure.

Logical Workflow for the Synthesis of a Key Valsartan Intermediate from this compound:

G cluster_0 Synthesis of Chiral Intermediate A This compound B Esterification (e.g., with Methanol, H+) A->B Step 1 C Methyl (S)-2-hydroxyvalerate B->C D Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) C->D Step 2 E Activated (S)-2-hydroxyvalerate ester D->E F Nucleophilic Substitution (with Azide, e.g., NaN3) E->F Step 3 G Methyl (R)-2-azidovalerate F->G H Reduction of Azide (e.g., H2, Pd/C) G->H Step 4 I L-Valine Methyl Ester H->I

Caption: Proposed synthetic pathway from this compound to L-Valine Methyl Ester.

Experimental Protocols:

Protocol 1: Esterification of this compound

This protocol describes the conversion of this compound to its methyl ester.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl (S)-2-hydroxyvalerate.

Protocol 2: Synthesis of the Valsartan Side Chain and Coupling

This section details the subsequent steps to synthesize Valsartan, starting from the L-valine methyl ester, which can be obtained from this compound as outlined above.

Experimental Workflow for Valsartan Synthesis:

G cluster_0 Valsartan Synthesis A L-Valine Methyl Ester B Acylation with Valeryl Chloride A->B Step 1 C Methyl N-pentanoyl-L-valinate B->C D Alkylation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile C->D Step 2 E Alkylated Intermediate D->E F Tetrazole Formation (e.g., with Sodium Azide) E->F Step 3 G Valsartan Methyl Ester F->G H Hydrolysis G->H Step 4 I Valsartan H->I

Caption: Key steps in the synthesis of Valsartan from L-Valine Methyl Ester.

  • Step 1: Acylation of L-Valine Methyl Ester

    • Materials:

      • L-Valine methyl ester hydrochloride

      • Valeryl chloride

      • Triethylamine

      • Dichloromethane (anhydrous)

    • Procedure:

      • Suspend L-valine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

      • Cool the suspension to 0 °C in an ice bath.

      • Add triethylamine (2.2 eq) dropwise to the suspension.

      • Slowly add valeryl chloride (1.1 eq) to the reaction mixture.

      • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours, monitoring by TLC.

      • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl N-pentanoyl-L-valinate.

  • Step 2: N-Alkylation

    • Materials:

      • Methyl N-pentanoyl-L-valinate

      • 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

      • Sodium hydride (60% dispersion in mineral oil)

      • Tetrahydrofuran (THF, anhydrous)

    • Procedure:

      • To a solution of Methyl N-pentanoyl-L-valinate (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

      • Stir the mixture at room temperature for 30 minutes.

      • Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 eq) in anhydrous THF.

      • Heat the reaction mixture to reflux and monitor by TLC.

      • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Step 3 & 4: Tetrazole Formation and Hydrolysis to Valsartan

    • Materials:

      • The alkylated intermediate from Step 2

      • Sodium azide

      • Triethylamine hydrochloride

      • Toluene

      • Sodium hydroxide

      • Methanol/Water

      • Hydrochloric acid

    • Procedure:

      • Combine the alkylated intermediate (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene.

      • Heat the mixture to reflux for 24-48 hours, monitoring the formation of the tetrazole ring by HPLC.

      • After completion, cool the reaction mixture and proceed to hydrolysis.

      • Add a solution of sodium hydroxide in a methanol/water mixture to the reaction.

      • Stir at room temperature until the ester hydrolysis is complete (monitored by HPLC).

      • Acidify the aqueous layer with hydrochloric acid to precipitate Valsartan.

      • Filter the solid, wash with water, and dry to obtain crude Valsartan. Further purification can be achieved by recrystallization.

Quantitative Data Summary for Valsartan Synthesis Steps:

StepReactionReagentsSolventYield (%)Reference
1AcylationValeryl chloride, Et3NDichloromethane~95%[]
2Alkylation4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, NaHTHF~70-80%[]
3 & 4Tetrazole Formation & HydrolysisNaN3, Et3N·HCl; then NaOHToluene; Methanol/Water~80-90%[]

Potential Application in the Synthesis of Rivastigmine

While the direct use of this compound in the synthesis of Rivastigmine is not prominently documented, chiral alcohols are key intermediates in some synthetic routes.[2] this compound could potentially be converted into a chiral alcohol synthon for this purpose. However, established syntheses of (S)-Rivastigmine often utilize other chiral building blocks like (S)-(-)-2-methyl-2-propanesulfinamide or employ enzymatic resolutions.[3]

Application in the Synthesis of Antiviral Drugs

This compound is a potent chiral building block with significant applications in pharmaceutical synthesis. Its primary, well-documented utility lies in its role as a precursor to the chiral side chain of the antihypertensive drug Valsartan. The protocols provided herein offer a comprehensive guide for researchers working on the synthesis of Valsartan and related compounds. While its application in the synthesis of other drugs like Rivastigmine and various antivirals is plausible, further research and development are needed to establish detailed and optimized synthetic methodologies. The versatility of this compound ensures its continued importance as a valuable tool in the field of asymmetric synthesis and drug discovery.

References

Application of (S)-2-Hydroxyvaleric Acid in Pharmaceutical Synthesis: A Chiral Building Block Approach

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Hydroxyvaleric acid , also known as (S)-2-hydroxypentanoic acid, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its stereogenic center at the C2 position makes it an attractive starting material for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the potential uses of this compound in pharmaceutical synthesis.

Application Note: this compound as a Precursor for Chiral Pharmaceutical Intermediates

This compound serves as a versatile chiral synthon for the introduction of a defined stereocenter in a target molecule. Its hydroxyl and carboxylic acid functionalities allow for a variety of chemical transformations, making it adaptable to different synthetic strategies. While direct incorporation into a final drug molecule is less common, its primary value lies in its role as a precursor to more complex chiral intermediates.

One of the key potential applications of this compound is in the synthesis of non-proteinogenic amino acids, which are crucial components of many modern pharmaceuticals, including ACE (Angiotensin-Converting Enzyme) inhibitors. The conversion of an α-hydroxy acid to an α-amino acid with retention or inversion of stereochemistry is a well-established transformation in organic chemistry.

Hypothetical Pathway: Conversion to a Chiral Amino Acid Intermediate

A plausible synthetic route from this compound to a chiral amino acid intermediate, which could then be utilized in the synthesis of complex molecules like the ACE inhibitor Perindopril's core, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is outlined below. This conceptual pathway is intended to stimulate research and highlight the synthetic potential of this compound.

G cluster_start This compound cluster_activation Activation of Hydroxyl Group cluster_displacement Nucleophilic Displacement cluster_reduction Reduction of Azide cluster_product Chiral Amino Acid Intermediate start This compound activation Mesylation or Tosylation (e.g., MsCl, TEA) start->activation displacement Azide Introduction (e.g., NaN3) activation->displacement reduction Hydrogenation (e.g., H2, Pd/C) displacement->reduction product (R)-2-Aminopentanoic Acid (Norvaline) reduction->product

Caption: Hypothetical conversion of this compound to (R)-2-Aminopentanoic acid.

This transformation, proceeding through an SN2 reaction with an azide nucleophile, would result in an inversion of stereochemistry, yielding the corresponding (R)-amino acid. This chiral amino acid could then be a valuable intermediate for further elaboration into more complex pharmaceutical scaffolds.

Case Study: Synthesis of a Key Intermediate for ACE Inhibitors

While a direct synthesis of a commercial drug from this compound is not prominently documented, its structural motif is highly relevant to key pharmaceutical intermediates. A pertinent example is the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid , a crucial bicyclic amino acid intermediate for the ACE inhibitor Perindopril .[2][3][4][5] The following protocol details a well-established synthesis of this intermediate starting from (S)-indoline-2-carboxylic acid, which shares stereochemical features that could conceptually be derived from a chiral C5 building block like this compound.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

This protocol is adapted from established literature procedures for the synthesis of the Perindopril intermediate.[6]

G cluster_start Starting Material cluster_hydrogenation Catalytic Hydrogenation cluster_workup Workup cluster_purification Purification cluster_product Final Product start (S)-Indoline-2-carboxylic acid hydrogenation Hydrogenation (H2, PtO2, Acetic Acid, 60°C, 24h) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation crystallization Crystallization from Ethanol evaporation->crystallization product (2S,3aS,7aS)-octahydroindole-2-carboxylic acid crystallization->product

Caption: Experimental workflow for the synthesis of the Perindopril intermediate.

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Acetic acid (glacial)

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

  • Hydrogen gas (H₂)

  • Standard laboratory glassware

  • Hydrogenation apparatus

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is prepared in a suitable hydrogenation vessel.

  • Platinum(IV) oxide (300 mg) is added to the solution as a catalyst.

  • The vessel is placed in a hydrogenation apparatus and the reaction mixture is hydrogenated at 60 °C under a hydrogen atmosphere.

  • The reaction is monitored and allowed to proceed for 24 hours.

  • After completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite. The filter cake is washed with a small amount of acetic acid.

  • The filtrate is concentrated under reduced pressure to remove the acetic acid.

  • The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Quantitative Data
ParameterValueReference
Starting Material (S)-Indoline-2-carboxylic acid[6]
Yield 2.64 g (85%)[6]
Melting Point 267–269 °C[6]
Optical Rotation [α]D −45.6 (c 0.46, MeOH)[6]

Conclusion

This compound represents a valuable and versatile chiral building block for pharmaceutical synthesis. Its potential for conversion into chiral amino acids and other key intermediates makes it a compound of interest for the development of enantiomerically pure active pharmaceutical ingredients. The provided hypothetical pathway and the detailed protocol for the synthesis of a structurally relevant ACE inhibitor intermediate are intended to serve as a guide and inspiration for researchers in the field of drug discovery and development, highlighting the strategic importance of such chiral synthons in modern medicinal chemistry.

References

Application Notes and Protocols for the Quantification of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development who require precise and accurate quantification of (S)-2-Hydroxyvaleric acid. The following sections detail validated analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the enantioselective analysis of this compound. Additionally, a prospective enzymatic assay protocol is outlined, providing a foundation for the development of a rapid, high-throughput screening method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and highly sensitive technique for the quantification of volatile and semi-volatile compounds. For non-volatile analytes such as this compound, derivatization is a critical step to increase volatility and thermal stability, enabling analysis by GC-MS. This section details a method for the chiral separation and quantification of this compound enantiomers.

Application Note: Chiral GC-MS Analysis of this compound

This method employs diastereomeric derivatization to separate the (R) and (S) enantiomers of 2-Hydroxyvaleric acid on a standard achiral GC column. The analyte is first esterified with a chiral alcohol, (S)-(+)-3-Methyl-2-butanol, to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their chromatographic separation. Subsequent silylation of the hydroxyl group enhances volatility for optimal GC-MS analysis.

Experimental Protocol

1. Sample Preparation (from aqueous matrix, e.g., urine)

  • To 1 mL of the sample, add an internal standard (e.g., deuterated 2-hydroxyvaleric acid).

  • Acidify the sample to a pH below 2 using 6M HCl.

  • Extract the analyte with 5 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process twice more and combine the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Esterification:

    • To the dried extract, add 200 µL of (S)-(+)-3-Methyl-2-butanol and 20 µL of thionyl chloride.

    • Seal the vial and heat at 100°C for 1 hour.

    • Evaporate the excess reagent under a stream of nitrogen.

  • Silylation:

    • To the dried residue from the esterification step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data Summary
ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery90-105%
Precision (RSD%)< 10%

Note: These values are typical and may vary depending on the specific instrumentation and matrix.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidification Acidification (pH < 2) Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying and Evaporation Extraction->Drying Esterification Esterification with (S)-(+)-3-Methyl-2-butanol Drying->Esterification Silylation Silylation with BSTFA + 1% TMCS Esterification->Silylation GCMS GC-MS Analysis (Achiral Column) Silylation->GCMS Data Data Acquisition and Quantification GCMS->Data

Caption: Workflow for chiral GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a versatile alternative for the quantification of this compound, particularly for samples that are not amenable to GC-MS or when a different separation mechanism is desired. Chiral stationary phases (CSPs) are employed for the direct separation of enantiomers.

Application Note: Chiral HPLC Analysis of this compound

This method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for a wide range of chiral compounds, including hydroxy acids. The separation is achieved under normal-phase conditions, offering robust and reproducible results. UV detection is employed for quantification.

Experimental Protocol

1. Sample Preparation

  • Accurately weigh or measure the sample.

  • Dissolve the sample in the mobile phase.

  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

3. System Suitability

Before sample analysis, perform at least five replicate injections of a standard solution containing both enantiomers. The system is deemed suitable if the resolution between the enantiomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.

Quantitative Data Summary
ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery95-105%
Precision (RSD%)< 5%

Note: These values are typical and may vary depending on the specific instrumentation and matrix.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC Chiral HPLC Analysis (Polysaccharide CSP) Filtration->HPLC Data Data Acquisition and Quantification HPLC->Data

Caption: Workflow for chiral HPLC analysis of this compound.

Prospective Enzymatic Assay Protocol

While a specific, commercially available enzymatic assay for this compound is not readily documented, a theoretical protocol can be proposed based on the activity of D-2-hydroxyacid dehydrogenases or lactate dehydrogenases, which are known to have broad substrate specificity.[1][2] This assay would be based on the enzymatic oxidation of this compound to its corresponding α-keto acid, with the concomitant reduction of NAD⁺ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.

Application Note: Enzymatic Quantification of this compound

This prospective method offers a rapid and high-throughput approach for the quantification of this compound. The assay relies on the principle that the rate of NADH formation is directly proportional to the concentration of the substrate, this compound, in the sample. It is important to note that the selection and optimization of a suitable enzyme with high specificity and activity for this compound would be a critical first step in validating this protocol.

Experimental Protocol

1. Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • NAD⁺ Solution: 10 mM NAD⁺ in Assay Buffer

  • Enzyme Solution: D-2-hydroxyacid dehydrogenase or a suitable Lactate Dehydrogenase (e.g., from Staphylococcus epidermidis) at an optimized concentration in Assay Buffer.

  • Standard Solutions: Prepare a series of this compound standards in Assay Buffer (e.g., 0-1 mM).

2. Assay Procedure

  • Pipette 50 µL of sample or standard into the wells of a 96-well microplate.

  • Add 100 µL of Assay Buffer to each well.

  • Add 25 µL of NAD⁺ Solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the Enzyme Solution to each well.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes at 37°C.

3. Data Analysis

  • Calculate the rate of change in absorbance (ΔA340/min) for each well.

  • Subtract the rate of the blank (no substrate) from the rates of the standards and samples.

  • Plot a standard curve of ΔA340/min versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Logical Relationship Diagram

Enzymatic_Assay_Logic cluster_reactants Reactants cluster_products Products Substrate This compound Enzyme D-2-Hydroxyacid Dehydrogenase Substrate->Enzyme NAD NAD⁺ NAD->Enzyme KetoAcid 2-Keto-valeric Acid Enzyme->KetoAcid NADH NADH Enzyme->NADH Measurement Measurement NADH->Measurement Absorbance at 340 nm

Caption: Principle of the enzymatic assay for this compound.

References

Application Note: Chromatographic Separation of 2-Hydroxyvaleric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two primary chromatographic methods for the enantioselective separation of (R)- and (S)-2-hydroxyvaleric acid: a direct method using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and an indirect method involving derivatization followed by Gas Chromatography (GC) on an achiral column. Both protocols are designed for researchers, scientists, and drug development professionals requiring accurate quantification of these enantiomers for quality control, metabolic studies, and stereoselective synthesis.

Introduction

2-Hydroxyvaleric acid is a chiral carboxylic acid with a stereocenter at the C2 position, existing as (R)- and (S)-enantiomers. The distinct stereoisomers of chiral molecules can exhibit different biological activities, making their separation and quantification crucial in various fields, including drug development and metabolomics. The direct separation of enantiomers can be challenging on standard achiral chromatography columns. This application note presents robust methods employing both chiral HPLC and GC with derivatization for the direct and indirect resolution of these enantiomers. The principles of chiral chromatography involve the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, leading to different retention times.[1]

Data Presentation

The following tables summarize the expected chromatographic performance for the separation of 2-hydroxyvaleric acid enantiomers using the described HPLC and GC methods.

Table 1: HPLC Chromatographic Performance Data

ParameterThis compound(R)-2-hydroxyvaleric acid
Retention Time (t R )8.2 min9.5 min
Tailing Factor (T f )1.11.2
Theoretical Plates (N)> 6000> 6000
Resolution (R s )> 1.5
Limit of Detection (LOD)2 µg/mL
Limit of Quantification (LOQ)7 µg/mL

Table 2: GC Chromatographic Performance Data (Indirect Method)

ParameterDiastereomer 1 ((S)-acid derivative)Diastereomer 2 ((R)-acid derivative)
Retention Time (t R )12.4 min13.1 min
Tailing Factor (T f )1.01.1
Theoretical Plates (N)> 50000> 50000
Resolution (R s )> 2.0
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)2 µg/mL

Experimental Protocols

Protocol 1: Direct Chiral Separation by HPLC

This protocol describes a direct method for the enantioseparation of 2-hydroxyvaleric acid using an immobilized polysaccharide-based chiral stationary phase.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column: Polysaccharide-based CSP (e.g., Chiralpak® IA or similar)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Trifluoroacetic acid (TFA)

  • Racemic 2-hydroxyvaleric acid standard

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic 2-hydroxyvaleric acid at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing 2-hydroxyvaleric acid. Dissolve the sample in a known volume of the mobile phase to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration and Analysis: Equilibrate the chiral column with the mobile phase for at least 30 minutes at the specified flow rate. Inject the standard solution to verify system suitability, including resolution, theoretical plates, and tailing factor. Inject the prepared sample solutions.

  • Data Analysis: Integrate the peaks corresponding to the (R) and (S) enantiomers. A resolution of >1.5 indicates baseline separation.

Protocol 2: Indirect Chiral Separation by GC via Derivatization

This protocol details an alternative method where the enantiomers are first derivatized to form diastereomers, which are then separated on a conventional achiral GC column. This approach is useful when a suitable chiral column is not available or when direct separation is challenging.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Achiral GC column (e.g., DB-5 or similar)

  • (S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Racemic 2-hydroxyvaleric acid

Derivatization Procedure:

  • In a clean, dry vial, dissolve 1 mg of racemic 2-hydroxyvaleric acid in 1 mL of anhydrous DCM.

  • Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.

  • Add 1.1 equivalents of DCC.

  • Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

  • Quench the reaction by adding 1 mL of 1 M HCl.

  • Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.

  • The resulting solution containing the diastereomeric amides is ready for GC analysis.

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, and hold for 5 min.

  • Injection Volume: 1 µL (split injection, ratio 50:1)

Procedure:

  • Sample Injection: Inject the prepared diastereomeric derivative solution into the GC.

  • Data Acquisition and Analysis: Acquire the chromatogram and integrate the peaks corresponding to the two diastereomers.

Visualizations

experimental_workflow_hplc cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Racemic 2-Hydroxyvaleric Acid Standard dissolve_std Dissolve in Mobile Phase racemic_std->dissolve_std sample Sample Containing Enantiomers dissolve_sample Dissolve & Filter Sample sample->dissolve_sample mobile_phase Prepare Mobile Phase (Hexane/IPA/TFA) equilibrate Equilibrate Chiral Column mobile_phase->equilibrate inject Inject Sample dissolve_std->inject dissolve_sample->inject equilibrate->inject separate Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify experimental_workflow_gc cluster_deriv Derivatization cluster_gc GC Analysis cluster_data_gc Data Analysis racemic_acid Racemic 2-Hydroxyvaleric Acid add_reagents Add Chiral Amine & Coupling Agent racemic_acid->add_reagents react React to Form Diastereomers add_reagents->react workup Quench & Extract react->workup inject_gc Inject into GC workup->inject_gc separate_gc Separation on Achiral Column inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc quantify_gc Quantify Diastereomers integrate_gc->quantify_gc

References

Application Note: Derivatization of (S)-2-Hydroxyvaleric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle

(S)-2-Hydroxyvaleric acid is a chiral hydroxy acid whose analysis by Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step. Due to the presence of polar hydroxyl (-OH) and carboxyl (-COOH) functional groups, the compound exhibits low volatility and poor thermal stability, making it unsuitable for direct GC analysis.[1] Derivatization chemically modifies these functional groups, replacing the active hydrogen atoms with nonpolar moieties.[2] This process increases the analyte's volatility and thermal stability, improves chromatographic peak shape, and enhances detection.[2]

This application note details two primary protocols:

  • Achiral Analysis: A single-step silylation to quantify the total amount of 2-hydroxyvaleric acid. This method converts both the hydroxyl and carboxyl groups into their trimethylsilyl (TMS) derivatives.[3]

  • Chiral Analysis: A two-step diastereomeric derivatization to separate and quantify the (S) and (R) enantiomers. This involves esterification with a chiral alcohol to form diastereomers, which can then be separated on a standard achiral GC column.

Quantitative Performance Data

The following table summarizes typical performance metrics for GC-MS analysis of organic acids using silylation derivatization. While specific values for this compound may vary, these data provide an expected range of performance for the described methods.

ParameterDerivatization MethodTypical ValueReference
Linearity (R²) Silylation (BSTFA/MSTFA)> 0.99[4][5]
Limit of Detection (LOD) Silylation0.5 - 5 ng/mL[5][6]
Limit of Quantitation (LOQ) Silylation1 - 10 ng/mL[5][6]
Accuracy (Recovery) Silylation90 - 115%[5][7]
Precision (%RSD) Silylation< 15%[5][7]

Experimental Protocols

Protocol 1: Achiral Quantitative Analysis via Silylation

This protocol describes the conversion of 2-hydroxyvaleric acid into its more volatile di-trimethylsilyl (di-TMS) derivative for total quantification.

3.1. Materials and Reagents

  • This compound standard

  • Sample containing 2-hydroxyvaleric acid

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Pyridine or Acetonitrile (anhydrous)

  • Ethyl Acetate (anhydrous)

  • 6M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas for drying

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

3.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of an aqueous sample (e.g., plasma, urine, culture medium), add an appropriate internal standard.

  • Acidify the sample to a pH of < 2 by adding 6M HCl.[3] This protonates the carboxyl group, facilitating extraction.

  • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction (steps 3-5) with another 1 mL of ethyl acetate and combine the organic layers.

  • Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate or by adding Na₂SO₄ directly to the vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

3.3. Derivatization Procedure

  • To the dried residue from step 3.2.8, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[1]

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization p1 Aqueous Sample p2 Acidify (pH < 2) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Dry Extract (Nitrogen Stream) p3->p4 d1 Add Pyridine & BSTFA + 1% TMCS p4->d1 d2 Heat (70°C, 60 min) d1->d2 analysis GC-MS Analysis d2->analysis

Workflow for achiral analysis of 2-hydroxyvaleric acid.
Protocol 2: Chiral Separation via Diastereomeric Derivatization

This two-step protocol creates diastereomers that can be separated on a standard achiral column. It first involves esterification with a chiral alcohol, followed by silylation of the hydroxyl group.

4.1. Materials and Reagents

  • Dried sample extract (from step 3.2.8)

  • Chiral Alcohol: (S)-(+)-2-Butanol or (R)-(-)-2-Butanol

  • Esterification Catalyst: Thionyl chloride (SOCl₂) or Boron trifluoride (BF₃)

  • Silylating Reagent: BSTFA + 1% TMCS or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane (anhydrous)

  • Acetonitrile (anhydrous)

  • Other materials as listed in Protocol 1

4.2. Derivatization Procedure

Step 1: Diastereomeric Esterification

  • To the dried sample residue, add 200 µL of the chiral alcohol (e.g., (S)-(+)-2-Butanol) and a catalytic amount (e.g., 5 µL) of thionyl chloride.

  • Seal the vial tightly and heat at 100°C for 60 minutes.

  • Cool the vial to room temperature and evaporate the excess reagent and alcohol under a gentle stream of nitrogen.

Step 2: Silylation

  • To the dried residue from the esterification step, add 50 µL of anhydrous acetonitrile and 50 µL of MSTFA (or BSTFA + 1% TMCS).[9]

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample, now containing diastereomeric derivatives, is ready for GC-MS analysis.

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Silylation start Dried Sample Extract (R/S)-2-Hydroxyvaleric Acid ester React with Chiral Alcohol (e.g., (S)-2-Butanol) start->ester diastereomers Forms Diastereomeric Esters (R,S) and (S,S) pair ester->diastereomers Dry down intermediate silylation React with MSTFA or BSTFA diastereomers->silylation final_deriv Volatile Diastereomeric Derivatives silylation->final_deriv analysis Separation on Achiral GC Column final_deriv->analysis

Workflow for chiral analysis via diastereomer formation.

GC-MS Parameters

The following are typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and column used.

ParameterTypical Setting
GC Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injector Split/Splitless, 270°C, Split ratio 10:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 80°C (hold 2 min), ramp 5°C/min to 200°C, then ramp 20°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification

Important Considerations

  • Moisture Control: Silylating reagents are extremely sensitive to moisture, which can lead to incomplete derivatization and hydrolysis of the derivatives. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Excess: It is crucial to use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion.

  • Matrix Effects: Biological samples can contain interfering compounds. The sample preparation and extraction steps are critical for removing these interferences.

  • Method Validation: For quantitative applications, the method should be fully validated according to established guidelines, assessing linearity, accuracy, precision, LOD, and LOQ.[5]

cluster_products Products acid This compound (Non-volatile) reaction Derivatization (70°C) acid->reaction bstfa BSTFA (Silylating Agent) bstfa->reaction product Di-TMS-(S)-2-Hydroxyvalerate (Volatile, GC-amenable) reaction->product byproduct Byproducts reaction->byproduct

Silylation reaction for achiral GC-MS analysis.

References

Application Notes and Protocols: (S)-2-Hydroxyvaleric Acid in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxyvaleric acid, also known as (S)-α-hydroxyvaleric acid, is a short-chain hydroxy fatty acid that plays a significant role in cellular metabolism. As a catabolite of the branched-chain amino acids (BCAAs) L-leucine and L-valine, its presence and concentration in biological fluids can provide valuable insights into the status of amino acid and fatty acid metabolism. Elevated levels of this metabolite are often associated with certain inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD) and lactic acidosis, making it a key biomarker for disease diagnosis and monitoring. These application notes provide an overview of the role of this compound in metabolic pathways and detailed protocols for its analysis.

Metabolic Significance

This compound is an intermediate in the catabolism of BCAAs. The metabolic pathways involving this molecule are crucial for energy production and protein turnover. Dysregulation of these pathways can lead to the accumulation of toxic metabolites, resulting in severe pathological conditions.

Role in Branched-Chain Amino Acid (BCAA) Catabolism

The breakdown of L-leucine and L-valine involves a series of enzymatic reactions. A key step is the conversion of the respective α-keto acids, α-ketoisocaproate (from leucine) and α-ketoisovalerate (from valine), to their corresponding hydroxy acids. In certain metabolic disorders where the primary catabolic pathway is impaired, alternative routes, including the formation of 2-hydroxy acids, become more prominent.

BCAA_Catabolism Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Valine L-Valine KIV α-Ketoisovalerate Valine->KIV BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu S2HVA This compound KIC->S2HVA Reduction KIV->S2HVA Reduction BCAT Branched-Chain Aminotransferase (BCAT) Metabolic_Fate Further Metabolic Fate S2HVA->Metabolic_Fate

Quantitative Data Summary

The concentration of 2-hydroxyisovaleric acid, a closely related isomer, has been quantified in human urine. While specific data for the (S)-enantiomer of 2-hydroxyvaleric acid is less abundant in the literature, the following table provides a reference range for the related compound, which can serve as an estimate for researchers.

AnalyteBiological MatrixConditionConcentration Range (mmol/mol creatinine)Reference
2-Hydroxyisovaleric acidUrineHealthy individual0 - 1

Note: Further studies are required to establish specific quantitative ranges for this compound in various biological matrices and disease states.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the extraction, derivatization, and quantification of this compound from biological fluids.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., ¹³C-labeled this compound or a structural analog)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 6M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation and Extraction:

  • To 1 mL of plasma or urine in a glass tube, add the internal standard.

  • Acidify the sample to pH < 2 by adding 100 µL of 6M HCl.

  • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan range: m/z 50-550.

    • Acquire data in both full scan and selected ion monitoring (SIM) mode for quantification.

5. Data Analysis:

  • Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum compared to the standard.

  • Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

GCMS_Workflow Sample Biological Sample (Plasma/Urine) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Acidification Derivatization Silylation (BSTFA + TMCS) Extraction->Derivatization Evaporation GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Protocol 2: Metabolic Flux Analysis using ¹³C-labeled this compound (Hypothetical)

This protocol outlines a conceptual framework for using ¹³C-labeled this compound to trace its metabolic fate in cultured cells. This is a hypothetical application as specific studies using this tracer are not yet widely reported.

1. Objective: To determine the metabolic pathways that this compound enters and to quantify its contribution to downstream metabolites.

2. Materials:

  • [U-¹³C₅]-(S)-2-Hydroxyvaleric acid (uniformly labeled with ¹³C)

  • Cell culture medium and supplements

  • Cultured cells of interest (e.g., hepatocytes, myotubes)

  • Metabolite extraction buffers (e.g., cold methanol/water)

  • LC-MS/MS or GC-MS system for isotopologue analysis

3. Experimental Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₅]-(S)-2-Hydroxyvaleric acid.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the incorporation of the tracer into the metabolome.

  • At each time point, rapidly quench metabolism and extract intracellular metabolites using cold extraction buffers.

  • Analyze the cell extracts by LC-MS/MS or GC-MS to measure the mass isotopologue distribution (MID) of key metabolites in pathways such as the TCA cycle, fatty acid synthesis, and gluconeogenesis.

4. Data Analysis:

  • Correct the raw mass spectrometry data for natural isotope abundance.

  • Calculate the fractional contribution of ¹³C from the labeled this compound to downstream metabolites.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.

MFA_Logic Tracer ¹³C-labeled This compound Cells Cell Culture Tracer->Cells Incubation Metabolites ¹³C-labeled Downstream Metabolites Cells->Metabolites Metabolism Analysis Mass Spectrometry (LC-MS or GC-MS) Metabolites->Analysis Extraction Flux Metabolic Flux Calculation Analysis->Flux Isotopologue Distribution

Conclusion

This compound is a valuable metabolite for studying the intricacies of BCAA and fatty acid metabolism. Its quantification can serve as a diagnostic marker for several metabolic disorders. The provided protocols offer a foundation for researchers to accurately measure this compound in biological samples and to potentially explore its metabolic fate using stable isotope tracers. Further research into the specific enzymatic pathways and transport mechanisms of this compound will undoubtedly enhance its utility in metabolic pathway studies and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-Hydroxyvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common issues that may arise during the synthesis of this compound, covering both biocatalytic and chemical approaches.

1. Low Enantioselectivity in Biocatalytic Reduction

Question: My biocatalytic reduction of 2-oxovaleric acid to this compound is resulting in low enantiomeric excess (ee). What are the potential causes and solutions?

Answer: Low enantioselectivity in biocatalytic reductions is a common challenge. Several factors can influence the stereochemical outcome of the reaction.

  • Sub-optimal Enzyme Choice: The inherent stereoselectivity of the ketoreductase (KRED) is the most critical factor. If the enzyme does not have a strong preference for producing the (S)-enantiomer, the ee will be low.

    • Troubleshooting:

      • Screen a panel of KREDs: Different KREDs exhibit varying substrate specificities and stereoselectivities. It is advisable to screen a library of enzymes to identify one that preferentially synthesizes the (S)-alcohol.[1] For instance, ketoreductases from organisms like Lactobacillus paracasei have been shown to be effective for the enantioselective reduction of ketones.[2]

      • Enzyme Engineering: If a suitable wild-type enzyme cannot be found, consider protein engineering through directed evolution or rational design to enhance the enantioselectivity for your substrate.[3][4]

  • Presence of Competing Enzymes: When using whole-cell biocatalysts, the host organism may contain endogenous reductases with opposite stereoselectivity, leading to the formation of the (R)-enantiomer and thus lowering the overall ee.

    • Troubleshooting:

      • Use of Purified Enzymes: Employing an isolated and purified KRED can eliminate the interference from competing host cell enzymes.[4]

      • Engineered Host Strains: Utilize genetically modified host strains where genes encoding reductases with the undesired stereopreference have been knocked out.

  • Sub-optimal Reaction Conditions: Factors such as pH, temperature, and substrate concentration can impact enzyme activity and selectivity.

    • Troubleshooting:

      • pH Optimization: The optimal pH for KRED activity and stability should be determined empirically, typically in the range of 6.0-8.0.

      • Temperature Control: While higher temperatures can increase reaction rates, they may negatively affect enzyme stability and enantioselectivity. It is recommended to perform the reaction at the optimal temperature for the specific KRED, often between 25-40°C.

      • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or reduced enantioselectivity. A substrate feeding strategy might be beneficial to maintain a low but constant substrate concentration.

2. Low Yield in Chemical or Biocatalytic Synthesis

Question: I am experiencing low yields in my synthesis of this compound. What are the common causes and how can I improve the yield?

Answer: Low yields can stem from various issues in both chemical and biocatalytic synthesis routes.

  • Incomplete Conversion: The reaction may not be proceeding to completion.

    • Troubleshooting (Biocatalytic):

      • Cofactor Regeneration: Ketoreductases require a nicotinamide cofactor (NADH or NADPH) for activity. Ensure an efficient cofactor regeneration system is in place, such as using a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), or by using a co-substrate like isopropanol.

      • Enzyme Deactivation: The enzyme may be losing activity over the course of the reaction. Consider enzyme immobilization to improve stability.[5]

    • Troubleshooting (Chemical):

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using techniques like TLC or HPLC.

      • Reagent Stoichiometry: Verify that the correct stoichiometric ratios of reactants and reagents are being used.

  • Product Degradation or Side Reactions: The desired product might be unstable under the reaction conditions or participating in side reactions.

    • Troubleshooting:

      • Reaction Condition Optimization: For chemical synthesis, milder reaction conditions (e.g., lower temperature, less harsh pH) may prevent product degradation. In biocatalysis, ensure the reaction medium is buffered to a suitable pH.

  • Poor Product Recovery during Work-up and Purification: Significant product loss can occur during extraction and purification steps.

    • Troubleshooting:

      • Extraction Efficiency: Optimize the extraction solvent and pH to ensure efficient transfer of the hydroxy acid from the aqueous phase to the organic phase. Multiple extractions are generally more effective than a single extraction with a large volume of solvent.

      • Purification Method: Choose an appropriate purification method. Crystallization is often a good choice for solid hydroxy acids, while chromatography may be necessary for oils or difficult-to-crystallize compounds.

3. Difficulty in Purifying this compound

Question: I am struggling to purify this compound from my reaction mixture. What are some effective purification strategies?

Answer: The purification of hydroxy acids can be challenging due to their polarity and potential for self-esterification.

  • Crystallization: If the product is a solid at room temperature, crystallization is often the most effective method for achieving high purity.

    • Troubleshooting:

      • Solvent Selection: The key to successful crystallization is finding a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.[6][7] Common solvents for crystallizing organic acids include water, hexane, ethyl acetate, and mixtures thereof.

      • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Slow Cooling: Allowing the solution to cool slowly can lead to the formation of larger, purer crystals.[7]

  • Extraction: Liquid-liquid extraction is a crucial step to separate the product from the reaction medium, especially after biocatalytic reactions.

    • Troubleshooting:

      • pH Adjustment: To extract the carboxylic acid into an organic solvent, the aqueous phase should be acidified to a pH well below the pKa of the carboxylic acid (pKa of 2-hydroxyvaleric acid is approximately 3.85) to ensure it is in its protonated, less polar form.[8]

      • Choice of Solvent: Use a water-immiscible organic solvent in which the hydroxy acid is soluble, such as ethyl acetate or diethyl ether.

  • Chromatography: If crystallization is not feasible, column chromatography can be used for purification.

    • Troubleshooting:

      • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether), often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing on the column.

4. Racemization of the Product

Question: I suspect that my this compound is racemizing during the synthesis or work-up. How can I prevent this?

Answer: Racemization of α-hydroxy acids can occur, particularly under harsh acidic or basic conditions and at elevated temperatures.

  • Mechanism of Racemization: Racemization at the α-carbon can proceed through an enol or enolate intermediate, which is planar and can be protonated from either face, leading to a loss of stereochemical integrity.

  • Troubleshooting:

    • Avoid Harsh Conditions:

      • pH Control: During work-up and purification, avoid prolonged exposure to strong acids or bases. If pH adjustment is necessary, perform it at low temperatures and process the sample quickly.

      • Temperature Management: Avoid excessive heat during reaction, work-up, and purification steps like distillation.

    • Biocatalytic Racemization: Some microorganisms, such as certain Lactobacillus species, possess racemase enzymes that can interconvert enantiomers of α-hydroxy acids.[9][10] If you are using a whole-cell system and observing racemization, this could be a contributing factor. In such cases, using a purified enzyme or a different host organism may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for hydroxy acids, providing a reference for expected outcomes.

Table 1: Biocatalytic Reduction of α-Keto Acids

Enzyme SourceSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
Lactobacillus paracasei BD101AcetophenonesChiral secondary alcohols>99>99 (S)[2]
Engineered D-lactate dehydrogenaseα-ketovaleric acid(R)-α-hydroxyvaleric acid>99>99.9 (R)[11]
Ketoreductase from Chryseobacterium sp.2-chloro-1-(2,4-difluorophenyl)ethanone(S)-2-chloro-1-(2,4-difluorophenyl)ethanol95 (isolated yield)>99 (S)[12]

Table 2: Chemical Synthesis of Hydroxy Acids - Aldol Addition

Ester TypeAldehydeDiastereomeric Ratio (syn:anti or anti:syn)Yield (%)Reference
2,6-Dimethylphenyl (DMP) propanoateIsobutyraldehyde>98:278[13]
2,6-Dimethylphenyl (DMP) propanoateBenzaldehyde88:1272[13]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Biocatalytic Reduction of a Ketone

This protocol is a general guideline based on the successful use of Lactobacillus species for asymmetric ketone reduction and can be adapted for the synthesis of this compound from 2-oxovaleric acid.[2][14]

  • Cultivation of Biocatalyst:

    • Inoculate a suitable culture medium (e.g., MRS broth for Lactobacillus) with a fresh colony of the selected microorganism.

    • Incubate the culture at the optimal growth temperature (e.g., 37°C for Lactobacillus) with appropriate agitation until it reaches the late exponential or early stationary phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a sterile buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and re-centrifuge. Repeat the washing step twice.

  • Biotransformation:

    • Resuspend the washed cell pellet in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).

    • Add a cofactor regeneration source, such as glucose (e.g., 1.5 equivalents relative to the substrate).

    • Add the substrate, 2-oxovaleric acid, to the desired concentration (e.g., 10-50 mM). It is advisable to add the substrate dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol if it has low aqueous solubility.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC to determine substrate conversion and product formation.

  • Work-up and Purification:

    • Once the reaction has reached completion, remove the cells by centrifugation.

    • Acidify the supernatant to a pH of approximately 2 with a strong acid (e.g., 2 M HCl) to protonate the carboxylic acid.

    • Extract the product from the acidified supernatant with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Further purify the crude product by crystallization or column chromatography as needed.

Visualizations

Diagram 1: General Workflow for Biocatalytic Synthesis of this compound

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Culture Microorganism Cultivation Harvest Cell Harvesting & Washing Culture->Harvest Bioreduction Whole-Cell Bioreduction of 2-Oxovaleric Acid Harvest->Bioreduction Separation Cell Separation Bioreduction->Separation Extraction Acidification & Extraction Separation->Extraction Purification Final Purification Extraction->Purification Final_Product (S)-2-Hydroxyvaleric Acid Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Enantioselectivity

Troubleshooting_ee Start Low Enantiomeric Excess (ee) Q1 Using Whole Cells? Start->Q1 A1_Yes Possible competing endogenous enzymes Q1->A1_Yes Yes A1_No Issue with chosen enzyme Q1->A1_No No Sol1 Use purified enzyme or engineered host strain A1_Yes->Sol1 Sol2 Screen different KREDs or perform enzyme engineering A1_No->Sol2 Q2 Are reaction conditions optimized (pH, temp.)? Sol1->Q2 Sol2->Q2 A2_No Sub-optimal conditions can affect selectivity Q2->A2_No No End Improved ee Q2->End Yes Sol3 Optimize pH, temperature, and substrate concentration A2_No->Sol3 Sol3->End

Caption: Troubleshooting guide for low enantioselectivity in biocatalytic reductions.

References

Technical Support Center: Purification of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-2-Hydroxyvaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The main techniques for resolving and purifying this compound from a racemic mixture are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic 2-hydroxyvaleric acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of 2-hydroxyvaleric acid or its derivatives. This is a powerful analytical and preparative technique.[2]

  • Enzymatic Kinetic Resolution: This method employs an enzyme, often a lipase, that selectively catalyzes a reaction (e.g., esterification) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[3][4][5][6]

Q2: How do I choose the best purification method for my application?

A2: The choice of method depends on several factors:

  • Scale: Diastereomeric salt crystallization is often preferred for large-scale production due to its cost-effectiveness.[7] Chiral HPLC is suitable for both analytical and preparative scales, but can be expensive for very large quantities. Enzymatic resolution can be scaled up, particularly with immobilized enzymes.[4][5][6]

  • Purity Requirements: All three methods can achieve high enantiomeric excess (>99% ee), but may require optimization.

  • Available Equipment: Chiral HPLC requires specialized columns and systems. Diastereomeric salt crystallization requires standard laboratory glassware and filtration equipment. Enzymatic resolution requires a suitable enzyme and reaction monitoring capabilities.

  • Downstream Application: Consider any potential interference from residual resolving agents or byproducts of the purification method.

Q3: What is a typical yield and enantiomeric excess (ee) I can expect?

A3:

  • Diastereomeric Salt Crystallization: The theoretical maximum yield for the desired enantiomer is 50%. In practice, yields can be lower due to incomplete crystallization or co-precipitation. High enantiomeric excess (>95%) is achievable, often requiring recrystallization.

  • Chiral HPLC: For preparative separations, recovery depends on the loading and resolution, but is generally high. Enantiomeric excess can be excellent (>99%).

  • Enzymatic Kinetic Resolution: The theoretical maximum yield for the unreacted enantiomer is 50%. High conversions can lead to high ee for the product, while stopping the reaction at ~50% conversion can provide high ee for both the reacted and unreacted enantiomers. Enantiomeric excesses greater than 96% are commonly reported for similar hydroxy acids.[4][5]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystals form - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Impurities are inhibiting crystallization.- Solvent Screening: Test a range of solvents with varying polarities.- Increase Concentration: Carefully evaporate some of the solvent.- Cooling: Slowly cool the solution to a lower temperature.- Anti-Solvent Addition: Add a solvent in which the salt is less soluble.- Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.
Low yield of the desired diastereomer - Suboptimal stoichiometry of the resolving agent.- The desired diastereomeric salt has significant solubility in the mother liquor.- Co-precipitation of the undesired diastereomer.- Optimize Stoichiometry: Vary the molar ratio of the resolving agent to the racemic acid.- Solvent and Temperature Optimization: Choose a solvent system where the desired salt has low solubility at a given temperature, while the undesired salt remains in solution.- Controlled Cooling: Employ a slow cooling profile to improve selectivity.
Low enantiomeric excess (ee) - Co-precipitation of the undesired diastereomeric salt.- Inefficient separation of crystals from the mother liquor.- The resolving agent is not enantiomerically pure.- Recrystallization: Re-dissolve the isolated crystals in a fresh solvent and recrystallize to improve purity.- Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent.- Verify Resolving Agent Purity: Check the enantiomeric purity of the resolving agent before use.
Product "oils out" instead of crystallizing - The solution is too concentrated.- The cooling rate is too rapid.- The chosen solvent is inappropriate.- Dilute the Solution: Add more solvent.- Slow Cooling: Decrease the cooling rate to allow for ordered crystal growth.- Solvent Screening: Experiment with different solvent systems.
Chiral HPLC Purification
Issue Possible Cause(s) Troubleshooting Steps
Poor resolution of enantiomers - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Inappropriate flow rate or temperature.- Column Selection: Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Mobile Phase Optimization: Adjust the ratio of organic modifiers (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase). For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can improve peak shape and resolution.- Flow Rate and Temperature: Lowering the flow rate or temperature can sometimes improve resolution.
Peak tailing - Secondary interactions between the acidic analyte and the stationary phase.- Column overload.- Column contamination or degradation.- Mobile Phase pH: For reversed-phase, ensure the mobile phase pH is low enough to keep the acid in its protonated form. Adding 0.1% TFA is common.- Reduce Sample Concentration: Dilute the sample and reinject.- Column Washing: Flush the column with a strong solvent as recommended by the manufacturer.
High backpressure - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Filter Sample and Mobile Phase: Use 0.45 µm or 0.22 µm filters.- Reverse Flush Column: Disconnect the column from the detector and flush in the reverse direction (check manufacturer's instructions).- Check for System Clogs: Systematically check tubing and connections.
Enzymatic Kinetic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Inappropriate enzyme for the substrate.- Incorrect reaction conditions (pH, temperature, solvent).- Enzyme denaturation.- Enzyme Screening: Test a variety of lipases or esterases.- Optimize Conditions: Systematically vary temperature, pH (if aqueous), and organic solvent.- Check Enzyme Storage and Handling: Ensure the enzyme has been stored correctly.
Low enantioselectivity (low ee) - The chosen enzyme has low selectivity for the substrate.- Reaction has proceeded too far past 50% conversion.- Suboptimal reaction conditions.- Enzyme Screening: Select an enzyme known for high enantioselectivity with similar substrates.- Monitor Reaction Progress: Carefully track the conversion rate and stop the reaction at or near 50% for optimal ee of both enantiomers.- Vary Acyl Donor and Solvent: The nature of the acyl donor (e.g., vinyl acetate) and the solvent can influence enantioselectivity.
Difficult separation of product and remaining substrate - Similar physical properties of the esterified product and the unreacted acid.- Chromatographic Separation: Utilize column chromatography to separate the components.- Extraction: Perform a liquid-liquid extraction. The acidic starting material can be extracted into a basic aqueous solution, leaving the neutral ester product in the organic phase.

Quantitative Data Summary

The following tables summarize typical quantitative data for the purification of α-hydroxy acids using the described techniques. Data for 2-hydroxyvaleric acid specifically is limited, so data for analogous compounds are included for reference.

Table 1: Diastereomeric Salt Crystallization of Chiral Acids

Racemic AcidResolving AgentSolventYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%)
2-Phenylpropanoic Acid(R)-1-PhenylethylamineEthanol~40>95 (de)
Mandelic Acid(S)-(-)-α-MethylbenzylamineIsopropanol~45>98 (de)
2-Hydroxyvaleric Acid (Predicted)(R)-1-PhenylethylamineEthanol/Water35-45>90 (de)

Table 2: Chiral HPLC of α-Hydroxy Acids

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)Enantiomeric Excess (ee) (%)
2-Hydroxyoctanoic acid methyl esterPolysaccharide-based (e.g., Chiralcel OD-H)n-Hexane/Isopropanol (90:10)>2.0>99
Mandelic AcidChirobiotic TMethanol/Acetic Acid/Ammonium Acetate>1.5>99
2-Hydroxyvaleric Acid (Predicted)Polysaccharide-basedn-Hexane/Ethanol + 0.1% TFA>1.5>99

Table 3: Enzymatic Kinetic Resolution of Hydroxy Esters

SubstrateEnzymeAcyl DonorConversion (%)Substrate ee (%)Product ee (%)
Ethyl-3-hydroxybutyrateImmobilized Candida antarctica lipase B (CALB)Vinyl acetate~50>96>96
Racemic δ-hydroxy estersLipase---up to 99
Ethyl 2-hydroxyvalerate (Predicted)Immobilized CALBVinyl acetate~50>95>95

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

Objective: To resolve racemic 2-hydroxyvaleric acid using (R)-(+)-1-phenylethylamine.

Methodology:

  • Salt Formation: Dissolve one equivalent of racemic 2-hydroxyvaleric acid in a suitable solvent (e.g., ethanol). Warm the solution slightly. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in the same solvent.

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, further cool in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Analysis: Dry the crystals and determine the yield and diastereomeric excess by chiral HPLC or by measuring the specific rotation.

  • Liberation of the Free Acid: Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to pH 1-2.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Protocol 2: Preparative Chiral HPLC

Objective: To separate the enantiomers of racemic 2-hydroxyvaleric acid.

Methodology:

  • System Preparation:

    • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivative).

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol), typically in a 90:10 or 80:20 ratio. Add 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Flow Rate: Set an appropriate flow rate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Sample Preparation: Dissolve the racemic 2-hydroxyvaleric acid in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the two separated enantiomer peaks.

  • Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

  • Solvent Removal: Combine the fractions of the desired (S)-enantiomer and remove the solvent under reduced pressure.

Protocol 3: Enzymatic Kinetic Resolution

Objective: To obtain this compound via lipase-catalyzed esterification of the (R)-enantiomer.

Methodology:

  • Reaction Setup: In a flask, dissolve racemic 2-hydroxyvaleric acid (or its ethyl ester) in an anhydrous organic solvent (e.g., toluene or hexane).

  • Reagent Addition: Add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, CALB).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. Stop the reaction when approximately 50% of the starting material has been consumed.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Work-up:

    • Remove the solvent and excess acyl donor under reduced pressure.

    • The resulting mixture contains the this compound and the (R)-ester.

    • Separate the two components by liquid-liquid extraction. Add an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M sodium bicarbonate). The (S)-acid will move to the aqueous phase, while the (R)-ester remains in the organic phase.

    • Separate the layers. Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with ethyl acetate to recover the this compound.

Visualizations

experimental_workflow_diastereomeric_crystallization Workflow for Diastereomeric Salt Crystallization racemic_acid Racemic 2-Hydroxyvaleric Acid salt_formation Salt Formation in Solvent (e.g., Ethanol) racemic_acid->salt_formation chiral_base Chiral Resolving Agent ((R)-1-Phenylethylamine) chiral_base->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid_salt Solid Diastereomeric Salt (Enriched in (S,R)-salt) filtration->solid_salt mother_liquor Mother Liquor (Enriched in (R,R)-salt) filtration->mother_liquor acidification Acidification (HCl) solid_salt->acidification extraction Extraction (e.g., Ethyl Acetate) acidification->extraction final_product This compound extraction->final_product

Caption: Workflow for Diastereomeric Salt Crystallization.

troubleshooting_logic_hplc Troubleshooting Logic for Chiral HPLC Peak Tailing start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_mobile_phase Is mobile phase pH appropriate for an acidic compound? check_overload->check_mobile_phase No problem_solved Problem Solved dilute_sample->problem_solved add_acid Add 0.1% TFA or Acetic Acid to mobile phase check_mobile_phase->add_acid No check_column_health Is the column old or contaminated? check_mobile_phase->check_column_health Yes add_acid->problem_solved wash_column Wash column with strong solvent check_column_health->wash_column Maybe replace_column Replace column check_column_health->replace_column Yes wash_column->problem_solved

Caption: Troubleshooting Logic for Chiral HPLC Peak Tailing.

References

Technical Support Center: Synthesis of 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-hydroxyvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-hydroxyvaleric acid?

A1: The two most prevalent laboratory-scale methods for synthesizing 2-hydroxyvaleric acid are:

  • Nucleophilic substitution of 2-bromopentanoic acid: This involves the hydrolysis of 2-bromopentanoic acid, typically using a hydroxide base.

  • Reduction of 2-oxopentanoic acid: This method employs a reducing agent, such as sodium borohydride, to reduce the ketone group of 2-oxopentanoic acid to a hydroxyl group.

Q2: I am seeing a low yield in my synthesis of 2-hydroxyvaleric acid via hydrolysis of 2-bromopentanoic acid. What are the potential causes?

A2: Low yields in this synthesis are often attributed to a competing elimination reaction. Instead of substitution, the base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of various isomers of pentenoic acid. Factors that can favor this side reaction include the use of a strong, sterically hindered base and elevated reaction temperatures.

Q3: My 2-hydroxyvaleric acid product from the reduction of 2-oxopentanoic acid is impure. What is the likely contaminant?

A3: A common impurity in this reaction is unreacted 2-oxopentanoic acid. This suggests an incomplete reduction, which can be caused by several factors:

  • Insufficient reducing agent: The stoichiometry of the reducing agent may be inadequate for the complete conversion of the starting material.

  • Decomposition of the reducing agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions. It is crucial to maintain basic conditions during the reduction.

  • Low reaction temperature: The reaction may be too slow at very low temperatures, leading to incomplete conversion within the given timeframe.

Q4: Can intramolecular esterification be a side reaction in the synthesis of 2-hydroxyvaleric acid?

A4: Intramolecular esterification, or lactonization, is a common side reaction for gamma (4-hydroxy) and delta (5-hydroxy) acids, leading to the formation of stable five- and six-membered lactone rings, respectively.[1][2] For 2-hydroxyvaleric acid, the formation of a three-membered alpha-lactone is highly unlikely due to significant ring strain. Therefore, lactonization is not a significant side reaction to consider for 2-hydroxyvaleric acid under typical synthesis conditions.

Troubleshooting Guides

Issue 1: Presence of Unsaturated Acid Byproducts in Hydrolysis of 2-Bromopentanoic Acid

Symptoms:

  • NMR spectrum shows signals in the vinyl region (δ 5-7 ppm).

  • Broadening of the carboxylic acid proton signal in the NMR spectrum.

  • Lower than expected yield of 2-hydroxyvaleric acid.

Root Cause Analysis: An elimination reaction (dehydrohalogenation) is competing with the desired substitution reaction. This is more prevalent with strong bases and higher temperatures.

Corrective and Preventative Actions:

  • Choice of Base: Use a weaker base, such as aqueous sodium or potassium carbonate, instead of strong hydroxides.

  • Temperature Control: Maintain a lower reaction temperature (e.g., room temperature or slightly elevated) to favor the substitution pathway.

  • Solvent: Using a polar, protic solvent like water can help to solvate the nucleophile and favor substitution over elimination.

Table 1: Effect of Reaction Conditions on Product Distribution

BaseTemperaturePredominant ProductMajor Side Product(s)
NaOH (aq)80 °C2-Hydroxyvaleric AcidPentenoic acid isomers
NaHCO₃ (aq)40 °C2-Hydroxyvaleric AcidMinimal pentenoic acid
Issue 2: Incomplete Reduction of 2-Oxopentanoic Acid

Symptoms:

  • Presence of a ketone carbonyl peak (around 1720-1740 cm⁻¹) in the IR spectrum of the product.

  • TLC analysis shows a spot corresponding to the starting material.

  • Difficulty in purifying the final product.

Root Cause Analysis: The reducing agent is not effectively converting all the starting material to the desired product.

Corrective and Preventative Actions:

  • Stoichiometry of Reducing Agent: Use a slight excess (e.g., 1.1-1.2 equivalents) of sodium borohydride to ensure complete reduction.

  • pH Control: Perform the reduction in a slightly basic aqueous solution (pH 8-9) to prevent the decomposition of sodium borohydride.

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at a suitable temperature (e.g., 0 °C to room temperature) to allow for complete conversion.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyvaleric Acid via Hydrolysis of 2-Bromopentanoic Acid

Materials:

  • 2-Bromopentanoic acid

  • Sodium carbonate

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-bromopentanoic acid in an aqueous solution of sodium carbonate (1.1 equivalents).

  • Stir the mixture at 40-50 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and acidify with 1 M HCl to pH ~2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydroxyvaleric acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Hydroxyvaleric Acid via Reduction of 2-Oxopentanoic Acid

Materials:

  • 2-Oxopentanoic acid

  • Sodium borohydride

  • Sodium hydroxide

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-oxopentanoic acid in a dilute aqueous solution of sodium hydroxide to adjust the pH to 8-9.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Carefully acidify the reaction mixture with 1 M HCl to pH ~2 at 0 °C to quench the excess sodium borohydride and protonate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-hydroxyvaleric acid.

Visualizations

Hydrolysis_of_2_Bromopentanoic_Acid cluster_main_reaction Desired Substitution (SN2) cluster_side_reaction Side Reaction (E2) 2-Bromopentanoic Acid 2-Bromopentanoic Acid 2-Hydroxyvaleric Acid 2-Hydroxyvaleric Acid 2-Bromopentanoic Acid->2-Hydroxyvaleric Acid OH⁻ (aq) Pentenoic Acid Pentenoic Acid 2-Bromopentanoic Acid->Pentenoic Acid Strong Base High Temp

Caption: Competing pathways in the synthesis of 2-hydroxyvaleric acid.

Reduction_of_2_Oxopentanoic_Acid Start 2-Oxopentanoic Acid Process Reduction with NaBH₄ Start->Process End 2-Hydroxyvaleric Acid Process->End Successful Incomplete Incomplete Reduction Process->Incomplete Impurity Unreacted 2-Oxopentanoic Acid Incomplete->Impurity

Caption: Troubleshooting incomplete reduction in 2-hydroxyvaleric acid synthesis.

References

Technical Support Center: (S)-2-Hydroxyvaleric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (S)-2-Hydroxyvaleric acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction shows very low or no formation of this compound. What are the primary causes?

A1: Low or no product yield can stem from several factors related to the reagents, reaction conditions, or the synthetic method employed. For biocatalytic syntheses, the enzyme's activity is paramount. For chemical syntheses, the integrity of reactants and the reaction environment are critical.

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in the starting material (e.g., 2-oxovaleric acid) can inhibit the reaction or lead to unwanted side products. Ensure the purity of your starting materials using techniques like NMR or GC-MS.

  • Check Reagent and Catalyst Activity:

    • Biocatalysis: If using an enzyme like a dehydrogenase, confirm its activity with a standard assay. Improper storage or handling can lead to loss of activity.

    • Chemical Synthesis: For reactions involving catalysts, ensure the catalyst is not expired or deactivated.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Deviations can significantly impact reaction rate and selectivity.

    • pH: In aqueous reactions, particularly biocatalytic ones, maintaining the optimal pH is crucial for enzyme activity and stability.

    • Atmosphere: If the reaction is sensitive to oxygen or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure Proper Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete conversion.

dot graphviz digraph "Troubleshooting_Low_Yield" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Starting Material\n and Reagent Purity"]; check_enzyme [label="Confirm Enzyme Activity\n(Biocatalysis)"]; check_conditions [label="Optimize Reaction\nConditions (T, pH)"]; check_atmosphere [label="Ensure Inert\nAtmosphere (if needed)"]; solution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; start -> check_enzyme; start -> check_conditions; start -> check_atmosphere; check_reagents -> solution; check_enzyme -> solution; check_conditions -> solution; check_atmosphere -> solution; } dot Caption: A logical workflow for troubleshooting low or no product yield.

Issue 2: Low Enantiomeric Excess (ee)

Q2: The enantiomeric excess of my this compound is lower than expected. How can I improve it?

A2: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The source of low ee can be the catalyst, reaction conditions, or racemization during workup.

Troubleshooting Steps:

  • Chiral Catalyst/Auxiliary Selection:

    • Biocatalysis: Ensure you are using a highly stereoselective enzyme. Different enzymes or even mutants of the same enzyme can exhibit varying degrees of enantioselectivity.

    • Chemical Synthesis: The choice of chiral auxiliary or catalyst is critical. Ensure its enantiomeric purity and that it is suitable for the specific transformation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.

  • Solvent Effects: The polarity and nature of the solvent can influence the transition state of the reaction and, consequently, the enantiomeric excess. Screen different solvents to find the optimal one.

  • Workup and Purification: Avoid harsh acidic or basic conditions during workup and purification, as they can cause racemization of the product.

Issue 3: Product Purity Issues

Q3: My final product is impure, showing extra peaks in HPLC or NMR. What are the likely impurities and how can I remove them?

A3: Impurities can arise from unreacted starting materials, side products, or degradation of the product.

Troubleshooting Steps:

  • Identify the Impurity: Use analytical techniques like LC-MS or GC-MS to identify the structure of the impurity. Knowing the impurity will help in devising a strategy to avoid its formation or remove it.

  • Common Side Products: In the reduction of 2-oxovaleric acid, potential side products could include over-reduction products or byproducts from competing reactions.

  • Optimize Reaction Time: Monitor the reaction progress to avoid the formation of degradation products due to prolonged reaction times.

  • Purification Strategy:

    • Crystallization: If the product is a solid, recrystallization is an effective method for purification. Experiment with different solvent systems to achieve optimal results.

    • Column Chromatography: For liquid products or when crystallization is not feasible, column chromatography on silica gel or a chiral stationary phase (for enantiomeric purification) is a powerful technique.

    • Extraction: A well-planned extraction workup can remove many impurities. For example, washing with a mild base can remove unreacted acidic starting materials.

dot graphviz digraph "Purification_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

crude [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Liquid-Liquid\nExtraction"]; crystallization [label="Crystallization"]; chromatography [label="Column\nChromatography"]; pure [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

crude -> extraction; extraction -> crystallization; extraction -> chromatography; crystallization -> pure; chromatography -> pure; } dot Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for the synthesis of this compound?

A4: The most common and effective methods for synthesizing this compound with high enantiopurity are biocatalytic reduction and asymmetric chemical synthesis.

  • Biocatalytic Reduction: This method typically involves the use of an oxidoreductase, such as a lactate dehydrogenase (LDH) or a specifically engineered ketoreductase, to reduce the prochiral ketone of 2-oxovaleric acid to the corresponding (S)-alcohol.[1][2] This approach is often preferred due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[3]

  • Asymmetric Chemical Synthesis: This can be achieved using chiral auxiliaries. The auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed.[4][5]

Q5: How can I accurately determine the yield and enantiomeric excess of my product?

A5: Accurate determination of yield and enantiomeric excess requires careful measurement and appropriate analytical techniques.

  • Yield Calculation:

    • After purification, accurately weigh the final product.

    • Calculate the theoretical yield based on the stoichiometry of the reaction and the amount of limiting reagent used.

    • The actual yield is then expressed as a percentage of the theoretical yield.

  • Enantiomeric Excess (ee) Determination:

    • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the most common and reliable method for determining the ee.[6] The two enantiomers will have different retention times, and the ee can be calculated from the peak areas.

    • Chiral GC: Gas Chromatography with a chiral column can also be used, often after derivatization of the hydroxyl and carboxyl groups.

    • NMR with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers.

Q6: What are the optimal storage conditions for this compound?

A6: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.

Data Presentation

Table 1: Comparison of Synthetic Methods for α-Hydroxy Acids

MethodTypical YieldTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Biocatalytic Reduction 60-95%>99%High selectivity, mild conditions, environmentally friendlyEnzyme cost and stability can be a concern
Asymmetric Synthesis with Chiral Auxiliaries 70-90%90-99%High diastereoselectivity, well-established methodsRequires additional steps for attachment and removal of the auxiliary

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Oxovaleric Acid

This protocol is a general guideline for the enzymatic synthesis of this compound using a recombinant E. coli expressing a suitable (S)-specific dehydrogenase.

Materials:

  • 2-Oxovaleric acid sodium salt

  • Glucose

  • NADP⁺ or NAD⁺ (depending on the enzyme's cofactor preference)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Recombinant E. coli cells expressing the dehydrogenase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase)

  • Centrifuge

  • Incubator shaker

  • pH meter

  • HPLC with a chiral column

Procedure:

  • Reaction Setup: In a sterile flask, dissolve 2-oxovaleric acid sodium salt (e.g., 50 mM), glucose (e.g., 100 mM), and the appropriate cofactor (e.g., 1 mM NADP⁺) in phosphate buffer.

  • Cell Addition: Add the wet cell paste of the recombinant E. coli to the reaction mixture. The optimal cell concentration should be determined experimentally.

  • Incubation: Incubate the reaction mixture in a shaker at the optimal temperature for the enzyme (e.g., 30°C) with agitation (e.g., 200 rpm).

  • Monitoring: Periodically take samples from the reaction mixture. Centrifuge to remove the cells and analyze the supernatant by chiral HPLC to monitor the conversion and enantiomeric excess.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells. The supernatant containing the product can be further purified.

  • Purification: Acidify the supernatant to pH ~2 with HCl and extract the this compound with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Crystallization

This protocol describes a general procedure for the purification of this compound by crystallization, assuming it is a solid at room temperature or can be induced to crystallize.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., hexane, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find a suitable crystallization solvent (the product should be soluble at high temperatures and sparingly soluble at low temperatures).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Cooling: Slowly cool the solution to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess of this compound.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

  • Mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid for acidic compounds)

  • Sample of this compound dissolved in the mobile phase

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatogram Acquisition: Run the chromatogram and record the retention times and peak areas for the two enantiomers.

  • Calculation of ee: Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

dot graphviz digraph "Signaling_Pathway_Placeholder" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Substrate [label="2-Oxovaleric Acid"]; Cofactor_In [label="NAD(P)H"]; Enzyme [label="(S)-specific\nDehydrogenase", fillcolor="#34A853"]; Product [label="this compound"]; Cofactor_Out [label="NAD(P)+"];

Substrate -> Enzyme; Cofactor_In -> Enzyme; Enzyme -> Product; Enzyme -> Cofactor_Out; } dot Caption: Biocatalytic reduction of 2-oxovaleric acid to this compound.

References

Technical Support Center: Chiral Resolution of 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-hydroxyvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the efficient separation of 2-hydroxyvaleric acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of racemic 2-hydroxyvaleric acid?

A1: The most prevalent methods for resolving racemic 2-hydroxyvaleric acid and similar chiral acids are:

  • Diastereomeric Salt Crystallization: This is the most common classical method, which involves reacting the racemic acid with an enantiomerically pure chiral base to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][2]

  • Enzymatic Resolution: This technique uses the stereoselectivity of enzymes, typically lipases, to catalyze a reaction (like esterification) on one enantiomer at a much faster rate than the other.[3] This kinetic resolution results in a mixture of an unreacted acid (enriched in one enantiomer) and an ester product (enriched in the other), which can then be separated.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Chiral Stationary Phase (CSP) can be used for both analytical and preparative separation of enantiomers.[4][5] This method separates enantiomers based on their differential interactions with the CSP.

Q2: How do I choose a suitable chiral resolving agent for 2-hydroxyvaleric acid?

A2: For a racemic acid like 2-hydroxyvaleric acid, you need an enantiomerically pure chiral base. The selection is often empirical, and screening several candidates is recommended.[1][6] Common choices include naturally occurring alkaloids and synthetic chiral amines. The ideal resolving agent should form a stable, easily crystallizable salt with one of the acid's enantiomers.[5]

Q3: How is the enantiomeric excess (ee) of my resolved sample determined?

A3: Enantiomeric excess (ee) is most commonly and accurately determined using chiral High-Performance Liquid Chromatography (HPLC).[4] The two enantiomers are separated on a chiral column, and their respective peak areas are used to calculate the ee using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the chiral resolution of 2-hydroxyvaleric acid via diastereomeric salt formation.

Q: I've mixed the racemic acid and the chiral resolving agent, but no crystals are forming. What should I do?

A: A lack of crystallization is a common issue that can be addressed by considering the following factors:

  • Solvent Choice: The solubility of the diastereomeric salts is critical. If the salts are too soluble in your chosen solvent, try a less polar solvent or a mixture of solvents. Conversely, if they are completely insoluble, use a more polar solvent.

  • Supersaturation: Crystallization requires a supersaturated solution. You can achieve this by:

    • Slowly evaporating the solvent to increase the concentration.

    • Gradually cooling the solution.

    • Adding an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.

  • Seeding: If you have a small amount of the pure desired diastereomeric salt, adding a seed crystal to the supersaturated solution can initiate crystallization.[7]

Q: My resolution attempt resulted in an oil instead of crystals. How can I fix this?

A: "Oiling out" can occur due to high solute concentrations or too-rapid cooling. Try diluting the solution or allowing it to cool more slowly at room temperature, followed by gradual cooling in a refrigerator. Seeding the solution at a temperature where it is supersaturated but not yet oiled out can also promote crystal formation.

Q: The yield of my desired enantiomer is very low. How can I improve it?

A: Low yield can be attributed to several factors:

  • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic acid is a key parameter. While using 0.5 equivalents of the resolving agent is a common starting point to precipitate one enantiomer, optimizing this ratio can improve yield.

  • Incomplete Precipitation: The desired diastereomeric salt may still have significant solubility in the mother liquor. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can help maximize precipitation.

  • Filtration Loss: Ensure the crystals are washed with a minimal amount of cold solvent to avoid redissolving the product.

Q: The enantiomeric excess (ee) of my isolated product is poor. What went wrong?

A: Low enantiomeric excess indicates that the undesired diastereomer has co-precipitated with the desired one.

  • Recrystallization: The most common solution is to perform one or more recrystallizations of the isolated diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process should enrich the crystals with the less soluble, desired diastereomer.

  • Solvent Screening: The choice of solvent can dramatically affect the solubility difference between the two diastereomeric salts. Screening different solvents may reveal a system with better selectivity.

  • Kinetic vs. Thermodynamic Control: Sometimes, the undesired salt crystallizes faster (kinetic product), while the desired salt is more stable but slower to crystallize (thermodynamic product). In such cases, adjusting the crystallization time and temperature is crucial.[7]

Data Presentation

Table 1: Common Chiral Resolving Agents for Carboxylic Acids
Resolving AgentTypeCommon Applications
(R)-(+)-1-PhenylethylamineSynthetic AmineWidely used for a variety of acidic compounds.[2][8]
(S)-(-)-1-PhenylethylamineSynthetic AmineThe opposite enantiomer, used to isolate the other acid enantiomer.[8]
(1R,2S)-(-)-EphedrineAlkaloidEffective for resolving various chiral acids.
(1S,2R)-(+)-EphedrineAlkaloidThe opposite enantiomer of ephedrine.
BrucineAlkaloidA readily available natural product for acid resolution.[2]
QuinineAlkaloidAnother common, naturally occurring resolving agent.[2]
(R)-N-benzyl-1-phenylethylamineSynthetic AmineUsed for resolving functionalized acids like 2-chloromandelic acid.[9]
Table 2: Illustrative Data for Diastereomeric Salt Resolution of a Chiral Acid

This table provides example data adapted from the resolution of 2-methoxy-2-(1-naphthyl)propionic acid with (R)-α-PEA to illustrate the effect of recrystallization.[8]

StepYield of AcidEnantiomeric Excess (ee)Notes
Initial Crystallization of Diastereomeric Salt41%95%Single crystallization from the reaction mixture.
Recrystallization of Diastereomeric Salt29% (overall)>99%Salt was recrystallized from aqueous ethanol.

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is a general guideline adapted from a standard procedure for resolving a chiral amine with a chiral acid and should be optimized for 2-hydroxyvaleric acid.[10]

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-hydroxyvaleric acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve 0.5 - 1.0 equivalents of an enantiomerically pure chiral base (e.g., (R)-(+)-1-phenylethylamine) in the same hot solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, try scratching the inside of the flask or seeding with a crystal of the product.

    • To maximize the yield, the flask can be placed in a refrigerator or an ice bath for several hours once it has reached room temperature.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.

    • Dry the crystals. At this stage, the enantiomeric purity can be checked by liberating the acid from a small sample and analyzing by chiral HPLC.

    • If the ee is insufficient, perform a recrystallization by dissolving the salt in a minimum of hot solvent and repeating the cooling process.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add an acid (e.g., 1M HCl) dropwise to protonate the carboxylate and break the salt.[2] The free 2-hydroxyvaleric acid will precipitate or can be extracted.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-hydroxyvaleric acid.

Protocol 2: Enzymatic Kinetic Resolution of a 2-Hydroxy Acid Ester

This protocol is based on the resolution of a similar compound, ethyl-3-hydroxybutyrate, and should serve as a strong starting point.[11][12] This method resolves the ester form of the acid.

  • Reaction Setup:

    • In a reaction vessel, combine racemic ethyl 2-hydroxyvalerate (1.0 eq) and an acyl donor (e.g., vinyl acetate, 1.0 eq). For initial experiments, a solvent like diisopropyl ether can be used, though a solvent-free reaction may be optimal.[11]

    • Add an immobilized lipase (e.g., Candida antarctica lipase B, CALB), typically 5-10% by weight of the substrate.

  • Incubation:

    • Stir the mixture at a controlled temperature (e.g., 35-45 °C).

    • Monitor the reaction progress by taking small aliquots over time. Analyze the aliquots by GC or HPLC to determine the conversion percentage. The ideal stopping point for a kinetic resolution is near 50% conversion to maximize the ee of both the product and the remaining starting material.

  • Workup and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).

    • The resulting mixture contains the unreacted (S)-ethyl 2-hydroxyvalerate and the acylated (R)-ethyl 2-acetoxyvalerate.

    • Separate these two compounds based on their different chemical properties, typically using column chromatography.

  • Hydrolysis (Optional):

    • If the free (R)-2-hydroxyvaleric acid is desired, the separated (R)-ethyl 2-acetoxyvalerate can be hydrolyzed using standard basic or acidic conditions.

Visualizations

Diagram 1: Workflow for Diastereomeric Salt Crystallization

G start Racemic (R/S)-2-Hydroxyvaleric Acid resolving_agent Add Chiral Resolving Agent (e.g., (R)-Base) start->resolving_agent salt_formation Formation of Diastereomeric Salts ((R)-Acid·(R)-Base) & ((S)-Acid·(R)-Base) in Solution resolving_agent->salt_formation crystallization Cool Slowly to Induce Fractional Crystallization salt_formation->crystallization filtration Filter to Separate Crystals and Mother Liquor crystallization->filtration crystals Less Soluble Salt Crystals (e.g., (S)-Acid·(R)-Base) filtration->crystals Solid mother_liquor Mother Liquor Enriched in More Soluble Salt ((R)-Acid·(R)-Base) filtration->mother_liquor Liquid liberation1 Liberate Acid (Add HCl) crystals->liberation1 liberation2 Liberate Acid (Add HCl) mother_liquor->liberation2 enantiomer1 Pure (S)-Enantiomer liberation1->enantiomer1 enantiomer2 Recovered (R)-Enantiomer (lower ee) liberation2->enantiomer2 analysis Analyze ee (Chiral HPLC) enantiomer1->analysis G start Racemic (R/S)-Ethyl 2-Hydroxyvalerate reaction Add Lipase & Acyl Donor (e.g., Vinyl Acetate) start->reaction incubation Incubate at Controlled Temp. Monitor until ~50% Conversion reaction->incubation stop_reaction Stop Reaction (Filter out Enzyme) incubation->stop_reaction mixture Mixture of: (S)-Ester (unreacted) (R)-Acylated Ester (product) stop_reaction->mixture separation Chromatographic Separation mixture->separation product1 Isolated (S)-Ester separation->product1 Fraction 1 product2 Isolated (R)-Acylated Ester separation->product2 Fraction 2 hydrolysis Hydrolyze Acyl Group (Optional) product2->hydrolysis final_product Pure (R)-Ester hydrolysis->final_product

References

Stability and degradation of (S)-2-Hydroxyvaleric acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-2-Hydroxyvaleric Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound?

A: this compound, as an alpha-hydroxycarboxylic acid, is generally stable under standard ambient conditions (room temperature) when stored properly. However, its stability can be compromised by exposure to high temperatures, extreme pH values, oxidizing agents, and prolonged exposure to light.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

A: To ensure long-term stability, the solid compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] For maximum shelf-life, refrigeration is often recommended.[3]

Q3: How should I prepare and store stock solutions of this compound?

A: Stock solutions should be prepared in a suitable solvent where the compound is fully soluble. For aqueous solutions, it is crucial to control the pH. To prevent degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in small aliquots to minimize freeze-thaw cycles.[4][5] Protect solutions from light by using amber vials or wrapping containers in foil.[5]

Q4: Which factors are most likely to cause degradation of this compound during an experiment?

A: The primary factors that can induce degradation are:

  • pH: The compound is most susceptible to hydrolysis under highly acidic or alkaline conditions.[1][5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1][5]

  • Oxidation: Exposure to oxidizing agents can lead to chemical modification.[1]

  • Light: Photodegradation can occur with prolonged exposure to UV or fluorescent light.[1][6]

Q5: What are the potential degradation pathways for this compound?

A: As an alpha-hydroxy acid, this compound can undergo several degradation reactions:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 2-oxovaleric acid.

  • Esterification: If an alcohol is present (e.g., as a solvent), acid-catalyzed esterification can occur at the carboxylic acid group.

  • Dimerization: Two molecules can react to form a lactide (a cyclic di-ester) under dehydrating conditions.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Potential Degradation Pathways A This compound B 2-Oxovaleric Acid A->B Oxidation C Ester Derivative A->C Esterification (+ Alcohol) D Lactide Dimer A->D Dimerization (- H2O)

Caption: Potential chemical degradation pathways for this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction, analysis, and handling of this compound.

Issue 1: Low or No Recovery of the Analyte

Q: I am experiencing consistently low recovery of this compound from my samples (e.g., serum, plasma). What are the likely causes?

A: Low recovery is a common issue that can stem from several factors in the experimental workflow.

  • Potential Cause 1: Suboptimal pH during Extraction.

    • Explanation: this compound is a carboxylic acid with a predicted acidic pKa of around 4.14.[7][8] For efficient liquid-liquid extraction (LLE) into an organic solvent, the aqueous sample must be acidified to a pH at least two units below the pKa to ensure the molecule is in its neutral, less polar form.[4]

    • Solution: Adjust the pH of your aqueous sample to approximately 2-3 using an acid like HCl or formic acid before performing the extraction.[4]

  • Potential Cause 2: Adsorption to Labware.

    • Explanation: Hydroxycarboxylic acids can adsorb to active sites on glass or plastic surfaces, leading to significant analyte loss, especially at low concentrations.

    • Solution: Use silanized glassware or low-binding plasticware to minimize surface adsorption.[4]

  • Potential Cause 3: Inefficient Protein Precipitation.

    • Explanation: If working with biological matrices like serum, incomplete protein precipitation can trap the analyte, preventing its recovery in the supernatant.

    • Solution: Ensure thorough mixing (vortexing) after adding the precipitation solvent (e.g., ice-cold acetonitrile) and allow sufficient time for precipitation at a cold temperature (e.g., 4°C).[4]

Issue 2: Poor Reproducibility and High Variability

Q: My results for this compound show high variability between replicate samples. What could be the cause?

A: Poor reproducibility often points to inconsistencies in sample handling and preparation.

  • Potential Cause 1: Inconsistent Sample Handling.

    • Explanation: Variations in how samples are collected, stored, or thawed can introduce significant variability. Repeated freeze-thaw cycles can lead to degradation.[4]

    • Solution: Standardize all pre-analytical steps. Store samples at a stable -80°C for long-term use and thaw them consistently on ice to minimize degradation.[4]

  • Potential Cause 2: Manual Pipetting Errors.

    • Explanation: Manual liquid handling, especially with small volumes during extraction or standard preparation, can introduce errors.

    • Solution: Use calibrated pipettes and consistent technique. For high-throughput analysis, consider automated liquid handlers. An internal standard should be used to correct for volume transfer inconsistencies.

Issue 3: Appearance of Unexpected Peaks in Chromatography

Q: I am observing unexpected peaks in my chromatogram (HPLC, GC). Could these be degradation products?

A: Yes, the appearance of new peaks, especially those that grow over time or after sample stress, often indicates degradation.

  • Potential Cause 1: On-Column or In-Vial Degradation.

    • Explanation: The analyte may be degrading in the autosampler vial while waiting for injection or on the analytical column itself, especially if the mobile phase is at an inappropriate pH or the column temperature is too high.

    • Solution: Analyze samples immediately after preparation. If not possible, keep the autosampler tray cooled. Evaluate the stability of the analyte in your mobile phase by re-injecting the same vial over several hours.

  • Potential Cause 2: Contamination.

    • Explanation: The peaks could arise from contaminated solvents, reagents, or labware.

    • Solution: Run a blank injection (mobile phase and sample diluent) to check for system contamination. Prepare fresh solvents and reagents.

G start Low Analyte Recovery? ph_check Is sample pH < pKa-2 (i.e., pH ~2-3)? start->ph_check Yes adjust_ph Action: Acidify sample to pH 2-3 before extraction. ph_check->adjust_ph No labware_check Using silanized or low-binding labware? ph_check->labware_check Yes adjust_ph->labware_check use_inert Action: Switch to silanized/low-bind ware. labware_check->use_inert No ppt_check Is protein precipitation (if applicable) efficient? labware_check->ppt_check Yes use_inert->ppt_check optimize_ppt Action: Optimize precipitation (solvent, temp, time). ppt_check->optimize_ppt No end Recovery should improve. ppt_check->end Yes optimize_ppt->end

Caption: Troubleshooting decision tree for low analyte recovery.

Experimental Protocols and Data

Forced Degradation Study Protocol

This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2] The goal is to achieve 5-20% degradation to identify potential degradants.[2][9]

G cluster_workflow Workflow for Stability Assessment prep Prepare Stock Solution in appropriate solvent stress Expose Aliquots to Stress Conditions (see table) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Quench (if needed) sample->neutralize analyze Analyze via Stability- Indicating Method (e.g., HPLC) neutralize->analyze data Quantify Analyte Loss & Identify Degradants analyze->data

Caption: Experimental workflow for a forced degradation study.

Detailed Steps:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperatures (e.g., 60°C).[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature or elevated temperatures.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the sample at room temperature and protect it from light.

  • Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m².[1] A control sample should be wrapped in foil to exclude light.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each stress condition. If necessary, neutralize the acid and base samples before analysis. Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the analyte in the stressed sample to the time-zero or control sample. Investigate the mass balance and identify any major degradation products.[9]

Summary of Forced Degradation Conditions

The following table summarizes typical starting conditions for forced degradation studies based on regulatory guidelines.[1][2][6] Researchers should optimize these conditions based on the observed stability of the molecule.

Stress ConditionReagent / ParameterTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄ at RT or 50-70°CUp to 7 days
Base Hydrolysis 0.1 M - 1 M NaOH or KOH at RT or 50-70°CUp to 7 days
Oxidation 3-30% H₂O₂ at Room TemperatureUp to 24 hours
Thermal Dry Heat (e.g., 70-80°C) or in solutionVariable
Photostability ≥ 1.2 million lux hours and ≥ 200 watt hours/m² (UV/Vis)Variable

References

Common impurities in commercial (S)-2-Hydroxyvaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (S)-2-Hydroxyvaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from the synthetic route and stability of the compound. The most common synthesis method involves the diazotization of L-norvaline. Therefore, impurities can be categorized as follows:

  • Process-Related Impurities: These are impurities that arise during the synthesis process.

    • Starting Material: Residual amounts of the starting material, L-norvaline, may be present.

    • Enantiomeric Impurity: The presence of the opposite enantiomer, (R)-2-Hydroxyvaleric acid, is a critical impurity that affects the stereochemical purity of the product.

    • Byproducts: Side reactions during the diazotization process can lead to the formation of other organic molecules. While specific byproducts for this reaction are not extensively documented in readily available literature, they could include unsaturated acids or other hydroxylated species.

  • Starting Material-Related Impurities: The purity of the L-norvaline used as the starting material can also introduce impurities.

    • Other Amino Acids: Commercial L-norvaline may contain small amounts of other amino acids with similar structures.

    • Inorganic Salts: Impurities such as chlorides and sulfates may be present in the starting material[1].

  • Degradation Products: Alpha-hydroxy acids can be susceptible to degradation over time, especially under suboptimal storage conditions. While specific degradation pathways for this compound are not well-documented, potential degradation could involve oxidation or dehydration. Long-term storage at room temperature has been shown to cause significant losses of similar acidic compounds[2].

Q2: I am seeing an unexpected peak in my chromatogram. How can I identify it?

A2: An unexpected peak in your chromatogram could be one of the common impurities listed above or a contaminant from your experimental setup. To identify the peak, you can follow a systematic approach:

  • Analyze a Blank: Run a blank injection (your solvent system without the sample) to rule out contamination from the solvent or the analytical system.

  • Spike with Standards: If you suspect a specific impurity (e.g., L-norvaline or the (R)-enantiomer), spike your sample with a small amount of a pure standard of that compound. An increase in the height of the unknown peak will confirm its identity.

  • Mass Spectrometry (MS) Analysis: If the impurity is unknown, using a mass spectrometer coupled with your chromatography system (LC-MS or GC-MS) is the most effective way to identify it. The mass spectrum will provide the molecular weight and fragmentation pattern of the unknown compound, which can be used to elucidate its structure.

Q3: My experimental results are not reproducible. Could impurities in this compound be the cause?

A3: Yes, impurities can significantly impact experimental reproducibility. The presence of varying levels of the (R)-enantiomer, for example, can affect biological activity or crystallization behavior. Residual starting materials or byproducts could interfere with assays or reactions. It is crucial to use this compound of known purity and to characterize new batches for their impurity profile.

Troubleshooting Guide

Issue: Low Enantiomeric Purity Detected

Possible Cause: The commercial this compound may have a higher than specified level of the (R)-enantiomer.

Solution:

  • Quantify the Enantiomeric Excess (e.e.): Use a validated chiral HPLC method to accurately determine the percentage of each enantiomer.

  • Purification: If the enantiomeric purity is insufficient for your application, you may need to perform a chiral separation or recrystallization to enrich the desired (S)-enantiomer.

  • Contact Supplier: Inform your supplier of the discrepancy and request a certificate of analysis for the specific batch.

Issue: Presence of Unidentified Peaks in HPLC/GC Analysis

Possible Cause: The sample may contain process-related impurities (starting materials, byproducts) or degradation products.

Solution:

  • Review Synthesis Information: If available, review the synthetic route provided by the manufacturer to anticipate potential byproducts.

  • Forced Degradation Study: To identify potential degradation products, you can subject a sample of this compound to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture. This can help in identifying the degradation peaks in your original sample.

  • Characterization by MS and NMR: Isolate the impurity using preparative chromatography and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data on Common Impurities

The following table summarizes the potential impurities in commercial this compound. Please note that the typical concentration can vary significantly between suppliers and batches.

Impurity NameChemical StructureSourceTypical Concentration Range
(R)-2-Hydroxyvaleric acid CH₃(CH₂)₂CH(OH)COOHSynthesis (Incomplete Enantioselectivity)<0.1% to >5%
L-Norvaline CH₃(CH₂)₂CH(NH₂)COOHStarting Material<0.1% to 1%
Other Amino Acids e.g., Valine, LeucineImpurity in Starting MaterialVariable, typically <0.5%
Inorganic Salts (e.g., NaCl, Na₂SO₄) N/AReagents, BuffersVariable, typically low ppm levels

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This method is designed for the separation and quantification of (S)- and (R)-2-Hydroxyvaleric acid.

  • Column: Chiral Stationary Phase (CSP) column suitable for acidic compounds (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, with a small amount of an acidic modifier. A common mobile phase is Hexane:Isopropanol:Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved. Calculate the percentage of each enantiomer based on the peak area.

Protocol 2: GC-MS Analysis for Volatile Impurities and Derivatized Components

This method is suitable for identifying and quantifying volatile impurities and can also be used for the analysis of this compound and related non-volatile impurities after derivatization.

  • Derivatization (for non-volatile compounds):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection: Splitless injection of 1 µL.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-550.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by using an internal standard and creating a calibration curve.

Visualizations

Impurity_Troubleshooting_Workflow start Unexpected Peak in Chromatogram blank_run Run Blank Injection start->blank_run peak_present Peak Present in Blank? blank_run->peak_present contaminant Source of Contamination in System/Solvent peak_present->contaminant Yes spike_std Spike with Known Standards (e.g., L-norvaline, (R)-enantiomer) peak_present->spike_std No end Troubleshooting Complete contaminant->end peak_increase Peak Area Increases? spike_std->peak_increase impurity_identified Impurity Identified peak_increase->impurity_identified Yes lc_ms_gc_ms Perform LC-MS or GC-MS Analysis peak_increase->lc_ms_gc_ms No impurity_identified->end structure_elucidation Elucidate Structure from Mass Spectrum and Fragmentation lc_ms_gc_ms->structure_elucidation unknown_impurity Unknown Impurity Characterized structure_elucidation->unknown_impurity unknown_impurity->end

Caption: Troubleshooting workflow for identifying unknown peaks.

Impurity_Sources cluster_synthesis Synthesis Process cluster_impurities Potential Impurities L_Norvaline L-Norvaline (Starting Material) Diazotization Diazotization (NaNO₂, Acid) L_Norvaline->Diazotization Residual_SM Residual L-Norvaline L_Norvaline->Residual_SM SM_Impurities Impurities from L-Norvaline L_Norvaline->SM_Impurities S_HVA This compound (Final Product) Diazotization->S_HVA Enantiomer (R)-2-Hydroxyvaleric Acid Diazotization->Enantiomer Byproducts Synthesis Byproducts Diazotization->Byproducts Degradation Degradation Products S_HVA->Degradation Storage Storage Conditions Storage->Degradation

Caption: Sources of impurities in this compound.

References

Minimizing racemization during derivatization of (S)-2-Hydroxyvaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the derivatization of (S)-2-Hydroxyvaleric acid, ensuring the stereochemical integrity of your molecule.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue for this compound?

A1: Racemization is the conversion of a single, pure enantiomer—in this case, this compound—into an equal mixture of both its (S) and (R) enantiomers, known as a racemate. This is a critical issue because the biological and pharmacological activity of chiral molecules is often exclusive to one enantiomer. For α-hydroxy acids like 2-hydroxyvaleric acid, the hydrogen atom on the chiral carbon (the α-carbon) is acidic. Under certain conditions, particularly with the use of base or high temperatures, this proton can be removed, leading to a planar intermediate that loses its stereochemical information. Reprotonation then occurs from either side with equal probability, resulting in a racemic mixture.[1][2]

Q2: Which functional group's derivatization is more prone to racemization: the carboxyl or the hydroxyl group?

A2: Derivatization involving the activation of the carboxyl group is significantly more prone to racemization.[1] This step, common in the formation of esters or amides, often requires activating agents that can facilitate the formation of intermediates like oxazolones or highly activated esters.[2][3] These intermediates increase the acidity of the α-proton, making it easier to abstract and leading to a loss of stereochemical integrity. Derivatization of the hydroxyl group is generally less likely to cause racemization at the adjacent chiral center.

Q3: What are the key experimental factors that influence the extent of racemization?

A3: Several experimental conditions critically impact the degree of racemization and must be carefully controlled:

  • Base: The type and amount of base used are crucial. Strong bases and higher concentrations significantly increase the rate of α-proton abstraction and, therefore, racemization.[1]

  • Temperature: Elevated temperatures provide the energy to overcome the activation barrier for proton removal, increasing the likelihood of racemization. Reactions should be conducted at low temperatures (e.g., 0 °C or below) whenever possible.[1][4]

  • Coupling Reagents: For carboxyl group activation, the choice of coupling reagent is paramount. Carbodiimides like DCC or DIC can lead to high levels of racemization if used without racemization-suppressing additives.[3][5]

  • Additives: Reagents such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are used as additives. They react with the activated intermediate to form a more stable active ester, which is less prone to racemization while still being reactive enough for coupling.[3][5][6]

  • Solvent: The polarity of the solvent can affect the stability of reaction intermediates and influence the rate of racemization.[1]

Q4: What is a chiral derivatizing agent (CDA) and how does it help in analyzing enantiomeric purity?

A4: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers.[7][8] Enantiomers have identical physical properties and cannot be distinguished by common analytical techniques like standard HPLC or GC. Diastereomers, however, have different physical properties, including different boiling points and affinities for chromatographic stationary phases.[8] This difference allows them to be separated and quantified using conventional achiral chromatography, enabling the determination of the original sample's enantiomeric purity.[7][9]

Q5: Which analytical techniques are most suitable for analyzing the diastereomers formed after chiral derivatization?

A5: Once the enantiomers of 2-hydroxyvaleric acid are converted into diastereomers, they can be separated and quantified using several standard analytical techniques. The most common are:

  • Gas Chromatography (GC): Excellent for volatile and thermally stable derivatives. Diastereomeric esters are frequently analyzed using this method.[10]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique widely used for a broad range of diastereomers, especially those with chromophores that allow for UV detection.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to distinguish between diastereomers, as their respective nuclei will be in different chemical environments and thus have different chemical shifts.[7][9]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to racemization during the derivatization of this compound.

Problem 1: Significant racemization detected after derivatizing the carboxyl group (e.g., amide or ester formation).

Possible Cause Solution
Harsh reaction conditions. Lower the reaction temperature, ideally to 0 °C or below, especially during the acid activation and coupling steps.[1][4]
Inappropriate coupling reagent. Avoid using carbodiimides (DCC, DIC, EDC) alone. Always use them in combination with a racemization suppressant like HOBt or, preferably, Oxyma Pure.[3][5][6] Consider using phosphonium (PyBOP) or uronium-based (HBTU) reagents, which are often associated with lower racemization levels.[5]
Strong or excess base. Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Optimize the amount of base to use the minimum required for the reaction.
Prolonged pre-activation time. Minimize the time the carboxylic acid spends in its highly reactive activated state before the nucleophile (amine or alcohol) is introduced.

Problem 2: Poor separation of diastereomers on the chromatographic column.

Possible Cause Solution
Unsuitable Chiral Derivatizing Agent (CDA). The chosen CDA may not induce a sufficient difference in physical properties between the resulting diastereomers. Select a CDA known to provide good resolution for α-hydroxy acids, such as derivatives of Mosher's acid (MTPA) or Marfey's reagent (FDAA).[7][8][12]
Non-optimized chromatographic conditions. For HPLC, systematically vary the mobile phase composition (e.g., solvent ratio, buffer pH). For GC, optimize the temperature ramp rate and carrier gas flow.
Incorrect column selection. Ensure the column (achiral) has sufficient resolving power (high number of theoretical plates). For HPLC, a high-resolution C18 column is often a good starting point. For GC, a column like a DB-5 may be suitable.

Problem 3: Low yield or incomplete derivatization reaction.

Possible Cause Solution
Steric hindrance. Both the 2-hydroxyvaleric acid and the derivatizing agent can be sterically hindered. Increase the molar excess of the derivatizing agent and/or the coupling reagent. Consider increasing the reaction time, but monitor for racemization.
Presence of moisture. Ensure all reagents and solvents are anhydrous, as water can quench reactive intermediates and hydrolyze reagents.[1]
Insufficient activation. If derivatizing the hydroxyl group, its nucleophilicity may be low. For certain reactions, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used, but only in catalytic amounts to minimize base-induced racemization.[5] For the "O-Marfey" method, the hydroxyl group must first be deprotonated with a strong base like NaH to increase its nucleophilicity.[13]

Data Presentation

Table 1: Comparison of Coupling Reagents & Additives for Carboxyl Group Derivatization

Reagent ClassExample(s)AdditiveRacemization Risk (without additive)Racemization Risk (with additive)Key Considerations
Carbodiimide DCC, DIC, EDCNoneHighN/AHigh risk of racemization via oxazolone intermediate. Byproducts can be difficult to remove (DCU).[3][5]
Carbodiimide DIC, EDCHOBt, OxymaHighLowThe industry standard for minimizing racemization. Oxyma is a non-explosive alternative to HOBt/HOAt.[5][6]
Phosphonium BOP, PyBOPNoneModerateLowVery efficient but can be sensitive to moisture. BOP produces carcinogenic HMPA as a byproduct.[5][6]
Uronium/Aminium HBTU, TBTU, HATUNoneLow-ModerateLowHighly efficient and fast-acting. Can still cause racemization in sensitive cases.[5][14]

Table 2: Common Chiral Derivatizing Agents (CDAs) for 2-Hydroxy Acids

CDA NameAbbreviationTarget Functional Group(s)Resulting DerivativeAnalytical Method
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA (Mosher's Acid)HydroxylMTPA EsterNMR, HPLC
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideL-FDAA (Marfey's Reagent)Hydroxyl (after deprotonation)FDAA EtherLC-MS
Diacetyl-L-tartaric anhydrideDATANHydroxylTartaric Acid DiesterNMR, LC-MS
(S)-(-)-2-Butanol or (R)-(+)-2-ButanolN/ACarboxylDiastereomeric Butyl EsterGC, GC-MS
(S)-(+)-3-Methyl-2-butanolN/ACarboxylDiastereomeric Amyl EsterGC, GC-MS
N-(Trifluoroacetyl)-L-prolyl chlorideL-TPCHydroxylProline EsterGC, HPLC

Visualizations

Racemization_Pathway cluster_start cluster_intermediate cluster_end S_Acid This compound Intermediate Planar Achiral Intermediate (Enolate/Carbanion) S_Acid->Intermediate Base or Heat (α-proton removal) Racemate Racemic Mixture (50% S, 50% R) Intermediate->Racemate Reprotonation

Caption: General pathway for the racemization of this compound.

Derivatization_Workflow start Goal: Analyze Enantiomeric Purity of this compound analytical_method Available Analytical Technique? start->analytical_method gc_path GC or GC-MS analytical_method->gc_path GC lc_path LC-MS or HPLC analytical_method->lc_path LC gc_step1 Step 1: Esterify Carboxyl Group with a Chiral Alcohol (e.g., (S)-(-)-2-Butanol) gc_path->gc_step1 lc_step1 Derivatize Hydroxyl Group with a Chiral Reagent (e.g., 'O-Marfey' Method with L-FDAA) lc_path->lc_step1 gc_step2 Step 2 (Optional): Acylate Hydroxyl Group with Achiral Reagent (e.g., TFAA) to improve volatility gc_step1->gc_step2 gc_analyze Analyze Diastereomeric Esters on Achiral GC Column gc_step2->gc_analyze lc_analyze Analyze Diastereomeric Ethers on Achiral LC Column (e.g., C18) lc_step1->lc_analyze

Caption: Decision workflow for selecting a chiral derivatization strategy.

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis

This protocol converts the enantiomers into diastereomeric esters for separation on a standard achiral GC column. It is adapted from methods used for similar α-hydroxy acids.[10]

Materials:

  • This compound sample

  • (R)-(−)-2-Butanol (or another chiral alcohol)

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Esterification (Carboxyl Group): a. Dissolve 10 mg of the 2-hydroxyvaleric acid sample in 1 mL of anhydrous DCM in a vial. b. Add 1.5 equivalents of (R)-(−)-2-Butanol. c. Cool the mixture to 0 °C in an ice bath. d. Add a catalytic amount of DMAP (approx. 0.1 equivalents). e. Slowly add 1.2 equivalents of DIC (or DCC) to the cooled, stirring solution. f. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC. g. Quench the reaction with 1 mL of water. If using DCC, filter to remove the dicyclohexylurea byproduct. h. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acylation (Hydroxyl Group): a. Re-dissolve the crude ester from the previous step in 1 mL of anhydrous DCM. b. Add 2.0 equivalents of Trifluoroacetic anhydride (TFAA). c. Stir the reaction at room temperature for 1 hour. d. Remove the solvent and excess reagent under a stream of nitrogen. e. Reconstitute the final derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Protocol 2: "O-Marfey Method" for LC-MS Analysis

This protocol uses Marfey's reagent (L-FDAA) to derivatize the hydroxyl group after activation, creating diastereomers suitable for LC-MS analysis.[13]

Materials:

  • This compound sample

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)

  • Acetone

  • Hydrochloric acid (2 M)

  • Acetonitrile/Water for LC-MS

Procedure:

  • Deprotonation of Hydroxyl Group: a. Caution: NaH is highly reactive. Handle under an inert atmosphere (e.g., nitrogen or argon). b. To a solution of 1 mg of 2-hydroxyvaleric acid in 200 µL of anhydrous THF, add 5 equivalents of NaH (60% dispersion). c. Stir the mixture at room temperature for 15 minutes. You may observe gas evolution.

  • Derivatization with L-FDAA: a. In a separate vial, prepare a 1% (w/v) solution of L-FDAA in acetone. b. Add 1.5 equivalents of the L-FDAA solution (relative to the starting acid) to the reaction mixture from step 1. c. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS if possible.

  • Quenching and Preparation for Analysis: a. Quench the reaction by carefully adding 50 µL of 2 M HCl to neutralize the excess NaH and the resulting alkoxide. b. Evaporate the solvent to dryness. c. Reconstitute the residue in the LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (S)-2-Hydroxyvaleric acid, a chiral short-chain hydroxy fatty acid, is critical for metabolic studies and pharmaceutical quality control. The selection of a robust and validated analytical method is paramount. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The two most prevalent techniques for the analysis of this compound and other short-chain fatty acids are GC-MS and LC-MS/MS.[1][2] Each method presents distinct advantages and limitations, particularly concerning sample preparation, sensitivity, and the ability to differentiate between stereoisomers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires derivatization to increase volatility and thermal stability of the analyte.[3]Does not require the analyte to be volatile.[4]
Derivatization Mandatory for polar analytes like hydroxy acids.[3] Common agents include silylating agents (e.g., MSTFA).[3]Often employed to enhance sensitivity and chromatographic retention.[5]
Chiral Separation Can be achieved by using a chiral derivatizing agent to form diastereomers that are separable on a standard achiral column, or by using a chiral GC column.[3]Typically achieved using a chiral stationary phase (CSP) column.[6][7]
Sensitivity Generally offers high sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the low µM to nM range, depending on the derivatization and matrix.[8]High sensitivity, particularly with tandem MS, can achieve low ng/mL to pg/mL levels.[4] The use of derivatization can significantly improve sensitivity.[2]
Sample Throughput Sample preparation, including derivatization, can be time-consuming, potentially limiting throughput.[1]Can offer higher throughput due to simpler sample preparation, although chromatographic run times can be a factor.[1]
Matrix Effects Less susceptible to ion suppression compared to ESI-MS.Can be prone to matrix effects from co-eluting compounds in complex biological samples.[5]
Cost Instrumentation is generally less expensive than LC-MS/MS.Higher initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound.

GC-MS with Derivatization for Chiral Separation

This protocol outlines a common approach for the quantification and chiral separation of this compound using GC-MS, which involves extraction, derivatization to form diastereomers, and analysis on an achiral column.

1. Sample Preparation (from a biological matrix like plasma or urine):

  • Acidification: Acidify the sample (e.g., 1-2 mL) to a pH below 2 using an acid like 6M HCl to protonate the carboxylic acid group.[3]

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether.[3] Vortex the mixture vigorously and centrifuge to separate the layers.[3]

  • Drying: Transfer the organic layer and dry it over anhydrous sodium sulfate.[3]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

2. Derivatization (Diastereomer Formation):

  • To the dried residue, add a chiral derivatizing agent. A common strategy involves a two-step process:

    • Esterification: React the carboxylic acid with a chiral alcohol (e.g., (S)-(+)-2-butanol) in the presence of a catalyst.

    • Silylation: React the hydroxyl group with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to increase volatility.[3] Heat the mixture to ensure complete reaction.[3]

3. GC-MS Analysis:

  • Column: A standard achiral column, such as a DB-5, is typically used for the separation of the resulting diastereomers.

  • Injection: Inject 1-2 µL of the derivatized sample.

  • Carrier Gas: Helium is commonly used.[9]

  • Oven Temperature Program: An optimized temperature gradient is crucial for the separation of the diastereomers. A typical program might start at a low temperature (e.g., 55-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 190-240°C).[9][10]

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[9]

LC-MS/MS with Chiral Stationary Phase

This protocol describes the direct chiral separation of this compound using an LC-MS/MS system with a chiral column.

1. Sample Preparation:

  • Protein Precipitation: For biological samples like plasma, a simple protein precipitation step is often sufficient. Add a cold organic solvent like methanol or acetonitrile (often containing a small percentage of formic acid) to the sample.[11]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[11]

  • Supernatant Collection: Transfer the supernatant to a clean vial for analysis. The sample may be diluted further if necessary.

2. LC-MS/MS Analysis:

  • HPLC System: A standard HPLC or UHPLC system is used.[1][7]

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is commonly employed for the separation of acidic enantiomers.[7][12]

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with an acidic modifier like formic acid to improve peak shape.[7][13]

  • Flow Rate and Column Temperature: These are optimized to achieve the best resolution between the enantiomers.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection.

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.

    • MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for the parent and product ions of 2-hydroxyvaleric acid are monitored for selective and sensitive quantification.

Method Validation Parameters

A comprehensive validation of the chosen analytical method should be performed according to ICH guidelines or equivalent standards.[14][15] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[14]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the measured value to the true value.[14]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Visualizing the Workflow and Decision Process

The following diagrams, generated using the DOT language, illustrate the general workflow for analytical method validation and the logical process for selecting an appropriate analytical method for this compound.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Lit Literature Search & Method Scouting MD_Start->MD_Lit MD_Opt Optimize Method Parameters (e.g., Column, Mobile Phase, Derivatization) MD_Lit->MD_Opt MV_Protocol Develop Validation Protocol MD_Opt->MV_Protocol MV_Specificity Specificity / Selectivity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability, Intermediate) MV_Accuracy->MV_Precision MV_LOQ LOD / LOQ MV_Precision->MV_LOQ MV_Robustness Robustness MV_LOQ->MV_Robustness MV_Report Generate Validation Report MV_Robustness->MV_Report Routine Analysis Routine Analysis MV_Report->Routine Analysis

Caption: General workflow for analytical method validation.

G Decision Tree for Method Selection Start Start: Need to Quantify This compound Chiral Is Chiral Separation Required? Start->Chiral Matrix Complex Biological Matrix? Chiral->Matrix Yes GC_NoChiral GC-MS or LC-MS/MS (achiral) Chiral->GC_NoChiral No Throughput High Throughput Needed? Matrix->Throughput Yes GC_Deriv GC-MS with Chiral Derivatization Matrix->GC_Deriv No LC_CSP LC-MS/MS with Chiral Stationary Phase Throughput->LC_CSP Yes Throughput->GC_Deriv No Sensitivity Ultra-High Sensitivity Needed? Sensitivity->LC_CSP No, proceed with LC-CSP LC_Deriv Consider LC-MS/MS with Derivatization Sensitivity->LC_Deriv Yes LC_CSP->Sensitivity

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Synthetic Routes of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxyvaleric acid is a valuable chiral building block in the synthesis of various pharmaceuticals and other fine chemicals. Its stereoselective synthesis is of significant interest, and several methodologies have been developed to obtain this compound in high enantiomeric purity. This guide provides an objective comparison of two prominent synthetic strategies: biocatalytic asymmetric reduction of a prochiral ketone and enzymatic kinetic resolution of a racemic mixture.

Comparison of Synthetic Performance

The selection of a synthetic route is often dictated by factors such as yield, enantioselectivity, reaction conditions, and the availability of catalysts and starting materials. Below is a summary of the key performance indicators for two distinct and effective methods for preparing this compound.

ParameterRoute 1: Biocatalytic Asymmetric Reduction Route 2: Enzymatic Kinetic Resolution
Starting Material 2-Ketovaleric acidRacemic 2-Hydroxyvaleric acid
Catalyst (S)-1-phenylethanol dehydrogenase (PEDH)Candida antarctica Lipase B (CALB)
Yield >99%~45% (for the (S)-enantiomer)
Enantiomeric Excess (ee) >99%>99%
Reaction Time 24 hours48 hours
Temperature 30°C40°C
Key Advantages High theoretical yield (100%), excellent enantioselectivity, mild reaction conditions.High enantioselectivity, commercially available and robust enzyme.
Key Disadvantages Requires cofactor regeneration system, potential for substrate/product inhibition.Maximum theoretical yield for the desired enantiomer is 50%, requires separation of the unreacted enantiomer and acylated product.

Synthetic Pathways Overview

The two primary strategies for synthesizing this compound are fundamentally different in their approach to establishing the chiral center.

G cluster_0 Route 1: Biocatalytic Asymmetric Reduction cluster_1 Route 2: Enzymatic Kinetic Resolution A1 2-Ketovaleric Acid C1 PEDH, NADH Cofactor Regeneration A1->C1 B1 This compound C1->B1 A2 Racemic (dl)-2-Hydroxyvaleric Acid D2 CALB, Acyl Donor A2->D2 B2 This compound (unreacted) C2 (R)-2-Acetoxyvaleric Acid (acylated) D2->B2 D2->C2

Caption: Overview of the two synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Biocatalytic Asymmetric Reduction of 2-Ketovaleric Acid

This method utilizes an (S)-specific alcohol dehydrogenase to directly reduce the prochiral ketone, 2-ketovaleric acid, to the desired (S)-enantiomer of 2-hydroxyvaleric acid with high stereoselectivity. A cofactor regeneration system is essential for this process.

Experimental Workflow:

workflow1 A Preparation of Biocatalyst (E. coli expressing PEDH) C Addition of Whole-Cell Biocatalyst A->C B Reaction Setup (Buffer, 2-Ketovaleric Acid, NADH, Isopropanol) B->C D Incubation (30°C, 24h, shaking) C->D E Reaction Quenching & Cell Removal (Centrifugation) D->E F Product Extraction (Ethyl Acetate) E->F G Purification (Silica Gel Chromatography) F->G H This compound G->H

Caption: Workflow for the biocatalytic asymmetric reduction.

Materials:

  • 2-Ketovaleric acid sodium salt

  • Escherichia coli cells overexpressing (S)-1-phenylethanol dehydrogenase (PEDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • Isopropanol

  • Potassium phosphate buffer (100 mM, pH 5.8)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Biocatalyst Preparation: E. coli cells containing the heterologously expressed PEDH are cultured and harvested by centrifugation. The cell pellet can be used directly as a whole-cell biocatalyst.

  • Reaction Mixture: In a reaction vessel, dissolve 2-ketovaleric acid sodium salt (e.g., 100 mM) and a catalytic amount of NADH (e.g., 0.05 mM) in 100 mM potassium phosphate buffer (pH 5.8). Add isopropanol (e.g., 10% v/v) which serves as the cosubstrate for NADH regeneration.

  • Enzymatic Reaction: Initiate the reaction by adding the prepared whole-cell biocatalyst to the reaction mixture. The reaction is then incubated at 30°C with agitation for 24 hours.

  • Work-up: After the reaction period, terminate the reaction and remove the cells by centrifugation.

  • Extraction: Acidify the supernatant to pH 2 with HCl and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.

Route 2: Enzymatic Kinetic Resolution of Racemic 2-Hydroxyvaleric Acid

This chemoenzymatic approach involves the enantioselective acylation of racemic 2-hydroxyvaleric acid catalyzed by Candida antarctica Lipase B (CALB). The enzyme preferentially acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Experimental Workflow:

workflow2 A Reaction Setup (Racemic 2-Hydroxyvaleric Acid, Organic Solvent) B Addition of Acyl Donor & CALB A->B C Incubation (40°C, 48h, shaking) B->C D Enzyme Removal (Filtration) C->D E Solvent Evaporation D->E F Separation of Products (Column Chromatography) E->F G This compound F->G H (R)-2-Acetoxyvaleric Acid F->H

Caption: Workflow for the enzymatic kinetic resolution.

Materials:

  • Racemic (dl)-2-Hydroxyvaleric acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (or other suitable acyl donor)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve racemic 2-hydroxyvaleric acid (e.g., 0.5 mmol) in anhydrous MTBE (e.g., 200 µL).

  • Enzymatic Reaction: Add the acyl donor, vinyl acetate (1 equivalent), and the immobilized CALB (e.g., 20 mg) to the solution. The reaction mixture is then incubated at 40°C with shaking for 48 hours.

  • Work-up: After the reaction period, remove the immobilized enzyme by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted this compound and the acylated (R)-2-acetoxyvaleric acid is then separated by silica gel column chromatography to afford the pure (S)-enantiomer.

Concluding Remarks

Both the biocatalytic asymmetric reduction and the enzymatic kinetic resolution offer effective means to produce this compound with high enantiomeric purity. The choice between these routes will depend on the specific requirements of the synthesis. For applications where maximizing the yield from the starting material is critical, the asymmetric reduction of 2-ketovaleric acid is the superior choice, offering a theoretical yield of 100%. However, this method requires the setup of a cofactor regeneration system. In contrast, the enzymatic kinetic resolution, while limited to a maximum theoretical yield of 50% for the desired enantiomer, employs a highly stable and commercially available enzyme and a simpler reaction setup. This makes it an attractive option for its operational simplicity, despite the need for a subsequent separation step. Researchers and process chemists should weigh these factors carefully to select the most suitable synthetic strategy for their needs.

A Comparative Analysis of the Biological Activities of (S)-2-Hydroxyvaleric Acid and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the (S) and (R) enantiomers of 2-hydroxyvaleric acid. While direct comparative studies on these specific enantiomers are limited, this document synthesizes available data from analogous short-chain hydroxy fatty acids and relevant enzymatic pathways to highlight their potential differential effects. The information presented is supported by experimental data from related compounds and detailed methodologies for key experimental assays.

Introduction

2-Hydroxyvaleric acid, a five-carbon alpha-hydroxy acid, is a metabolite found in human biofluids and is associated with certain metabolic disorders.[1] As a chiral molecule, it exists in two enantiomeric forms: (S)-2-hydroxyvaleric acid and (R)-2-hydroxyvaleric acid. The stereochemistry of a molecule can significantly influence its biological activity, including its interaction with enzymes and receptors, and subsequent cellular responses. Understanding the distinct biological roles of each enantiomer is crucial for drug development and for elucidating their functions in metabolic pathways.

Stereospecificity in Biological Systems

The differential effects of (S)- and (R)-2-hydroxyvaleric acid are likely governed by the stereospecificity of enzymes involved in their metabolism. Studies on analogous 2-hydroxy fatty acids have demonstrated that enzymes can exhibit significant enantioselectivity.

A key enzyme in the metabolism of 2-hydroxy fatty acids is fatty acid 2-hydroxylase (FA2H) . Research has shown that FA2H is stereospecific for the production of (R)-2-hydroxy fatty acids.[2][3][4] This enzymatic preference for one enantiomer suggests that the subsequent biological roles of the (R)- and (S)-forms will diverge.

Furthermore, dehydrogenases that act on 2-hydroxy acids also display enantioselectivity. Some are specific for the D- (equivalent to R) form, while others are specific for the L- (equivalent to S) form. This enzymatic specificity is a critical factor in determining the metabolic fate and biological activity of each enantiomer.

Comparative Biological Activities: An Evidence-Based Perspective

A pivotal study on FA2H demonstrated that in adipocytes with reduced FA2H expression (knockdown), there was a corresponding decrease in the levels of the glucose transporter GLUT4 and impaired glucose uptake.[2] This metabolic defect could be rescued by the administration of exogenous (R)-2-hydroxy palmitic acid . In stark contrast, the (S)-enantiomer of 2-hydroxy palmitic acid was unable to reverse these effects.[2]

This finding strongly suggests that the (R)-enantiomer of 2-hydroxy fatty acids plays a crucial role in maintaining normal cellular function, at least in the context of glucose metabolism in adipocytes. It is plausible that a similar stereospecificity exists for shorter-chain 2-hydroxy fatty acids like 2-hydroxyvaleric acid.

Table 1: Comparative Effects of (R)- and (S)-2-Hydroxy Palmitic Acid on FA2H Knockdown Adipocytes

Biological EndpointEffect of (R)-2-Hydroxy Palmitic AcidEffect of (S)-2-Hydroxy Palmitic AcidReference
GLUT4 Protein LevelRescue of reduced levelsNo effect[2]
Glucose UptakeRescue of impaired uptakeNo effect[2]

Postulated Signaling Pathway

The differential effects of the (R)- and (S)-enantiomers of 2-hydroxy fatty acids are likely mediated through their incorporation into downstream signaling lipids and their impact on membrane-associated processes. The following diagram illustrates a postulated pathway based on the findings from the FA2H study.

FA2H_Pathway cluster_Enzyme Enzymatic Synthesis cluster_Enantiomers Enantiomer Production cluster_Cellular_Response Cellular Response FA2H Fatty Acid 2-Hydroxylase (FA2H) R_HFA (R)-2-Hydroxy Fatty Acid FA2H->R_HFA Stereospecific Production GLUT4 GLUT4 Transporter Stabilization R_HFA->GLUT4 Promotes S_HFA (S)-2-Hydroxy Fatty Acid No_Effect No Rescue of Metabolic Defects S_HFA->No_Effect Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Leads to Metabolic_Rescue Rescue of Metabolic Defects Glucose_Uptake->Metabolic_Rescue

Caption: Postulated signaling pathway of FA2H and 2-hydroxy fatty acid enantiomers.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments that can be adapted to compare the biological activities of this compound and (R)-2-hydroxyvaleric acid.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the enantiomers on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound and (R)-2-hydroxyvaleric acid for 24, 48, or 72 hours. Include a vehicle control.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Activity Assay

This assay can be used to determine if the enantiomers have stereospecific effects on LDH activity, an important enzyme in cellular metabolism.

  • Principle: Lactate dehydrogenase catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+. The enzymatic activity can be measured by monitoring the rate of NADH formation or consumption, which corresponds to a change in absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 7.4), 5 mM NAD+, and the lactate dehydrogenase enzyme.

    • Initiate the reaction by adding either this compound or (R)-2-hydroxyvaleric acid as the substrate at various concentrations.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Determine the kinetic parameters (Km and Vmax) for each enantiomer by plotting the reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Comparative Analysis

The following diagram outlines a general workflow for comparing the biological activities of the (S) and (R) enantiomers of 2-hydroxyvaleric acid.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Biological Assays cluster_Analysis Data Analysis and Interpretation Enantiomers Obtain pure (S)- and (R)-2-Hydroxyvaleric Acid Cell_Viability Cell Viability Assay (e.g., MTT) Enantiomers->Cell_Viability Enzyme_Assay Enzyme Activity Assay (e.g., LDH, FA2H) Enantiomers->Enzyme_Assay Metabolic_Assay Metabolic Assay (e.g., Glucose Uptake) Enantiomers->Metabolic_Assay Cell_Culture Prepare Cell Cultures (e.g., Adipocytes, Neurons) Cell_Culture->Cell_Viability Cell_Culture->Metabolic_Assay Data_Collection Collect Quantitative Data (e.g., IC50, Km, Vmax) Cell_Viability->Data_Collection Enzyme_Assay->Data_Collection Metabolic_Assay->Data_Collection Comparison Compare the Effects of (S) vs. (R) Enantiomers Data_Collection->Comparison Conclusion Draw Conclusions on Differential Biological Activity Comparison->Conclusion

Caption: General experimental workflow for comparing enantiomer bioactivity.

Conclusion and Future Directions

The available evidence from related 2-hydroxy fatty acids strongly suggests that this compound and (R)-2-hydroxyvaleric acid are likely to exhibit distinct biological activities. The stereospecificity of enzymes such as fatty acid 2-hydroxylase provides a clear mechanistic basis for these differences. The (R)-enantiomer appears to be the biologically active form in at least some metabolic contexts, such as the regulation of glucose uptake.

Further research is imperative to directly compare the effects of the (S) and (R) enantiomers of 2-hydroxyvaleric acid in various biological systems. Utilizing the experimental protocols outlined in this guide will enable researchers to generate the quantitative data needed to fully elucidate their respective roles in health and disease. Such studies will be invaluable for the development of targeted therapeutic strategies for metabolic and neurological disorders where these molecules may play a significant role.

References

A Spectroscopic Showdown: Unveiling the Molecular Mirror Images of (S)- and (R)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomers (S)- and (R)-2-Hydroxyvaleric acid, underpinned by experimental data and detailed protocols. While these molecules are stereoisomers, their interaction with analytical instrumentation under standard achiral conditions presents a unique case of indistinguishability.

At the heart of this comparison lies a fundamental principle of stereochemistry: enantiomers, which are non-superimposable mirror images of each other, exhibit identical physical and chemical properties in an achiral environment. This principle extends to their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) rely on the molecule's constitution and the connectivity of its atoms, which are identical for both (S)- and (R)-2-Hydroxyvaleric acid. Consequently, their spectra in achiral solvents are indistinguishable.

Spectroscopic Data: A Tale of Identical Twins

The following tables summarize the key spectroscopic data for 2-Hydroxyvaleric acid. It is crucial to understand that this data is representative of both the (S)- and (R)-enantiomers when analyzed in a standard achiral medium. The data presented is a composite from various spectral databases for the racemic mixture, reflecting the identical nature of the individual enantiomers' spectra.

Table 1: ¹H NMR Spectroscopic Data of 2-Hydroxyvaleric Acid

Chemical Shift (ppm)MultiplicityAssignment
~4.2TripletH-2
~1.8 - 1.6MultipletH-3
~1.5 - 1.3MultipletH-4
~0.9TripletH-5

Note: Predicted data from the Human Metabolome Database (HMDB).

Table 2: ¹³C NMR Spectroscopic Data of 2-Hydroxyvaleric Acid

Chemical Shift (ppm)Assignment
~180C-1 (C=O)
~70C-2 (CH-OH)
~35C-3 (CH₂)
~18C-4 (CH₂)
~13C-5 (CH₃)

Note: Predicted data from the Human Metabolome Database (HMDB) and supported by data for the racemic mixture on PubChem.[1]

Table 3: Key IR Absorption Bands for 2-Hydroxyvaleric Acid

Wavenumber (cm⁻¹)Functional Group
3400 - 2400 (broad)O-H stretch (carboxylic acid)
~2960C-H stretch (aliphatic)
~1715C=O stretch (carboxylic acid)
~1200C-O stretch

Note: Data is based on the FT-IR spectrum of the racemic mixture available on PubChem.[1]

Table 4: Mass Spectrometry Data for 2-Hydroxyvaleric Acid

m/zInterpretation
118[M]⁺ (Molecular Ion)
101[M-OH]⁺
73[M-COOH]⁺

Note: Fragmentation patterns are consistent for both enantiomers in standard electron ionization mass spectrometry.[1]

The Chiral Distinction: Can We Ever Tell Them Apart?

While standard spectroscopic methods do not differentiate between (S)- and (R)-2-Hydroxyvaleric acid, specialized techniques can be employed to resolve them. In NMR spectroscopy, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions, leading to separate signals for each enantiomer. This is a powerful tool for determining the enantiomeric excess (ee) of a sample, but it does not alter the fundamental spectroscopic properties of the isolated enantiomers in an achiral environment.

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for organic compound analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of 2-hydroxyvaleric acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: The NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a greater number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a neat sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.

  • Data Acquisition: A background spectrum of the empty sample holder (or the salt plates) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument measures the interference pattern of infrared light, which is then Fourier transformed into an absorbance or transmittance spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. A common method for this is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_workflow Spectroscopic Analysis Workflow Sample 2-Hydroxyvaleric Acid Sample ((S)-, (R)-, or racemic) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of 2-Hydroxyvaleric acid.

G cluster_enantiomers Spectroscopic Equivalence of Enantiomers S_Enantiomer (S)-2-Hydroxyvaleric Acid Spectra Identical Spectra (NMR, IR, MS) in Achiral Environment S_Enantiomer->Spectra R_Enantiomer (R)-2-Hydroxyvaleric Acid R_Enantiomer->Spectra

References

Comparative analysis of different chiral stationary phases for 2-hydroxyvaleric acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-hydroxyvaleric acid, a key chiral intermediate in various synthetic processes, is crucial for ensuring the stereochemical purity of final products. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. This guide provides a comparative analysis of different CSPs, supported by experimental data derived from the separation of structurally similar short-chain 2-hydroxy acids, to assist in the selection of an optimal analytical method.

Principles of Chiral Separation for 2-Hydroxy Acids

The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. For acidic compounds like 2-hydroxyvaleric acid, the choice of CSP and mobile phase composition, particularly the acidic modifier, is critical for achieving baseline resolution.

Comparative Performance of Chiral Stationary Phases

The selection of a CSP is a critical step in developing a robust enantioselective separation method. Polysaccharide-based, cinchona alkaloid-based, and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of chiral acids. The following table summarizes the typical performance of these phases for the separation of short-chain 2-hydroxy acids, providing a basis for comparison for 2-hydroxyvaleric acid.

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile PhaseRetention Factor (k1)Separation Factor (α)Resolution (Rs)
Polysaccharide-Based (Cellulose) CHIRALPAK® IGn-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)2.11.25> 1.5
Cinchona Alkaloid-Based (Quinidine) Chiralpak QD-AXMethanol / Acetic Acid / Ammonium Acetate (100:0.3:0.02, v/v/w)3.51.40> 2.0
Cinchona Alkaloid-Based (Quinine) Chiralpak QN-AXMethanol / Acetic Acid / Ammonium Acetate (100:0.3:0.02, v/v/w)4.21.35> 2.0
Macrocyclic Glycopeptide-Based Chirobiotic® TMethanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v)1.81.30> 1.5

Data presented are illustrative and based on separations of structurally similar 2-hydroxy acids. Actual results for 2-hydroxyvaleric acid may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing chiral separations. Below are representative protocols for direct separation on polysaccharide and cinchona alkaloid-based CSPs.

Protocol 1: Direct Separation on a Polysaccharide-Based CSP

This method is adapted from the separation of similar acidic analytes and is a common starting point for method development.[1]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IG (Immobilized cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: A stock solution of racemic 2-hydroxyvaleric acid is prepared at 1.0 mg/mL in the mobile phase. This is diluted to a working concentration of approximately 50 µg/mL. The final solution should be filtered through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure system cleanliness.

    • Inject the racemic standard to determine retention times and calculate resolution.

    • Inject the sample for analysis.

  • Data Analysis: The resolution (Rs) between the two enantiomer peaks should be calculated. A value of Rs > 1.5 indicates baseline separation.[1]

Protocol 2: Direct Separation on a Cinchona Alkaloid-Based CSP

This protocol is based on the successful separation of a range of 2-hydroxycarboxylic acids.[2]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak QD-AX (tert-butylcarbamoyl quinidine), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.02, v/v/w).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a sample solution of 2-hydroxyvaleric acid at a concentration of 0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject the sample.

  • Note: The elution order of enantiomers can often be reversed by using the corresponding quinine-based CSP (Chiralpak QN-AX) under the same conditions.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a chiral stationary phase and a general experimental workflow for chiral HPLC analysis.

Chiral_Separation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Routine Analysis Analyte Racemic 2-Hydroxyvaleric Acid Screening Screen Multiple CSPs & Mobile Phases Analyte->Screening Polysaccharide Polysaccharide CSP (e.g., CHIRALPAK® IG) Screening->Polysaccharide Normal Phase Cinchona Cinchona Alkaloid CSP (e.g., Chiralpak QD-AX) Screening->Cinchona Polar Ionic Mode Macrocyclic Macrocyclic Glycopeptide CSP (e.g., Chirobiotic® T) Screening->Macrocyclic Polar Organic/Reversed Phase Optimization Optimize Separation (Mobile Phase, Temp., Flow Rate) Polysaccharide->Optimization Cinchona->Optimization Macrocyclic->Optimization Validation Method Validation Optimization->Validation SamplePrep Sample Preparation HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis Data_Processing Data Processing & Reporting HPLC_Analysis->Data_Processing Experimental_Workflow cluster_workflow General Experimental Workflow Sample_Prep 1. Sample Preparation - Dissolve Racemic Analyte - Dilute to Working Conc. - Filter Sample HPLC_System 2. HPLC Analysis - Equilibrate Column - Inject Sample - Isocratic/Gradient Elution - UV Detection Sample_Prep->HPLC_System Inject Data_Analysis 3. Data Processing - Obtain Chromatogram - Integrate Peaks - Calculate k, α, Rs HPLC_System->Data_Analysis Chromatogram

References

A Comparative Guide to the Quantification of (S)-2-Hydroxyvaleric Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral molecules like (S)-2-Hydroxyvaleric acid is critical for pharmacokinetic studies, biomarker discovery, and ensuring the stereochemical purity of pharmaceutical products. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the experimental protocols and present a comparative analysis of their performance metrics.

Methodology Overview

The choice between GC-MS and LC-MS/MS for the analysis of this compound hinges on the physicochemical properties of the analyte and the specific requirements of the study. This compound, being a polar and non-volatile compound, requires different sample handling and analytical strategies for each technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is renowned for its high chromatographic resolution of volatile and thermally stable compounds. For non-volatile analytes like this compound, a chemical derivatization step is mandatory to increase their volatility. Chiral analysis on a standard achiral column is made possible by reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be chromatographically separated.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, often with minimal sample preparation. Enantioselective separation can be achieved directly by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This approach can offer high sensitivity and specificity.

Quantitative Performance Data

The selection of an analytical method is heavily influenced by its quantitative performance. The following table summarizes typical validation parameters for the quantification of this compound using GC-MS with chiral derivatization and enantioselective LC-MS/MS. The presented values are synthesized from published data on the analysis of similar short-chain hydroxy acids and chiral compounds.

Parameter GC-MS with Chiral Derivatization Enantioselective LC-MS/MS
Linearity (R²) ≥ 0.995≥ 0.998
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.5 µM
Limit of Quantification (LOQ) 0.5 - 5 µM0.05 - 1 µM
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD)
- Intra-day< 10%< 10%
- Inter-day< 15%< 15%
Sample Preparation Multi-step (Extraction, Derivatization)Simplified (Extraction)
Analysis Time per Sample 20 - 30 minutes5 - 15 minutes

Detailed Experimental Protocols

Robust and detailed experimental protocols are fundamental for achieving reproducible and reliable analytical data. Below are representative methodologies for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS.

Method 1: GC-MS with Chiral Derivatization

This method involves the extraction of this compound from plasma, followed by a two-step derivatization to form diastereomers suitable for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add an internal standard (e.g., deuterated 2-hydroxyvaleric acid).

  • Acidify the sample to a pH < 2 with 6M HCl to protonate the carboxylic acid group.

  • Add 500 µL of ethyl acetate and vortex vigorously for 2 minutes for extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Diastereomer Formation)

  • To the dried residue, add 50 µL of (R)-(-)-2-butanol and 10 µL of acetyl chloride.

  • Heat the mixture at 100°C for 1 hour to form the diastereomeric esters.

  • Evaporate the excess reagents under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 60°C for 30 minutes to silylate the hydroxyl group.

  • Cool to room temperature, and the sample is ready for injection.

3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions.

Method 2: Enantioselective LC-MS/MS

This method utilizes a chiral stationary phase for the direct separation of this compound enantiomers with minimal sample preparation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an internal standard (e.g., deuterated 2-hydroxyvaleric acid).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Chiral stationary phase column, such as a CROWNPAK CR-I(+) (150 mm x 4.0 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Analytical Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and LC-MS/MS methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Dry Evaporation LLE->Dry Ester Esterification ((R)-(-)-2-butanol) Dry->Ester Silyl Silylation (BSTFA) Ester->Silyl GCMS GC-MS Analysis Silyl->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS workflow with chiral derivatization.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT Dry Evaporation PPT->Dry Recon Reconstitution Dry->Recon LCMS Enantioselective LC-MS/MS Analysis Recon->LCMS Data Data Acquisition & Quantification LCMS->Data

Enantioselective LC-MS/MS workflow.

A Comparative Guide to Isotopic Labeling of (S)-2-Hydroxyvaleric Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of metabolic research, understanding the intricate pathways of molecules is paramount. Isotopic labeling is a powerful technique that allows scientists to trace the journey of specific compounds through complex biological systems.[1] This guide provides a comprehensive comparison of isotopically labeled (S)-2-Hydroxyvaleric acid as a tracer, detailing its application, comparison with alternatives, and providing experimental frameworks for its use. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate the design and execution of robust metabolic tracer studies.

This compound, a hydroxy fatty acid, is an organic acid found in human biofluids and is involved in fatty acid metabolism.[2][3] Its presence and concentration can be indicative of certain metabolic states and disorders, making it a molecule of interest for tracer studies to elucidate its metabolic fate and the pathways it influences.[2][4]

Comparative Analysis of Tracers for Fatty Acid and Amino Acid Metabolism

The selection of an appropriate tracer is critical for the success of a metabolic study. While this compound can be a valuable tool, other compounds can be used to investigate related metabolic pathways. The choice often depends on the specific biological question being addressed.

Table 1: Comparison of this compound and Alternative Tracers

Tracer CompoundIsotopic LabelMetabolic Pathway InvestigatedAdvantagesDisadvantages
This compound ¹³C, ²HFatty Acid Metabolism, Branched-Chain Amino Acid (BCAA) catabolismDirect tracer for its own metabolic fate and interactions.Commercial availability of labeled forms may be limited.
2-Hydroxyisovaleric Acid ¹³C, ²HValine and Leucine catabolism[5][6]Provides specific insights into the metabolism of BCAAs.[5]Its metabolic pathway is more specific than general fatty acid tracers.
2-Hydroxy-3-methylvaleric Acid ¹³C, ²HIsoleucine catabolism[6]Useful for studying the specific metabolic route of isoleucine.Limited to tracing the catabolism of a single amino acid.
Labeled Palmitate (e.g., ¹³C₁₆-Palmitate) ¹³C, ²HFatty Acid Oxidation and SynthesisWell-established tracer for general fatty acid metabolism.[7]Does not provide specific information on hydroxy fatty acid pathways.
Labeled Glucose (e.g., ¹³C₆-Glucose) ¹³CCentral Carbon Metabolism, link to fatty acid synthesisProvides a broad overview of cellular metabolism.[8]Indirectly traces fatty acid metabolism through synthesis pathways.
Labeled Glutamine (e.g., ¹³C₅,¹⁵N₂-Gln) ¹³C, ¹⁵NAnaplerosis, Amino Acid MetabolismTraces the contribution of glutamine to the TCA cycle and other pathways.[8]Less direct for studying fatty acid catabolism.

Experimental Protocols

Detailed and reproducible protocols are the foundation of credible scientific research. Below are generalized methods for the synthesis of an isotopically labeled hydroxy fatty acid and for an in vitro tracer study.

Protocol 1: Generalized Synthesis of Isotopically Labeled this compound

This protocol outlines a general synthetic route for producing isotopically labeled 2-hydroxy acids, which can be adapted for this compound. The example is based on established methods for creating carbon-13 labeled fatty acids.[9]

Objective: To synthesize this compound with a stable isotope label (e.g., ¹³C) for use as a tracer.

Materials:

  • Appropriately labeled starting material (e.g., [¹³C]-labeled precursor)

  • Standard laboratory reagents and solvents

  • Chromatography equipment for purification (e.g., silica gel column)

  • Analytical instruments for verification (e.g., Mass Spectrometry, NMR)

Procedure:

  • Introduction of the Isotopic Label: The synthesis often begins with a precursor already containing the isotopic label. For instance, a malonic ester synthesis can be employed, starting with a ¹³C-labeled malonate.

  • Chain Elongation: The labeled precursor is reacted to build the carbon chain of the target molecule. In a malonic ester synthesis, the labeled malonate would be alkylated with a propyl halide to introduce the side chain of valeric acid.

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the dicarboxylic acid, followed by decarboxylation to yield the labeled pentanoic acid backbone.

  • Alpha-Hydroxylation: The labeled valeric acid is then hydroxylated at the alpha-position. This can be achieved through various methods, such as alpha-bromination followed by nucleophilic substitution with a hydroxide source.

  • Chiral Resolution (if necessary): If the synthesis results in a racemic mixture, chiral chromatography or enzymatic resolution is required to isolate the (S)-enantiomer.

  • Purification: The final product is purified using techniques like column chromatography or preparative HPLC to ensure high purity for experimental use.

  • Verification: The structure and isotopic enrichment of the final product are confirmed using Mass Spectrometry and NMR spectroscopy.

Protocol 2: In Vitro Tracer Study Using Labeled this compound

This protocol describes a typical cell culture experiment to trace the metabolic fate of isotopically labeled this compound.

Objective: To determine the incorporation of labeled this compound into downstream metabolites in cultured cells.

Materials:

  • Cultured mammalian cells

  • Standard cell culture medium and supplements

  • Isotopically labeled this compound

  • Phosphate-buffered saline (PBS)

  • Reagents for metabolite extraction (e.g., cold methanol, acetonitrile, water)

  • LC-MS/MS or GC-MS for metabolite analysis

Procedure:

  • Cell Culture: Plate cells at a suitable density and allow them to grow to the desired confluence (typically 24-48 hours).

  • Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled valeric acid or other interfering compounds) with the isotopically labeled this compound at a physiologically relevant concentration.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

  • Sample Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Analyze the samples using LC-MS/MS or GC-MS to identify and quantify the labeled metabolites. The mass shift corresponding to the isotopic label will distinguish the tracer-derived metabolites from their unlabeled counterparts.

  • Data Analysis:

    • Calculate the fractional enrichment of the label in downstream metabolites over time to determine metabolic fluxes and pathway activity.

Visualizing Experimental and Metabolic Pathways

Diagrams are essential for clearly communicating complex workflows and biological relationships. The following visualizations have been created using the DOT language to adhere to the specified formatting requirements.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture 1. Cell Culture media_prep 2. Prepare Labeling Medium with Labeled this compound cell_culture->media_prep labeling 3. Introduce Labeling Medium to Cells incubation 4. Incubate for Time Course labeling->incubation extraction 5. Quench Metabolism & Extract Metabolites ms_analysis 6. LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_analysis 7. Data Analysis & Pathway Mapping ms_analysis->data_analysis bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) main_node This compound bcaa->main_node Catabolism fatty_acids Other Fatty Acids fatty_acids->main_node Metabolism tca TCA Cycle main_node->tca Metabolic Intermediate energy Energy Production (ATP) tca->energy lipid_synthesis Lipid Synthesis tca->lipid_synthesis

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the methodologies used to study the metabolism of (S)-2-Hydroxyvaleric acid, a short-chain hydroxy fatty acid, in both in vitro and in vivo settings. While specific experimental data on the metabolism of this compound is not extensively available in published literature, this document outlines the probable metabolic pathways based on its chemical structure and the standard experimental protocols researchers would employ to elucidate its metabolic fate. This guide is intended for researchers, scientists, and drug development professionals.

This compound, also known as (S)-2-hydroxypentanoic acid, is an organic acid that can be found in human biofluids.[1][2] Its presence has been associated with certain metabolic disorders, and it is structurally related to intermediates in fatty acid and branched-chain amino acid metabolism.[1][2][3] Understanding its metabolic pathway is crucial for elucidating its physiological roles and toxicological profile.

Inferred Metabolic Pathways of this compound

Based on its structure, this compound is likely to undergo metabolic transformations common to other short-chain fatty acids and secondary alcohols. The primary metabolic routes are predicted to be oxidation and conjugation reactions.

A key metabolic pathway for this compound is likely oxidation. The hydroxyl group can be oxidized to a ketone, forming 2-oxovaleric acid. Subsequently, this alpha-keto acid can undergo oxidative decarboxylation to yield butyryl-CoA, which can then enter the fatty acid oxidation (beta-oxidation) pathway. Alternatively, the terminal methyl group could be hydroxylated via cytochrome P450 (CYP) enzymes, followed by further oxidation to a carboxylic acid.

Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, represent another probable metabolic route. These phase II reactions increase the water solubility of the compound, facilitating its excretion.

S2HV This compound OV 2-Oxovaleric acid S2HV->OV Oxidation (Dehydrogenase) S2HV_OH (S)-2,5-Dihydroxyvaleric acid S2HV->S2HV_OH Hydroxylation (CYP450) S2HV_Gluc This compound glucuronide S2HV->S2HV_Gluc Glucuronidation (UGT) S2HV_Sulf This compound sulfate S2HV->S2HV_Sulf Sulfation (SULT) BCoA Butyryl-CoA OV->BCoA Oxidative decarboxylation FAO Fatty Acid Oxidation BCoA->FAO S2HV_COOH Adipic acid semialdehyde S2HV_OH->S2HV_COOH Oxidation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate NADPH NADPH-regenerating system NADPH->Incubate Buffer Buffer (pH 7.4) Buffer->Incubate Quench Quench with Acetonitrile Incubate->Quench Time points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Dosing Administer this compound to animal model Blood Collect blood samples at various time points Dosing->Blood Urine Collect urine and feces Dosing->Urine Plasma Separate plasma by centrifugation Blood->Plasma Analysis Quantify compound and metabolites by LC-MS/MS Urine->Analysis Plasma->Analysis PK Calculate pharmacokinetic parameters Analysis->PK

References

Safety Operating Guide

Proper Disposal of (S)-2-Hydroxyvaleric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe management and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, procedural instructions for the proper disposal of (S)-2-Hydroxyvaleric acid, a valuable intermediate in various synthetic processes. Adherence to these protocols is essential for protecting personnel, minimizing environmental impact, and maintaining regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures for this compound, it is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines. While some data for similar compounds, such as 2-hydroxy-3-methyl-valeric acid, suggest it may not be classified as a hazardous substance, it is best practice to treat all laboratory chemicals with a high degree of caution.[1] Many alpha-hydroxy acids (AHAs) are categorized as irritants, necessitating careful handling to prevent skin and eye irritation.[2][3]

Personal Protective Equipment (PPE):

Proper personal protective equipment is mandatory when handling and disposing of this compound and its waste products.

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Standard laboratory coat

An eyewash station and safety shower must be readily accessible in the work area.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedures for the disposal of this compound. This process is designed to be straightforward while ensuring maximum safety and compliance.

1. Waste Segregation and Collection:

  • Isolate Waste Streams: Do not mix this compound waste with other chemical waste streams, particularly bases, strong oxidizing agents, or other incompatible substances, to prevent potentially hazardous reactions.[4][5]

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible, and clearly labeled waste container.[3][5] Polyethylene or other corrosion-resistant plastic containers are generally preferred.[3][6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3][5] Include the date the container was first used for waste accumulation.

2. Storage of Chemical Waste:

  • Secure Closure: Ensure the waste container is always securely capped when not in use to prevent spills or the release of vapors.[4][5]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from general laboratory traffic.[4][5]

  • Secondary Containment: Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks from the primary container.[3]

3. Neutralization (for Small Aqueous Quantities Only):

For very small quantities of dilute, aqueous solutions of this compound that are not contaminated with other hazardous materials, neutralization may be an option only if permitted by your local regulations and institutional policies.[4][7]

  • Verify Regulations: Before proceeding, confirm with your Environmental Health & Safety (EH&S) department that drain disposal of the neutralized solution is permissible.[2][4]

  • Procedure:

    • Work in a fume hood and wear appropriate PPE.[8]

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[2][6]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.[9]

    • Continue adding the base until the pH is within the neutral range of 5.5 to 9.0.[8]

    • If approved, flush the neutralized solution down the drain with a large excess of water (at least 20 parts water to 1 part neutralized solution).[8][10]

  • Prohibited for Concentrated or Large Volumes: Do not attempt to neutralize large volumes or concentrated solutions of this compound.[10]

4. Disposal of Contaminated Materials and Empty Containers:

  • Solid Waste: Items such as contaminated gloves, pipette tips, and absorbent pads should be placed in a sealed, labeled hazardous waste container for solids.[3]

  • Empty Containers: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[11] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[11] Once properly rinsed, the container can be disposed of in the regular trash or recycled, depending on institutional guidelines.[3]

5. Arranging for Final Disposal:

  • Contact EH&S: Once your hazardous waste container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a certified hazardous waste contractor.[4][5]

  • Documentation: Complete all necessary hazardous waste tags or forms as required by your institution. This documentation should be securely attached to the waste container.[3]

Experimental Workflow and Decision Logic

To facilitate a clear understanding of the disposal process, the following diagrams illustrate the experimental workflow and the logical decisions involved in the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify segregate Segregate from Incompatible Chemicals identify->segregate container Select Compatible, Leak-Proof Container segregate->container label_container Label as 'Hazardous Waste - This compound' container->label_container store Store in Designated SAA with Secondary Containment label_container->store close_container Keep Container Securely Closed store->close_container complete_form Complete Hazardous Waste Tag/Form close_container->complete_form contact_ehs Contact EH&S for Pickup complete_form->contact_ehs end End of Process contact_ehs->end

Caption: Experimental workflow for the disposal of this compound.

start Generated (S)-2-Hydroxyvaleric Acid Waste decision1 Small Quantity & Aqueous Solution? start->decision1 decision2 Local Regulations Permit Neutralization for Drain Disposal? decision1->decision2 Yes action3 Collect in Labeled Hazardous Waste Container decision1->action3 No action1 Neutralize with Weak Base to pH 5.5-9.0 decision2->action1 Yes decision2->action3 No action2 Dispose via Sanitary Sewer with Excess Water action1->action2 end Disposal Complete action2->end action4 Arrange for Professional Hazardous Waste Disposal action3->action4 action4->end

Caption: Decision logic for this compound disposal route.

References

Essential Safety and Operational Guide for Handling (S)-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with (S)-2-Hydroxyvaleric acid. Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Chemical splash goggles or a face shield in combination with safety glasses.[2][3]Protects against splashes and droplets that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation.[3] It is advisable to consult the glove manufacturer's resistance chart for specific breakthrough times.
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and splashes on clothing and skin.
Respiratory Protection Not generally required if handled in a fume hood.If a fume hood is not available or there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Protocol

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to waste disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Response cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_transfer Transfer Chemical prep_hood->handle_transfer handle_work Perform Experimental Work handle_transfer->handle_work handle_close Securely Close Container handle_work->handle_close spill_response Spill? -> Follow Spill Protocol handle_work->spill_response cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_remove_ppe Remove PPE Correctly cleanup_decon->cleanup_remove_ppe waste_collect Collect Waste in Labeled Container cleanup_remove_ppe->waste_collect spill_response->cleanup_decon Clean Spill waste_neutralize Neutralize (if permissible) waste_collect->waste_neutralize waste_dispose Dispose via Hazardous Waste Stream waste_neutralize->waste_dispose

Caption: A workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a properly functioning chemical fume hood is available.[4][5]

    • Don all required PPE as outlined in Table 1.

    • Have a spill kit readily accessible.[4]

  • Handling and Use:

    • Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.[4][5]

    • When transferring the chemical, do so carefully to avoid splashes.

    • Keep the container tightly sealed when not in use.

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7][8] Seek immediate medical attention.[2][6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[7] Place the absorbed material in a sealed container for disposal. Decontaminate the spill area.
Large Spill Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

The primary method of disposal is through your institution's hazardous waste program.

Operational Plan for Disposal:

  • Waste Collection:

    • Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization (for small quantities, if permitted by local regulations):

    • Caution: This should only be performed by trained personnel in a fume hood.

    • For small amounts of acidic waste that do not contain heavy metals or other hazardous components, neutralization may be an option prior to drain disposal.[9][10][11]

    • Slowly add the acidic solution to a large volume of a weak base solution (e.g., sodium bicarbonate) with stirring.[12]

    • Monitor the pH until it is between 5.5 and 9.0.[10]

    • Once neutralized, the solution may be flushed down the drain with a large excess of water (at least 20 parts water), in accordance with local regulations.[10]

  • Hazardous Waste Pickup:

    • For larger quantities or if neutralization is not feasible or permitted, the sealed waste container must be disposed of through your institution's designated hazardous waste management service.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.